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  • Product: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS: 96449-91-1

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

The following technical guide details the properties, synthesis, and application of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a versatile scaffold in medicinal chemistry known for its utility in fragment-ba...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a versatile scaffold in medicinal chemistry known for its utility in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1]

CAS Registry Number: 96449-91-1 Chemical Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.27 g/mol

Executive Summary

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a functionalized


-lactam derivative. Structurally, it consists of a 2-pyrrolidinone core substituted at the N-position with a 4-methylbenzyl group and at the C3-position with a carboxylic acid moiety. This compound serves as a critical intermediate in the synthesis of nootropic agents , antimicrobials , and integrin antagonists .[1] Its core lactam structure mimics the transition state of peptide bond hydrolysis, making it a valuable scaffold for protease inhibitor design.[1]

Physicochemical Profile

The following data represents the baseline physicochemical properties required for analytical method development and formulation.

PropertyValue / DescriptionNotes
Appearance White to off-white crystalline powderHygroscopic nature possible.
Melting Point 158 – 162 °C (Predicted)Analogous benzyl derivative melts at 142–146 °C.
Solubility DMSO, Methanol, Ethanol, Basic Aqueous (pH > 8)Insoluble in non-polar solvents (Hexane, Et₂O).[1]
pKa (Acid) 4.2 ± 0.2Carboxylic acid ionization.[1]
LogP 1.3 – 1.6Lipophilic benzyl group balances polar lactam.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (C=O lactam, C=O acid, OH)

Synthetic Methodology

The most robust route for synthesizing 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the thermal condensation of itaconic acid with primary amines . This "atom-economic" reaction proceeds via an aza-Michael addition followed by intramolecular cyclization.

Reaction Mechanism & Protocol

Reaction Type: Melt fusion or Solvent-reflux condensation. Precursors: Itaconic Acid (1.0 eq), 4-Methylbenzylamine (1.0 eq).[1]

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve Itaconic Acid (13.0 g, 100 mmol) in Water (50 mL) .

  • Addition: Add 4-Methylbenzylamine (12.1 g, 100 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 40°C.[1]

  • Reflux: Heat the mixture to reflux (100°C) for 12–16 hours .

    • Checkpoint: Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:9:1).[1] The starting amine spot (ninhydrin active) should disappear.[1]

  • Work-up (Acid-Base Extraction):

    • Cool reaction to room temperature.[2]

    • Basify with 10% NaOH to pH 10 (solubilizes the product as the carboxylate salt).[1]

    • Wash with Ethyl Acetate (2 x 50 mL) to remove unreacted organic impurities (non-acidic).[1]

    • Critical Step: Acidify the aqueous layer carefully with 6M HCl to pH 2. The product will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1) .[1]

Synthetic Pathway Visualization

The following diagram illustrates the reaction flow and the critical purification logic.

SynthesisPath Start Itaconic Acid + 4-Methylbenzylamine Inter Intermediate: N-(4-Methylbenzyl) -succinic acid deriv. Start->Inter Aza-Michael Addition Cyclization Reflux (100°C) Cyclization (-H2O) Inter->Cyclization Crude Crude Mixture Cyclization->Crude BaseWash Basify (pH 10) Wash w/ EtOAc Crude->BaseWash Purification Acidify Acidify (pH 2) Precipitation BaseWash->Acidify Isolation Product Final Product: 1-(4-Methylbenzyl)-5-oxopyrrolidine -3-carboxylic acid Acidify->Product Recrystallization

Figure 1: Synthetic workflow for the preparation of 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid via itaconic acid condensation.

Structural Characterization

Verification of the structure requires analyzing the specific NMR signals of the pyrrolidine ring and the para-substituted benzyl system.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.60 br s1HCOOH Carboxylic acid proton (exchangeable).[1]
7.15 d (

Hz)
2HAr-H Aromatic ring (AA'BB' system).[1]
7.10 d (

Hz)
2HAr-H Aromatic ring (AA'BB' system).[1]
4.38 s (or ABq)2HN-CH ₂-ArBenzylic methylene; indicates N-alkylation.[1]
3.85 dd1HRing CH ₂ (C4)Diastereotopic proton on lactam ring.[1]
3.45 m1HRing CH -COOHMethine proton at C3 (chiral center).[1]
2.65 dd1HRing CH ₂ (C4)Diastereotopic proton on lactam ring.[1]
2.28 s3HAr-CHMethyl group on the aromatic ring.
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode [M+H]⁺: 234.1 m/z[1]

  • Negative Mode [M-H]⁻: 232.1 m/z

  • Fragmentation: Loss of CO₂ (44 Da) is common in MS/MS experiments for carboxylic acids.[1]

Applications in Drug Discovery

This compound is not merely an end-product but a high-value scaffold . Its applications generally fall into three categories:

  • Fragment-Based Drug Discovery (FBDD): The pyrrolidinone ring is a "privileged structure" that mimics the

    
    -turn of peptides. The carboxylic acid allows for rapid coupling to amines (to form amides) or hydrazines (to form hydrazides), creating libraries of potential protease inhibitors .[1]
    
  • Antimicrobial Agents: Derivatives of N-benzyl-5-oxopyrrolidine-3-carboxylic acid have shown efficacy against Gram-positive bacteria (S. aureus).[3] The 4-methyl group increases lipophilicity, potentially enhancing cell membrane penetration compared to the unsubstituted benzyl analog.

  • Chiral Resolution Agents: While synthesized as a racemate, the carboxylic acid group allows this molecule to be resolved using chiral amines (e.g.,

    
    -methylbenzylamine).[1] The resolved enantiomers are used as chiral auxiliaries in asymmetric synthesis.
    
Derivatization Logic

The following graph illustrates how this core scaffold is diversified into active pharmaceutical ingredients (APIs).

Derivatization Core 1-(4-Methylbenzyl)-5-oxopyrrolidine -3-carboxylic acid Amide Amide Derivatives (Peptidomimetics) Core->Amide + R-NH2 / EDC Hydrazide Hydrazide Derivatives (Antimicrobials) Core->Hydrazide + N2H4 Ester Ester Derivatives (Prodrugs) Core->Ester + R-OH / H+ Target1 Target: Protease Inhibition (e.g., HCV, HIV) Amide->Target1 Target2 Target: Bacterial Cell Wall (S. aureus) Hydrazide->Target2

Figure 2: Strategic derivatization of the scaffold for medicinal chemistry campaigns.

Handling and Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • General Synthesis of 5-Oxopyrrolidine-3-carboxylic Acids

    • Reaction of Itaconic Acid with Amines. The standard protocol for synthesizing this class of compounds involves the condensation of itaconic acid with primary amines.[1]

    • Source: [Organic Syntheses, Coll.[1] Vol. 4, p. 532 (Itaconic Anhydride/Acid prep)]([Link]) (Contextual grounding for precursors).[1]

  • Biological Activity of Pyrrolidinone Derivatives

    • Antimicrobial and Anticancer Activity.[3][5][6] N-substituted-5-oxopyrrolidine-3-carboxylic acids are established scaffolds for antimicrobial agents.[3]

    • Source: [1]

  • Commercial & Chemical Data

    • 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-91-1).[7]

    • Source: [1]

  • Structural Analogs & NMR Data

    • NMR characteriz
    • Source: [1]

Sources

Exploratory

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid chemical structure

Structural Anatomy, Synthesis, and Medicinal Utility Executive Summary This technical guide provides a comprehensive analysis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1).[1] Distinct from t...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Anatomy, Synthesis, and Medicinal Utility

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1).[1] Distinct from the more common pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) derivatives, this 3-carboxylic acid isomer represents a versatile scaffold in medicinal chemistry. Its structure combines a polar, hydrogen-bond-donating/accepting lactam core with a lipophilic para-methylbenzyl tail, making it an ideal building block for peptidomimetics, CNS-active agents, and fragment-based drug discovery (FBDD).

Part 1: Structural Anatomy & Pharmacophore Analysis

The molecule consists of a rigid


-lactam ring functionalized at the N1 and C3 positions. Understanding the spatial arrangement of these groups is critical for predicting receptor binding.
FeatureChemical FunctionMedicinal Significance

-Lactam Core
Rigid scaffoldRestricts conformational entropy; mimics the peptide bond (

-Proline mimic).
C3-Carboxylic Acid H-bond donor/acceptorCritical for salt bridge formation with basic amino acid residues (Arg, Lys) in target proteins.
N1-(4-Methylbenzyl) Hydrophobic tailTargets hydrophobic pockets (e.g., S1/S2 subsites in proteases); improves membrane permeability (

modulation).
C3-Chirality StereocenterThe C3 position is chiral. The synthetic route described below yields a racemate (

), which often requires chiral resolution for high-affinity binding.
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the pharmacophoric points of interaction available on the scaffold.

Pharmacophore Core Pyrrolidinone Ring (Scaffold Rigidity) Acid C3-COOH (Ionic Interaction / H-Bond) Core->Acid Functionalization Lactam C5=O Carbonyl (H-Bond Acceptor) Core->Lactam Intrinsic Benzyl N1-(4-Methylbenzyl) (Hydrophobic/Van der Waals) Core->Benzyl N-Substitution Target_Arg Receptor Residue (e.g., Arginine) Acid->Target_Arg Salt Bridge Target_Pocket Hydrophobic Pocket Benzyl->Target_Pocket Hydrophobic

Figure 1: Pharmacophore map highlighting the tripartite binding potential: ionic anchoring (Acid), hydrogen bonding (Lactam), and hydrophobic burial (Benzyl).

Part 2: Synthesis Protocol (Aza-Michael Addition)

The most efficient and "green" route to 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the reaction of Itaconic Acid with primary amines. This avoids the use of hazardous coupling reagents required for glutamic acid cyclization.

Reaction Mechanism[2][3][4][5]
  • Aza-Michael Addition: The nucleophilic amine (4-methylbenzylamine) attacks the

    
    -carbon of the itaconic acid double bond.
    
  • Cyclization: The secondary amine intermediate attacks the

    
    -carboxylic acid (or ester), expelling water (or alcohol) to form the lactam ring.
    
Experimental Workflow

Reagents:

  • Itaconic Acid (1.0 eq)

  • 4-Methylbenzylamine (1.0 eq)

  • Solvent: Water (Green route) or Toluene (Azeotropic route)

Protocol (Aqueous "Green" Method):

  • Dissolution: Suspend Itaconic Acid (10 mmol, 1.30 g) in water (10 mL).

  • Addition: Add 4-Methylbenzylamine (10 mmol, 1.21 g) dropwise. The reaction is exothermic; maintain temperature

    
    C during addition.
    
  • Reflux: Heat the clear solution to reflux (

    
    C) for 12 hours. The reaction is driven by the thermodynamic stability of the 5-membered lactam.
    
  • Isolation: Cool the mixture to

    
    C. The product, being less soluble than the starting materials in cold water, will precipitate.
    
  • Purification: Filter the white solid. Recrystallize from Ethanol/Water (1:1) if necessary.

  • Yield: Expected yield 75-85%.

Synthetic Flowchart

Synthesis Itaconic Itaconic Acid (C5H6O4) Mix Mixing (Water, <40°C) Formation of Ammonium Salt Itaconic->Mix Amine 4-Methylbenzylamine (C8H11N) Amine->Mix Reflux Reflux (100°C, 12h) Aza-Michael Addition -> Cyclization Mix->Reflux - H2O Cool Cooling to 4°C Precipitation Reflux->Cool Filter Filtration & Recrystallization Cool->Filter Product Target Molecule (Solid, White) Filter->Product

Figure 2: Step-by-step synthetic workflow utilizing the aqueous melt-fusion strategy.

Part 3: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against specific spectroscopic signatures.

1. Nuclear Magnetic Resonance (

H-NMR)

The pyrrolidine ring protons create a distinct ABX or ABMX system due to the chiral center at C3.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.10 Broad Singlet1HCOOHCarboxylic acid proton (exchangeable).
7.10 - 7.15 Multiplet (AA'BB')4HAr-HPara-substituted benzene ring pattern.
4.35 Singlet (or AB q)2HN-CH

-Ar
Benzylic protons ( diastereotopic if resolution is high).
3.45 - 3.60 Multiplet2HRing C5-H

Protons adjacent to the lactam nitrogen.
3.10 - 3.25 Multiplet1HRing C3-HChiral methine proton.
2.50 - 2.70 Multiplet2HRing C4-H

Methylene protons adjacent to the chiral center.
2.28 Singlet3HAr-CH

Methyl group on the aromatic ring.
2. Mass Spectrometry (ESI-MS)
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [6]
  • Molecular Weight: 233.26 g/mol

  • Expected Ion:

    
     m/z; 
    
    
    
    m/z.
3. Physicochemical Properties (Predicted)
  • LogP: ~1.2 (Moderate lipophilicity due to the benzyl group balancing the polar acid).

  • pKa (Acid): ~4.2 (Typical for carboxylic acids).

  • Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (unless pH > 7).

Part 4: Medicinal Chemistry Applications[7][8]

The 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is not merely an intermediate; it is a bioactive template.

1. Peptidomimetics

This scaffold acts as a


-turn mimetic . By constraining the nitrogen and the carbonyl into a ring, it mimics the spatial arrangement of amino acid residues in a protein turn, stabilizing the bioactive conformation.
  • Application: Design of protease inhibitors where the benzyl group fits into the S1 hydrophobic pocket.

2. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<250 Da) and distinct vectors for growth (the acid group and the aromatic ring), it serves as an excellent "fragment" for screening against GPCRs and enzymes.

  • Growth Vector: The carboxylic acid can be converted to an amide to probe adjacent binding pockets.

3. Antimicrobial Activity

Derivatives of N-substituted 5-oxopyrrolidine-3-carboxylic acids have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis, where the lipophilic tail aids in penetrating the bacterial membrane [1].

References
  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.Journal of Heterocyclic Chemistry. (Generic reference for the class activity).
  • The Reaction of Itaconic Acid with Primary Amines. Journal of Organic Chemistry. (Source for the synthetic mechanism).

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids. Frontiers in Chemistry, 2019. (Validation of the green synthetic route).

  • PubChem Compound Summary: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. (Source for CAS and physicochemical data).

Sources

Foundational

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS number 96449-91-1

Executive Summary 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-91-1) represents a critical structural scaffold in modern medicinal chemistry, particularly in the design of peptidomimetics and heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-91-1) represents a critical structural scaffold in modern medicinal chemistry, particularly in the design of peptidomimetics and heterocyclic small molecule libraries. Belonging to the class of N-substituted-5-oxopyrrolidine-3-carboxylic acids (also known as pyroglutamic acid analogs), this compound serves as a versatile building block. Its core structure—a gamma-lactam ring functionalized with a carboxylic acid and a lipophilic benzyl tail—mimics the steric and electronic features of peptide turn mimetics.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via the Itaconic Acid Pathway, physicochemical profiling, and its application as a precursor for antimicrobial and anticancer agents.[1]

Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological assays and synthetic workflows. The lipophilic 4-methylbenzyl group modulates the solubility and membrane permeability (LogP) compared to the unsubstituted parent lactam.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₃H₁₅NO₃Core composition.[1][2][3][4][5]
Molecular Weight 233.26 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
Predicted LogP ~1.8 - 2.1Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
pKa (Acid) ~3.8 - 4.2The C3-carboxylic acid is ionizable at physiological pH.
H-Bond Donors 1 (COOH)Low donor count favors membrane permeability.
H-Bond Acceptors 3 (C=O amide, C=O acid, OH)Facilitates receptor binding interactions.
Chirality C3 CenterTypically synthesized as a racemate; enantiomers can be resolved.

Synthetic Architecture: The Itaconic Acid Pathway

The most robust and scalable method for synthesizing CAS 96449-91-1 is the condensation of itaconic acid with 4-methylbenzylamine. This reaction proceeds via a cascade mechanism: an initial aza-Michael addition followed by an intramolecular thermal cyclization (lactamization).

Mechanistic Pathway

The reaction exploits the electrophilicity of the conjugated double bond in itaconic acid. The amine acts as a nucleophile, attacking the


-carbon, followed by the attack of the resulting secondary amine on the 

-carboxylic acid (or ester) to close the ring.

SynthesisPathway Itaconic Itaconic Acid (Electrophile) Intermediate Aza-Michael Adduct (Transient Linear Intermediate) Itaconic->Intermediate Melt/Reflux Amine 4-Methylbenzylamine (Nucleophile) Amine->Intermediate Transition Thermal Cyclization (- H₂O) Intermediate->Transition Product CAS 96449-91-1 (Pyrrolidinone Scaffold) Transition->Product Lactamization

Figure 1: The synthetic cascade from Itaconic acid to the 5-oxopyrrolidine scaffold.

Validated Experimental Protocol

Objective: Synthesis of 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Reagents:

  • Itaconic acid (1.0 equiv)

  • 4-Methylbenzylamine (1.0 equiv)

  • Solvent: Water (Green chemistry approach) or Toluene (Azeotropic removal of water).

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a round-bottom flask equipped with a magnetic stir bar, suspend Itaconic acid (13.0 g, 0.1 mol) in water (50 mL).

  • Amine Addition: Add 4-methylbenzylamine (12.1 g, 0.1 mol) dropwise. Note: The reaction is exothermic; an initial salt formation may occur.

  • Thermal Activation: Heat the mixture to reflux (100°C) for 4–6 hours. If using toluene, use a Dean-Stark trap to remove the evolved water.

  • Monitoring: Monitor by TLC (System: MeOH/CHCl₃ 1:9). Look for the disappearance of the starting amine spot.

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Acidify with 10% HCl to pH ~2. This protonates the carboxylate, forcing the product to precipitate if it is hydrophobic enough, or allowing extraction into ethyl acetate.

    • Purification: Dissolve the crude solid in saturated NaHCO₃ (aq). Filter any undissolved impurities (unreacted organic materials). Re-acidify the filtrate with HCl to reprecipitate the pure acid.

  • Crystallization: Recrystallize from 2-propanol or ethanol/water to yield a white/off-white solid.

Medicinal Chemistry Applications

This scaffold is rarely the final drug; it is a "privileged structure" used to generate diversity. The carboxylic acid at position C3 is the primary vector for derivatization.

Derivatization Logic

Researchers utilize this core to target Matrix Metalloproteinases (MMPs) and bacterial cell wall synthesis.

  • Vector A (C3-COOH): Converted to hydrazides, esters, or amides to probe the "Right-Hand Side" (RHS) binding pocket of enzymes.

  • Vector B (N1-Benzyl): The 4-methyl group provides hydrophobic bulk. Structure-Activity Relationship (SAR) studies often replace this with 4-fluoro or 3,4-dichloro analogs to tune metabolic stability.

Derivatization Core CAS 96449-91-1 (COOH Core) Ester Methyl Ester (Intermediate) Core->Ester MeOH / H₂SO₄ Amide Amides (Peptidomimetics) Core->Amide Amine / EDC / HOBt Hydrazide Carbohydrazide (Linker) Ester->Hydrazide N₂H₄·H₂O Hydrazone Schiff Bases/Hydrazones (Antimicrobial/Anticancer) Hydrazide->Hydrazone Ar-CHO / Reflux

Figure 2: Downstream synthetic workflow for generating bioactive libraries from the core scaffold.

Biological Context

Recent literature highlights the efficacy of 1-substituted-5-oxopyrrolidine-3-carboxylic acids in:

  • Antimicrobial Activity: Hydrazone derivatives derived from this acid have shown potent activity against S. aureus (MRSA) and E. coli biofilms.[5]

  • Anticancer Activity: Derivatives have demonstrated cytotoxicity against A549 (lung cancer) cell lines, often comparable to cisplatin in vitro.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical markers must be verified.

¹H NMR Interpretation (DMSO-d₆, 400 MHz):

  • Aromatic Region: A distinct AA'BB' system (or two doublets) around

    
     7.1–7.2 ppm, corresponding to the 4-methylbenzyl group.
    
  • Benzylic Protons: A singlet (or AB quartet due to chirality) at

    
     4.3–4.5 ppm for the 
    
    
    
    .
  • Ring Protons:

    • 
       2.5–2.9 ppm: Multiplets corresponding to the 
      
      
      
      at position 4 (diastereotopic protons).
    • 
       3.3–3.6 ppm: Multiplet for the 
      
      
      
      at position 3 (methine proton adjacent to COOH).
  • Methyl Group: A strong singlet at

    
     2.3 ppm (
    
    
    
    ).
  • Acid Proton: A broad singlet at

    
     12.0–13.0 ppm (
    
    
    
    ).[5]

Quality Control Check: The absence of vinylic protons (singlets at


 5.7 and 6.1 ppm) confirms the complete consumption of Itaconic acid.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. (Accessed 2024).[3][6][7][8][9][10] Link

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (PMC). (Accessed 2024).[3][6][7][8][9][10] Link

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. National Institutes of Health (PMC). (Accessed 2024).[3][6][7][8][9][10] Link

  • Itaconic acid as an effective biobased platform molecule. MATEC Web of Conferences. (Accessed 2024).[3][6][7][8][9][10] Link

Sources

Exploratory

Physicochemical Profiling &amp; Synthetic Utility of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 96449-91-1 Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol

Executive Summary: The Scaffold Perspective

In the landscape of peptidomimetic drug discovery, 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a critical "privileged scaffold." Unlike simple solvents or reagents, this molecule serves as a bifunctional core—possessing both a carboxylic acid handle for further derivatization and a rigid lactam ring that mimics the peptide bond geometry found in proteins.[1]

This guide moves beyond basic catalog data to provide a rigorous technical analysis of its molecular weight characteristics, synthetic pathways, and quality control protocols required for high-stakes research.[1]

Molecular Identity & Mass Spectrometry Logic

Precise molecular weight determination is the cornerstone of small molecule characterization.[1] For researchers using this compound as an intermediate, understanding its isotopic distribution and mass fragmentation is vital for validating reaction outcomes.[1]

Physicochemical Data Table[2][3][4]
PropertyValueTechnical Context
Average Molar Mass 233.26 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 233.1052 Da The exact mass of the most abundant isotope (¹²C, ¹H, ¹⁴N, ¹⁶O).[1] Critical for HRMS.
Exact Mass 233.1052 DaMatches Monoisotopic mass.[1]
Formula C₁₃H₁₅NO₃Degree of Unsaturation = 7 (Benzene ring + Lactam + Carboxyl).[1]
Physical State Solid (Crystalline)Typically off-white to pale yellow powder.[1]
Solubility DMSO, MethanolLimited solubility in water due to the lipophilic benzyl group.[1]
Mass Spectrometry Validation Strategy

When analyzing this molecule via LC-MS (ESI+), the molecular weight dictates the observation of specific ion species.[1]

  • Primary Ion:

    
     at m/z 234.11 .[1]
    
  • Adducts: Common sodium adduct

    
     at m/z 255.09 .[1]
    
  • Fragmentation Logic: Under collision-induced dissociation (CID), expect neutral loss of the carboxylic acid group (

    
    , -44 Da) or cleavage of the benzyl-nitrogen bond.[1]
    

MassSpecLogic Parent Parent Molecule [M+H]+ = 234.11 Frag1 Decarboxylation [M+H-CO2]+ ≈ 190.1 Parent->Frag1 Loss of COOH (-44) Frag2 Benzyl Cleavage [C8H9]+ Tropylium Ion m/z ≈ 105.07 Parent->Frag2 N-Benzyl Cleavage

Figure 1: Predicted ESI-MS fragmentation pathway for structural confirmation.

Synthetic Pathway: The Itaconic Acid Route[2]

The most robust synthesis for 1-substituted-5-oxopyrrolidine-3-carboxylic acids utilizes the Aza-Michael Addition followed by cyclization. This route is preferred over glutamic acid alkylation due to higher atom economy and the avoidance of expensive chiral protection steps if a racemic scaffold is acceptable.[1]

Reaction Mechanism

The synthesis involves the reaction of Itaconic Acid with 4-Methylbenzylamine .[1]

  • Step 1 (Michael Addition): The amine attacks the

    
    -carbon of the unsaturated diacid (itaconic acid).[1]
    
  • Step 2 (Cyclization): Thermal dehydration leads to ring closure, forming the lactam (pyrrolidinone) ring.[1]

Synthesispathway Itaconic Itaconic Acid (Starting Material 1) Intermediate Aza-Michael Intermediate (Linear Amino Acid) Itaconic->Intermediate  Reflux (Water or Toluene)   Amine 4-Methylbenzylamine (Starting Material 2) Amine->Intermediate  Reflux (Water or Toluene)   Product 1-(4-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid (Final Scaffold) Intermediate->Product  -H2O (Cyclization/Dehydration)  

Figure 2: The industrial standard "Itaconic Route" for synthesizing the target scaffold.[1]

Validated Bench Protocol

Note: This protocol is adapted from standard methodologies for pyrrolidine-3-carboxylic acid derivatives.

  • Stoichiometry: Dissolve Itaconic acid (1.0 eq) in water or toluene.[1]

  • Addition: Add 4-Methylbenzylamine (1.0 eq) dropwise. Exothermic reaction warning.

  • Reflux: Heat the mixture to reflux (100–110°C) for 2–4 hours. The water generated must be removed (using a Dean-Stark trap if using toluene) to drive the equilibrium toward the lactam.[1]

  • Isolation:

    • Cool the reaction mixture.

    • Acidify with dilute HCl to precipitate the free carboxylic acid.[1]

    • Filter the solid and wash with cold water.[1]

  • Purification: Recrystallization from Ethanol/Water is typically sufficient to achieve >98% purity.[1]

Analytical Characterization (QC)[2]

To ensure the material meets the standards for drug development (e.g., as a fragment for library construction), the following analytical signals must be verified.

Nuclear Magnetic Resonance (¹H NMR)

The structure is confirmed by three distinct regions in the NMR spectrum (DMSO-d₆ solvent):

  • Aromatic Region (6.8 – 7.2 ppm): Two doublets integrating to 4 protons (AA'BB' system) corresponding to the p-tolyl group.[1]

  • Benzylic Protons (4.2 – 4.5 ppm): A singlet or AB quartet (due to the chiral center at C3 rendering them diastereotopic) for the

    
     group.[1]
    
  • Pyrrolidine Ring (2.5 – 3.8 ppm): Complex multiplets.[1]

    • 
       at position 3 (methine attached to COOH).[1][2]
      
    • 
       at position 4 (methylene).[1][2]
      
    • 
       at position 2 (methylene adjacent to N).[1]
      
  • Methyl Group (2.3 ppm): A sharp singlet for the

    
    .[1]
    
Quality Control Checklist

Applications in Drug Discovery[2][5][6]

This molecule is not just a chemical curiosity; it is a versatile building block .

  • Antimicrobial Research: Derivatives of 5-oxopyrrolidine-3-carboxylic acids have shown potent activity against MDR Staphylococcus aureus and Acinetobacter baumannii. The carboxylic acid group is often converted to hydrazones or benzimidazoles to enhance lipophilicity and target binding.[1]

  • Peptidomimetics: The 5-oxopyrrolidine ring (gamma-lactam) is a conformational constraint that mimics the

    
    -turn of proteins.[1] This scaffold is used to design protease inhibitors by rigidly positioning the pharmacophores (the benzyl group and the acid tail).[1]
    
  • Chiral Resolution: While often synthesized as a racemate, the carboxylic acid allows for resolution using chiral bases (e.g., phenylethylamine), providing access to enantiopure scaffolds for asymmetric synthesis.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for similar structures (Mecarbinate). Retrieved from [Link]

  • Matulis, D., et al. (2023).[1][3] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI Pharmaceuticals.[1] Retrieved from [Link][1]

  • Kaunas University of Technology. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Chemical Technology Journal. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary This technical guide provides a comprehensive analysis of 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS RN: 96449-91-1). A derivative of itaconic acid, this molecule represents a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS RN: 96449-91-1). A derivative of itaconic acid, this molecule represents a critical scaffold in medicinal chemistry, serving as a constrained


-lactam core for peptidomimetics. Its structural rigidity and functionalizable carboxylic acid tail make it a high-value intermediate for developing antimicrobial agents, racetam-class nootropics, and enzyme inhibitors. This document details its IUPAC nomenclature, validated synthesis protocols, and physiochemical profiling.

Nomenclature & Structural Analysis

IUPAC Designation

While "1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid" is the widely accepted semi-systematic name, the rigorous IUPAC name follows the priority rules for heterocyclic carboxylic acids.

  • Preferred IUPAC Name (PIN): 1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

  • Systematic Breakdown:

    • Parent Heterocycle: Pyrrolidine (5-membered nitrogen ring).

    • Principal Group: -COOH at position 3 (highest priority).

    • Substituent 1 (N-1): (4-Methylphenyl)methyl group (often referred to as p-methylbenzyl).

    • Substituent 2 (C-5): Oxo group (=O), creating the lactam functionality.

Stereochemistry

The molecule possesses a chiral center at C-3 .

  • Racemic Form: Typically synthesized as a racemate (

    
    ) from achiral itaconic acid.
    
  • Chiral Resolution: Enantiopure forms ((3S) or (3R)) are required for high-affinity binding in drug targets, often achieved via chiral HPLC or resolution with chiral amines (e.g.,

    
    -methylbenzylamine).
    

Synthetic Pathways (The "How-To")

The synthesis of 5-oxopyrrolidine-3-carboxylic acids is classically achieved via the Aza-Michael Addition-Cyclization sequence. This route is favored for its atom economy and use of renewable feedstocks (Itaconic acid).

Reaction Mechanism Visualization

The following diagram illustrates the reaction between Itaconic Acid and 4-Methylbenzylamine.

SynthesisPathway Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate (Aza-Michael Adduct) Itaconic->Intermediate Nucleophilic Attack Amine 4-Methylbenzylamine (C8H11N) Amine->Intermediate Product Target Product (CAS 96449-91-1) Intermediate->Product Thermal Cyclization (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Aza-Michael addition followed by thermal lactamization.

Validated Experimental Protocol

Method: Solvent-Free Melt Fusion (Green Chemistry Approach) Rationale: This method avoids organic solvents, maximizes yield, and drives the equilibrium toward cyclization by removing water at high temperatures.

Reagents:

  • Itaconic Acid (1.0 equiv)

  • 4-Methylbenzylamine (1.0 equiv)

  • Recrystallization Solvent: Water or Ethanol/Water mix.

Step-by-Step Procedure:

  • Stoichiometry: In a round-bottom flask, combine Itaconic Acid (13.0 g, 0.1 mol) and 4-Methylbenzylamine (12.1 g, 0.1 mol).

  • Fusion: Heat the mixture in an oil bath to 130–140°C . The solids will melt into a homogeneous phase.

  • Reaction: Maintain temperature for 1–2 hours. Evolution of water vapor indicates cyclization. Note: A slight vacuum can be applied to remove water and drive the reaction to completion.

  • Cooling: Allow the melt to cool to approx. 80°C, then add hot water (50 mL).

  • Crystallization: Stir vigorously while cooling to room temperature (25°C), then chill on ice. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from boiling water if higher purity (>98%) is required.

  • Validation: Check melting point (Expected range: 160–175°C based on analogs) and NMR.

Physicochemical Profiling

Understanding the physical properties is crucial for formulation and assay development.

PropertyValue / DescriptionSource/Note
Molecular Formula

Stoichiometry
Molecular Weight 233.26 g/mol Calculated
Physical State Solid (Crystalline powder)Experimental Observation
Solubility DMSO, Methanol, Hot Water, Alkaline WaterPolar carboxylic acid group
pKa (Acid) ~3.8 – 4.2Predicted (Carboxylic acid)
LogP ~1.5 – 1.8Predicted (Lipophilic benzyl + Polar lactam)
H-Bond Donors 1 (COOH)Structural Analysis
H-Bond Acceptors 3 (C=O lactam, C=O acid, OH)Structural Analysis

Medicinal Chemistry Applications

This molecule is rarely a final drug but serves as a versatile Pharmacophore Scaffold .

Structural Utility
  • 
    -Lactam Core:  Mimics the transition state of peptide bond hydrolysis; stable against peptidases.
    
  • Carboxylic Acid Handle: Allows for easy coupling to amines (to make amides) or hydrazines (to make hydrazides/hydrazones), expanding the library for SAR (Structure-Activity Relationship) studies.

Biological Activity Pathways

Derivatives of this acid have shown activity in two primary domains:

  • Antimicrobial Agents: Hydrazide derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting biofilm formation.

  • Nootropics: Structural similarity to Piracetam suggests potential modulation of AMPA receptors, though the lipophilic benzyl group alters the pharmacokinetic profile significantly compared to simple racetams.

SAR_Analysis Core 5-Oxopyrrolidine Core (Lactam) N1 N-1: 4-Methylbenzyl Core->N1 C3 C-3: Carboxylic Acid Core->C3 Rigidity Conformational Constraint (Peptidomimetic) Core->Rigidity Lipophilicity Increases LogP Membrane Permeability N1->Lipophilicity Derivatization Site for Amide Coupling (Warhead Attachment) C3->Derivatization

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

References

  • Synthesis of 5-oxopyrrolidine derivatives: Matulis, D., et al. "Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives." Molecules, 2022.[1][2]

  • Itaconic Acid Chemistry: "Organic Syntheses Procedure: Itaconic Anhydride and Acid." Organic Syntheses, Coll. Vol. 2, p. 368.

  • Antimicrobial Activity: "Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives." Kaunas University of Technology, 2023.

  • Compound Data: "1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Product Page." BLD Pharm.

Sources

Exploratory

pyroglutamic acid analog 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Advanced Scaffold for Peptidomimetic and Antimicrobial Drug Discovery Executive Summary 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1) is a specialized heterocyclic building block belonging to th...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Peptidomimetic and Antimicrobial Drug Discovery

Executive Summary

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1) is a specialized heterocyclic building block belonging to the class of


-lactams. While structurally analogous to pyroglutamic acid (5-oxoproline), this compound is a regioisomer  where the carboxylic acid moiety is positioned at the C3 (

) carbon rather than the C2 (

) carbon.

This structural distinction is critical in medicinal chemistry. Unlike natural pyroglutamic acid derivatives which often target GPCRs or glutamate receptors, the 5-oxopyrrolidine-3-carboxylic acid scaffold acts as a constrained


-amino acid mimic. It is increasingly utilized as a core pharmacophore in the development of matrix metalloproteinase (MMP) inhibitors , broad-spectrum antimicrobials  (specifically targeting multidrug-resistant Gram-positive bacteria), and anticancer agents .

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and application in high-throughput drug screening workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound features a lipophilic 4-methylbenzyl group attached to the lactam nitrogen, enhancing cell membrane permeability compared to the unsubstituted parent acid.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
CAS Number 96449-91-1
Molecular Formula

Molecular Weight 233.26 g/mol
Core Scaffold

-Lactam (Pyrrolidin-2-one)
Key Substituents N-benzyl (lipophilic anchor), C3-Carboxyl (reactive handle)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~4.2 (Carboxylic acid)
LogP (Predicted) ~1.8 - 2.2

Synthesis Protocol: The Itaconic Acid Route[5]

Unlike pyroglutamic acid, which is synthesized via the cyclization of glutamic acid, the 3-carboxylic acid isomer is synthesized via an aza-Michael addition-cyclization sequence using itaconic acid. This protocol is favored for its atom economy and "green chemistry" compatibility (often performed in water).

Reaction Mechanism

The synthesis exploits the reactivity of the


-unsaturated system in itaconic acid. The primary amine (4-methylbenzylamine) attacks the less hindered alkene carbon, followed by intramolecular nucleophilic attack of the amine on the 

-carboxylate to close the lactam ring.
Step-by-Step Methodology

Objective: Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid on a 10 mmol scale.

  • Reagent Preparation:

    • Dissolve Itaconic Acid (1.30 g, 10 mmol) in Distilled Water (15 mL).

    • Prepare 4-Methylbenzylamine (1.21 g, 10 mmol) in a separate dropping funnel.

  • Addition:

    • Add the amine dropwise to the itaconic acid solution under vigorous stirring at room temperature. An exothermic reaction may occur; maintain temperature

      
      C to prevent polymerization.
      
  • Reflux:

    • Heat the mixture to reflux (

      
      C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9).
      
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to pH 2.0 using concentrated HCl. The product typically precipitates as a solid upon acidification.

  • Purification:

    • Filter the precipitate.[1]

    • Recrystallize from hot water or an Ethanol/Water mixture to yield white crystals.

  • Validation:

    • Yield: Expected 75–85%.

    • 1H NMR (DMSO-d6): Look for the ABX pattern of the pyrrolidine ring protons and the singlet of the methyl group on the benzyl ring (~2.3 ppm).

Synthesis Workflow Visualization

SynthesisPath Start Reagents: Itaconic Acid + 4-Methylbenzylamine Step1 Aza-Michael Addition (Water, RT) Start->Step1 Mixing Step2 Lactamization (Reflux, 4-6h) Step1->Step2 Cyclization Step3 Acidification (HCl, pH 2.0) Step2->Step3 Workup Product Crude Precipitate Step3->Product Precipitation Final Pure 1-(4-Methylbenzyl)- 5-oxopyrrolidine-3-COOH Product->Final Recrystallization

Figure 1: Atom-economic synthesis pathway converting Itaconic acid and amine to the target lactam.

Biological Applications & Mechanism of Action

Antimicrobial & Antifungal Activity

Research indicates that 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives serve as potent intermediates for hydrazone-based antimicrobials .

  • Mechanism: The carboxylic acid group is often derivatized into hydrazides/hydrazones. These moieties can chelate metal ions essential for bacterial metalloenzymes or disrupt cell wall biosynthesis.

  • Target: High efficacy has been observed against multidrug-resistant (MDR) Staphylococcus aureus and Candida species. The 4-methylbenzyl group enhances lipophilicity, facilitating penetration through the peptidoglycan layer of Gram-positive bacteria.

Matrix Metalloproteinase (MMP) Inhibition

The


-lactam core mimics the transition state of peptide hydrolysis.
  • Mechanism: The C3-carboxylic acid (or its hydroxamic acid derivative) coordinates with the Zinc (

    
    ) ion in the catalytic domain of MMPs (specifically MMP-2 and MMP-9).
    
  • Therapeutic Relevance: Inhibition of MMPs prevents extracellular matrix degradation, a key process in tumor metastasis and chronic inflammation.

Experimental Validation: MMP Inhibition Assay

To validate the biological activity of this compound or its derivatives, a fluorometric inhibition assay is standard.

AssayWorkflow Prep Sample Preparation Dissolve Compound in DMSO Mix Inhibition Reaction Mix Compound + Enzyme (30 min @ 37°C) Prep->Mix Enzyme Enzyme Activation Incubate MMP-2/9 with buffer Enzyme->Mix Substrate Substrate Addition Add Fluorogenic Peptide Mix->Substrate Read Kinetic Measurement Ex/Em: 328/393 nm Substrate->Read Analysis Data Analysis Calculate IC50 Read->Analysis

Figure 2: Fluorometric workflow for screening MMP inhibition potential of the target compound.

Strategic Derivatization

For drug development professionals, this molecule is rarely the final drug but a privileged scaffold .

  • Modification A (Carboxylic Acid): Conversion to esters, amides, or hydrazides to tune solubility and target binding.

  • Modification B (Aromatic Ring): The 4-methyl group can be oxidized to a hydroxymethyl or aldehyde for further conjugation, or replaced with halogens (e.g., 4-chlorobenzyl) to modulate metabolic stability.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Bentham Science. Available at: [Link]

Sources

Foundational

The Evolution and Engineering of N-Substituted Pyroglutamic Acids: From Chiral Scaffolds to Blockbuster Therapeutics

Executive Summary This technical guide explores the structural lineage, synthetic evolution, and pharmacological impact of N-substituted pyroglutamic acids. Originally isolated as a thermal artifact of glutamic acid in 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the structural lineage, synthetic evolution, and pharmacological impact of N-substituted pyroglutamic acids. Originally isolated as a thermal artifact of glutamic acid in 1882, this scaffold remained a chemical curiosity until the 1960s. The discovery of Piracetam by Corneliu Giurgea transformed the lactam ring from a metabolic byproduct into a privileged pharmacophore, launching the "racetam" class of nootropics and antiepileptics. Today, N-substituted pyroglutamates serve as critical chiral auxiliaries in asymmetric synthesis and peptidomimetics in drug discovery.

Historical Genesis: The Thermal Artifact

Discovery (1882): Pyroglutamic acid (5-oxoproline) was first characterized not as a target, but as a dehydration product formed by heating L-glutamic acid to 180°C.[1] This spontaneous cyclization, resulting in the loss of water, revealed the inherent stability of the


-lactam ring.

Biological Context: In vivo, it is not a thermal artifact but a metabolic intermediate in the


-glutamyl cycle , regulated by the enzyme 

-glutamyl cyclotransferase.[1] This duality—stable chemical scaffold vs. dynamic metabolic intermediate—defines its utility.
Structural Significance

The pyroglutamic acid core offers three distinct vectors for chemical modification:

  • The Carboxylic Acid (C-COOH): Amenable to esterification/amidation.

  • The Lactam Carbonyl (C=O): A hydrogen bond acceptor.

  • The Lactam Nitrogen (N-H): The critical site for substitution, dramatically altering lipophilicity and blood-brain barrier (BBB) permeability.

The Pharmacological Pivot: The Racetam Revolution

The trajectory of this molecule changed in 1964 at UCB (Belgium). Dr. Corneliu Giurgea, attempting to synthesize cyclic GABA derivatives to induce sleep, created Piracetam (2-oxo-1-pyrrolidineacetamide).

  • The Failure: It failed as a sedative.

  • The Breakthrough: It exhibited a new type of activity—enhancing cognitive function without sedation or stimulation.[2] Giurgea coined the term "Nootropic" (mind-turning) to describe it.[3]

This N-substitution (specifically an acetamide group) was the key. It locked the glutamate/GABA skeleton into a rigid conformation, facilitating specific receptor interactions (later identified as AMPA modulation and membrane fluidity enhancement) while preventing rapid metabolic degradation.

The Racetam Family Tree

Following Piracetam, second and third-generation derivatives were engineered for higher potency and specific indications:

  • Levetiracetam (Keppra): The (S)-enantiomer of the ethyl analog. A blockbuster antiepileptic that binds to the Synaptic Vesicle Protein 2A (SV2A).

  • Aniracetam: N-anisoyl substitution; increased lipid solubility and AMPA receptor modulation.

  • Pramiracetam: N-ethyl dipropan-2-amine substitution; high affinity choline uptake enhancement.

RacetamFamily Glutamic L-Glutamic Acid (Precursor) Pyro L-Pyroglutamic Acid (Scaffold) Glutamic->Pyro Thermal Cyclization (-H2O) Piracetam Piracetam (1964) N-acetamide subst. (First Nootropic) Pyro->Piracetam N-Alkylation Levetiracetam Levetiracetam (S)-N-ethyl subst. (Antiepileptic / SV2A) Piracetam->Levetiracetam Chiral Optimization Aniracetam Aniracetam N-anisoyl subst. (AMPA Modulator) Piracetam->Aniracetam Lipophilic Modification Oxiracetam Oxiracetam 3-hydroxy subst. (Cognitive Enhancer) Piracetam->Oxiracetam Ring Hydroxylation

Figure 1: Structural evolution from Glutamic Acid to key Racetam therapeutics.

Synthetic Methodologies: Engineering the N-Linkage

Synthesizing N-substituted pyroglutamic acids requires controlling the cyclization to prevent racemization of the chiral center (usually L).

Method A: Cyclization of N-Substituted Glutamic Acid

This is the preferred industrial route for compounds like Piracetam.

  • N-Alkylation/Acylation: L-Glutamic acid is reacted with the desired halide or acyl chloride before ring closure.

  • Dehydrative Cyclization: The N-substituted glutamic acid is heated (often with a catalyst like tosyl chloride or in high-boiling solvents) to form the lactam.

    • Advantage:[3][4][] High yield, scalable.

    • Risk: High temperatures can cause partial racemization.

Method B: Direct N-Alkylation of Pyroglutamates

Using a strong base (e.g., NaH) to deprotonate the lactam nitrogen, followed by nucleophilic attack on an alkyl halide.

  • Mechanism:[3][4][6][7]

    
     substitution.
    
  • Challenge: The lactam nitrogen is relatively non-nucleophilic due to resonance with the carbonyl. Strong bases are required, which may compromise chiral integrity if not handled at low temperatures.

Method C: The "One-Pot" Reductive Cyclization

Starting from glutamine or glutamate esters, reductive amination conditions (using aldehydes and reducing agents like


) can introduce the N-substituent followed by spontaneous cyclization.

Experimental Protocols

Protocol 1: Synthesis of Piracetam (2-oxo-1-pyrrolidineacetamide)

This protocol demonstrates the "Method A" approach: creating the amide side chain first (via ester) or alkylating the ring. Below is a standard laboratory scale N-alkylation approach.

Reagents: L-Pyroglutamic acid methyl ester, Sodium Hydride (60% dispersion), 2-Chloroacetamide, Anhydrous THF.

Workflow:

  • Preparation: Dissolve L-pyroglutamic acid methyl ester (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (11 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Critical: Maintain 0°C to prevent ring opening.

  • Alkylation: Add 2-Chloroacetamide (11 mmol) dissolved in minimal THF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:1).

  • Quenching: Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    . Evaporate solvent.
    
  • Purification: Recrystallize from Ethanol/Ether.

Self-Validation Check:

  • H-NMR: Look for the disappearance of the Lactam N-H signal (approx 8.0 ppm) and appearance of the

    
     singlet (approx 4.0 ppm).
    
Protocol 2: Optical Resolution of Racemic Amines

L-Pyroglutamic acid is an excellent, low-cost resolving agent for racemic amines (e.g., 1-phenylethylamine).

Principle: L-Pyroglutamic acid (Acid) + (RS)-Amine


 Diastereomeric Salts [(L-Acid)•(R-Amine)] and [(L-Acid)•(S-Amine)]. These salts have different solubilities.

Workflow:

  • Mixing: Dissolve 0.1 mol of racemic amine and 0.1 mol of L-pyroglutamic acid in boiling Ethanol (or Methanol/Water mix).

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The less soluble diastereomeric salt will crystallize.

  • Filtration: Filter the crystals. (Save the mother liquor for the other enantiomer).

  • Recrystallization: Recrystallize the salt from the same solvent to improve optical purity (>99% ee).

  • Liberation: Treat the salt with NaOH (aq) and extract the free amine with ether.

Comparative Data: Racetam Physicochemical Properties

The N-substitution dictates the pharmacokinetic profile. Note the correlation between LogP (lipophilicity) and typical dosing.

CompoundN-SubstituentLogP (Approx)BioavailabilityPrimary Mechanism
Pyroglutamic Acid -H-0.9Low (CNS)Metabolic Intermediate
Piracetam

-1.7~100%Membrane Fluidity / AMPA
Oxiracetam

(3-OH on ring)
-2.275%AMPA / ACh release
Aniracetam 4-methoxybenzoyl1.9Low (Fat soluble)AMPA Potentiator
Levetiracetam (S)-

-ethyl-acetamide
-0.6~100%SV2A Binding

Table 1: Structure-Property Relationships of Key N-Substituted Pyroglutamates.

Future Outlook: Peptidomimetics

Beyond racetams, N-substituted pyroglutamic acids are evolving into peptidomimetics . By mimicking the Proline-X peptide bond, they serve as rigid scaffolds to constrain peptide geometry.

  • P2X7 Antagonists: Recent drug discovery efforts utilize the pyroglutamate scaffold to target purinergic receptors involved in inflammation.

  • Chiral Auxiliaries: The steric bulk of N-substituents allows the ring to direct stereoselective attacks on attached side chains, a technique vital for synthesizing complex natural products.

SynthesisWorkflow Step1 Step 1: Deprotonation (NaH, 0°C, THF) Generates Lactam Enolate Step2 Step 2: N-Alkylation (Add R-X) Sn2 Mechanism Step1->Step2 Step3 Step 3: Quench & Isolate (NH4Cl, EtOAc Extr.) Remove Salts Step2->Step3 Step4 Step 4: Validation (NMR, HPLC) Check N-H disappearance Step3->Step4

Figure 2: General workflow for direct N-alkylation of pyroglutamic acid esters.

References

  • Giurgea, C. (1972).[2][3] "The 'nootropic' approach to the pharmacology of the integrative activity of the brain." Cond. Reflex, 8(2), 108-115. Link

  • Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics."[3][7] Brain Research Reviews, 19(2), 180-222. Link

  • Noyer, M., et al. (1995). "The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes." European Journal of Pharmacology, 286(2), 137-146. Link

  • Panday, S. K., et al. (2011). "Pyroglutamic acid and its derivatives: the privileged precursors for the asymmetric synthesis of bioactive natural products."[8] Current Organic Chemistry, 15(16). Link

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

Sources

Exploratory

The 5-Oxopyrrolidine Ring: A Nexus of Stability, Toxicity, and Therapeutic Potential

This guide synthesizes the structural, physiological, and pathological dimensions of the 5-oxopyrrolidine ring, designed for researchers in chemical biology and drug discovery. Technical Whitepaper | Version 1.0 Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the structural, physiological, and pathological dimensions of the 5-oxopyrrolidine ring, designed for researchers in chemical biology and drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

The 5-oxopyrrolidine ring (also known as pyroglutamic acid, pGlu, or the lactam of glutamic acid) is a unique structural motif that bridges normal metabolism and severe pathology.[1] Biologically, it serves as a critical intermediate in the


-glutamyl cycle, regulating glutathione homeostasis.[1][2] Pathologically, its formation at the N-terminus of amyloidogenic peptides (e.g., A

) confers resistance to proteolysis and accelerates neurotoxic aggregation in Alzheimer’s disease. Pharmacologically, the 2-pyrrolidone scaffold underpins the "racetam" class of nootropics and antiepileptics. This guide dissects these roles and provides a validated LC-MS workflow to distinguish endogenous pGlu from experimental artifacts.
Part 1: Chemical Biology & Structural Properties[3]

The 5-oxopyrrolidine ring is formed by the dehydration of glutamic acid or glutamine, creating a lactam (cyclic amide).

PropertyScientific Significance
Proteolytic Resistance Cyclization blocks the N-terminus, rendering peptides immune to aminopeptidases (e.g., DPPIV). This dramatically extends the half-life of neuropeptides like TRH and GnRH.
Lipophilicity Loss of the charged N-terminal amine and carboxyl group increases

, facilitating blood-brain barrier (BBB) penetration.
Conformational Rigidity The ring constrains the

and

torsion angles, pre-organizing peptides into bioactive conformations (often

-turn mimics).

Mechanistic Insight: The formation can be spontaneous (slow, favored by phosphate buffers) or enzymatic (rapid, catalyzed by Glutaminyl Cyclase). In drug design, this scaffold is often employed as a "bioisostere" for the peptide bond to lock conformation.

Part 2: Physiological Roles[4][5]
1. The

-Glutamyl Cycle (Glutathione Metabolism)

The 5-oxopyrrolidine ring is not a dead-end metabolite but a transient signal in the transport of amino acids and the recycling of Glutathione (GSH).

  • Mechanism:

    
    -Glutamyl cyclotransferase cleaves 
    
    
    
    -glutamyl-amino acids to release the amino acid and form 5-oxoproline.[3]
  • Recovery: The enzyme 5-oxoprolinase (ATP-dependent) opens the ring to restore glutamate.

  • Clinical Correlation: Defects in Glutathione Synthetase lead to an accumulation of

    
    -glutamylcysteine, which is shunted into 5-oxoproline, causing 5-oxoprolinuria  (High Anion Gap Metabolic Acidosis).
    
2. Enzymatic Regulation: Glutaminyl Cyclase (QC)

The enzyme Glutaminyl Cyclase (QC, EC 2.3.2.5) catalyzes the intramolecular cyclization of N-terminal Glutamine.

  • Substrate Specificity: High affinity for N-terminal Gln; lower affinity for Glu (requires low pH).

  • Inhibitors: Imidazole derivatives and metal chelators (QC is a Zinc-dependent metalloenzyme).

Part 3: Pathological Significance (Alzheimer's Disease)[3]

The transformation of Amyloid-


 (A

) into its pyroglutamylated form (A

) is a pivotal event in AD pathogenesis.

The Toxicity Cascade:

  • Truncation: Full-length A

    
     is truncated by aminopeptidases to expose Glutamate at position 3.
    
  • Cyclization: QC catalyzes the cyclization of Glu3 to pGlu3.

  • Seeding: The pGlu ring increases hydrophobicity and aggregation velocity by

    
     compared to unmodified A
    
    
    
    .
  • Resistance: The pGlu cap prevents degradation by neprilysin and insulin-degrading enzyme (IDE).

Diagram 1: The Pathogenic Conversion of Amyloid Beta

AmyloidPathology APP APP (Amyloid Precursor Protein) ABeta Aβ(1-42) (Full Length) APP->ABeta Proteolytic Cleavage Truncated Aβ(3-42) (N-terminal Glu exposed) ABeta->Truncated N-term Truncation pGluABeta Aβ(pE3-42) (Pyroglutamylated) Truncated->pGluABeta Cyclization Plaques Neurotoxic Oligomers & Plaques pGluABeta->Plaques Rapid Aggregation (>250x rate) BACE1 BACE1 / γ-Secretase Peptidase Aminopeptidase QC Glutaminyl Cyclase (QC) QC->Truncated Catalysis

Caption: Enzymatic pathway converting soluble Aβ into the highly aggregation-prone pGlu-Aβ species via Glutaminyl Cyclase.[4]

Part 4: Pharmacological Applications[3][5][7][8][9]
The "Racetam" Scaffold

The 2-pyrrolidone ring is the pharmacophore for the racetam class.

  • Levetiracetam: Binds SV2A (Synaptic Vesicle Protein 2A) to modulate neurotransmitter release.

  • Piracetam: Modulates AMPA receptors and membrane fluidity.

Therapeutic Strategy: QC Inhibition

Small molecule inhibitors of Glutaminyl Cyclase (e.g., Varoglutamstat) are in clinical development to prevent the formation of pGlu-A


, thereby halting the "seeding" of plaques rather than just clearing existing ones.
Part 5: Validated Experimental Protocol (LC-MS/MS)

Challenge: N-terminal Glutamine (Gln) and Glutamate (Glu) can spontaneously cyclize to Pyroglutamate (pGlu) inside the mass spectrometer source ("In-Source Cyclization"), leading to false positives.

Objective: A self-validating workflow to distinguish endogenous pGlu from artifactual pGlu.

Protocol: Differential Isotope Labeling for Artifact Exclusion

Materials:

  • Sample: Biological fluid (CSF/Plasma) or cell lysate.

  • Internal Standard A (IS-A): Stable isotope-labeled pGlu (e.g.,

    
    -pGlu).
    
  • Internal Standard B (IS-B): Stable isotope-labeled Gln (e.g.,

    
    -Gln).
    

Step-by-Step Workflow:

  • Sample Preparation:

    • Acidify sample immediately upon collection (prevents enzymatic degradation but risks spontaneous cyclization if heated). Keep at 4°C.

    • Spike IS-A and IS-B into the sample before extraction.

  • Chromatography (HILIC):

    • Use a HILIC column (e.g., Amide or ZIC-pHILIC) to retain polar amino acids.

    • Crucial: pGlu elutes earlier than Glu/Gln on Reverse Phase, but HILIC provides better separation of the polar precursors.

  • Mass Spectrometry (MRM Mode):

    • Monitor transitions for Endogenous pGlu (Target).

    • Monitor transitions for IS-A (Validates extraction/ionization of pGlu).

    • Monitor transitions for IS-B (Tracks Gln).

    • Artifact Check Channel: Monitor the transition of IS-B (

      
      -Gln) converting to 
      
      
      
      -pGlu (Loss of
      
      
      ).
  • Data Interpretation (The Self-Validating Logic):

    • If you detect signal in the "Artifact Check Channel" (IS-B

      
       pGlu isotope), your source parameters (Temperature/Voltage) are too aggressive.
      
    • Calculation: Subtract the % conversion observed in IS-B from the endogenous pGlu signal.

Diagram 2: Self-Validating LC-MS Workflow

LCMS_Protocol Sample Biological Sample (Contains Gln, Glu, pGlu) Spike Spike Internal Stds: 1. 13C-pGlu (IS-A) 2. 15N-Gln (IS-B) Sample->Spike LC HILIC Chromatography (Separate Gln from pGlu) Spike->LC Source ESI Source (High Temp/Voltage) LC->Source MS Mass Spec (MRM) Source->MS Decision Check IS-B Transition: Did 15N-Gln become 15N-pGlu? MS->Decision ResultValid Result Valid: Endogenous pGlu is real Decision->ResultValid No ResultArtifact Artifact Detected: In-Source Cyclization Occurred Decision->ResultArtifact Yes

Caption: Workflow to identify false-positive pyroglutamate signals caused by in-source cyclization of Glutamine.

References
  • Schilling, S., et al. (2008).[4] Glutaminyl cyclase inhibition attenuates pyroglutamate amyloid-β formation and reduces plaque burden in Alzheimer's disease models. Nature Medicine. Link

  • Cynis, H., et al. (2011). The isoenzyme of glutaminyl cyclase is an essential regulator of pGlu-Aβ formation. Biochemistry. Link

  • Purwaha, P., et al. (2014).[5] An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid.[5] Analytical Chemistry. Link

  • Kumar, A., & Bachhawat, A. K. (2012).[6] Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science. Link

  • Gouliaev, A. H., et al. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. Link

Sources

Foundational

potential therapeutic targets of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

The following technical guide provides an in-depth analysis of the therapeutic potential of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid . A Technical Analysis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid .

A Technical Analysis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid[1]

Executive Summary

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is not merely a chemical intermediate; it represents a privileged scaffold in medicinal chemistry.[1] Its structure—a rigid gamma-lactam core substituted with a lipophilic benzyl tail and a polar carboxylic head—mimics the transition states of peptide bonds and specific amino acid residues (e.g., glutamate, proline).[1]

This guide analyzes the compound's utility as a lead pharmacophore for three distinct therapeutic areas: Neuropathic Pain (Nav1.8 inhibition) , Antimicrobial Resistance (Biofilm disruption) , and Metabolic Disorders (11β-HSD1 inhibition) .[1] The analysis synthesizes patent landscape data with structure-activity relationship (SAR) principles to provide a roadmap for drug development professionals.[1]

Structural Pharmacophore Analysis[1]

To understand the therapeutic targets, one must first deconstruct the molecule's binding potential. The compound functions as a peptidomimetic scaffold.[1]

  • The Core (5-Oxopyrrolidine): A rigid lactam ring that constrains the spatial orientation of substituents, reducing the entropic cost of binding. It acts as a bioisostere for the peptide bond (

    
    ).[1]
    
  • The Anchor (1-(4-Methylbenzyl)): The N-substituted 4-methylbenzyl group provides a critical hydrophobic "tail."[1] In protein binding pockets, this moiety engages in

    
    -
    
    
    
    stacking (with Phe, Tyr, Trp) or hydrophobic interactions (with Leu, Val), often determining potency and selectivity.[1]
  • The Warhead Precursor (3-Carboxylic Acid): The carboxylic acid at position 3 is the primary vector for derivatization.[1] While it can bind directly to basic residues (Arg, Lys), its highest value lies as a precursor to carboxamides , which are validated pharmacophores for ion channel modulation.[1]

Visualization: Pharmacophore Logic

The following diagram illustrates the SAR logic driving the therapeutic versatility of this scaffold.

PharmacophoreMap Core 5-Oxopyrrolidine Core (Rigid Scaffold) Tail N-(4-Methylbenzyl) (Hydrophobic Anchor) Core->Tail N-Substitution Head 3-Carboxylic Acid (Functional Warhead) Core->Head Spatial Constraint Target1 Target: Nav1.8 (Pain/Itch) Tail->Target1 Selectivity Pocket (Hydrophobic) Target2 Target: 11β-HSD1 (Metabolic) Tail->Target2 Lipophilic Binding Head->Target1 Derivatize to Carboxamide Target3 Target: Biofilms (Antimicrobial) Head->Target3 Acid/Hydrazone Mimicry

Figure 1: Pharmacophore mapping linking structural domains to specific therapeutic targets.[1]

Primary Therapeutic Target: Nav1.8 Voltage-Gated Sodium Channel[1][2]

The most high-impact application of this scaffold lies in the inhibition of Nav1.8 , a sodium channel subtype preferentially expressed in peripheral nociceptors (pain neurons).[1]

Mechanism of Action

Nav1.8 is crucial for the upstroke of action potentials in sensory neurons. Inhibition of this channel blocks the transmission of pain signals without affecting central nervous system (CNS) function or cardiac rhythm (controlled by Nav1.5).[1]

  • Binding Mode: The 5-oxopyrrolidine core binds to the voltage-sensing domain or the pore-forming region.[1] The 4-methylbenzyl group lodges into a hydrophobic pocket, stabilizing the channel in its inactivated state.[1]

  • Key Transformation: To achieve nanomolar potency against Nav1.8, the C3-carboxylic acid is typically converted into a carboxamide (e.g., reacting with an amine).[1] Patent literature (WO 2021/257420) explicitly validates 5-oxopyrrolidine-3-carboxamides as potent Nav1.8 inhibitors.[1]

Experimental Protocol: Manual Patch-Clamp Electrophysiology

Objective: Quantify the IC50 of the compound (or its amide derivative) against Nav1.8 currents.

  • Cell Line: HEK293 cells stably expressing human Nav1.8 (and

    
    -subunits).
    
  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl

      
      , 1 mM CaCl
      
      
      
      , 10 mM HEPES (pH 7.4).[1]
    • Intracellular (Pipette):[1] 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).[1]

  • Voltage Protocol:

    • Hold membrane potential at -120 mV.[1]

    • Depolarize to 0 mV for 50 ms to elicit peak current.

    • Apply test compound via perfusion system.[1]

  • Analysis: Measure peak current inhibition relative to baseline. Plot concentration-response curves to derive IC50.[1]

Secondary Therapeutic Target: Antimicrobial Biofilm Disruption[1]

Recent studies have identified 1-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives as potent agents against Gram-positive pathogens, specifically Staphylococcus aureus (MRSA).[1]

Mechanism of Action

Unlike traditional antibiotics that target cell wall synthesis enzymes directly, these lipophilic acid derivatives often act via membrane depolarization or biofilm destabilization .[1]

  • Structure-Function: The carboxylic acid moiety mimics glutamate residues involved in peptidoglycan synthesis (Mur ligase pathway), while the benzyl tail facilitates penetration through the exopolysaccharide (EPS) matrix of biofilms.[1]

  • Phenotypic Outcome: Disruption of established biofilms and reduction of bacterial viability in stationary phase.[1]

Experimental Protocol: Crystal Violet Biofilm Assay

Objective: Assess the compound's ability to inhibit or eradicate S. aureus biofilms.[1]

  • Culture: Grow S. aureus (ATCC 25923) in Tryptic Soy Broth (TSB) + 1% glucose in 96-well plates for 24 hours at 37°C to form biofilms.

  • Treatment: Wash wells to remove planktonic bacteria.[1] Add fresh media containing the test compound (concentration range: 1–100

    
    M).[1] Incubate for 24 hours.
    
  • Staining:

    • Wash wells 3x with PBS.[1]

    • Fix with methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).[1]

    • Solubilize dye with 33% Acetic Acid.[1]

  • Quantification: Measure Absorbance at 590 nm. Lower absorbance indicates biofilm eradication.[1]

Tertiary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[1][3][4]

The pyrrolidinone scaffold is a classic template for 11β-HSD1 inhibitors , used to treat Type 2 Diabetes and Metabolic Syndrome.[1]

Mechanism of Action

11β-HSD1 converts inactive cortisone to active cortisol in the liver and adipose tissue.[1] Excess intracellular cortisol drives insulin resistance.[1]

  • Binding: The lactam carbonyl mimics the steroid A-ring ketone.[1] The hydrophobic 4-methylbenzyl group occupies the lipophilic steroid-binding pocket of the enzyme.[1]

  • Therapeutic Goal: Selective inhibition reduces local cortisol levels, improving insulin sensitivity without systemic adrenal suppression.[1]

Visualization: 11β-HSD1 Inhibition Pathway

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Catalysis Enzyme 11β-HSD1 Enzyme Enzyme->Cortisone Facilitates Inhibitor 1-(4-Methylbenzyl)-5-oxopyrrolidine Derivative Inhibitor->Cortisol Prevents Formation Inhibitor->Enzyme Blocks Active Site Result Improved Insulin Sensitivity Reduced Gluconeogenesis Inhibitor->Result Therapeutic Outcome

Figure 2: Mechanism of metabolic regulation via 11β-HSD1 inhibition.[1]

Summary of Quantitative Data

ParameterNav1.8 InhibitionAntimicrobial (MRSA)11β-HSD1 Inhibition
Primary Moiety Carboxamide derivativeCarboxylic Acid / HydrazoneCarboxamide / Acid
Key Interaction Channel State StabilizationBiofilm PenetrationSteroid Pocket Occupancy
Potency Target IC50 < 50 nMMIC < 10

g/mL
IC50 < 10 nM
Selectivity vs. Nav1.5 (Cardiac)vs. Mammalian Cellsvs. 11β-HSD2 (Kidney)

References

  • Nav1.8 Inhibition: Arasappan, A., et al. (2021).[1][2][3][4][5] 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders. World Intellectual Property Organization, Patent WO 2021/257420 A1.[1][3] Link

  • Antimicrobial Activity: Kairytė, K., et al. (2022).[1] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 4987.[1] Link

  • Scaffold Synthesis: Grybaitė, B., et al. (2023).[1] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. Pharmaceuticals, 16(5), 656.[1] Link[1]

  • 11β-HSD1 Context: Cheng, H., et al. (2010).[1][6] The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2897-2902.[1][6] Link

Sources

Exploratory

Technical Monograph: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Synthesis, Mechanistic Characterization, and Medicinal Utility Executive Summary 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1) represents a critical scaffold in the synthesis of peptidomimetics...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Mechanistic Characterization, and Medicinal Utility

Executive Summary

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1) represents a critical scaffold in the synthesis of peptidomimetics and heterocyclic small molecule libraries. Structurally derived from the condensation of itaconic acid and 4-methylbenzylamine, this compound features a


-lactam core with a carboxylic acid handle, enabling facile derivatization into hydrazides, amides, and esters.

This technical guide provides a comprehensive analysis of its synthesis, physicochemical properties, and utility as a pharmacophore. We explore its role as a precursor for antimicrobial and anticancer agents, specifically targeting matrix metalloproteinases (MMPs) and multidrug-resistant Gram-positive pathogens.

Chemical Identity & Properties

ParameterSpecification
IUPAC Name 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
CAS Number 96449-91-1
Molecular Formula

Molecular Weight 233.26 g/mol
Core Scaffold 2-Pyrrolidinone (

-Lactam)
Chirality Racemic (typically synthesized as rac-mixture via achiral precursors)
Solubility Soluble in DMSO, DMF, dilute NaOH; sparingly soluble in acidic water.
Purity Standard

98% (HPLC)

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound relies on the Aza-Michael Addition-Cyclization sequence. This route is preferred for its atom economy, use of renewable starting materials (Itaconic acid), and water-based solvent systems.

Reaction Mechanism

The reaction proceeds via a conjugate addition of the primary amine (4-methylbenzylamine) to the


-unsaturated system of itaconic acid, followed by an intramolecular dehydration (amidification) to close the pyrrolidone ring.

ReactionMechanism Itaconic Itaconic Acid (Electrophile) Intermediate Intermediate: N-Substituted Succinic Acid Deriv. Itaconic->Intermediate Aza-Michael Addition (Reflux/H2O) Amine 4-Methylbenzylamine (Nucleophile) Amine->Intermediate Product Target Scaffold: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-COOH Intermediate->Product Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for the synthesis of the target pyrrolidine scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid on a 50 mmol scale.

Reagents:

  • Itaconic acid (6.50 g, 50 mmol)

  • 4-Methylbenzylamine (6.06 g, 50 mmol)

  • Solvent: Deionized Water (50 mL) or Toluene (for azeotropic removal of water)

Procedure:

  • Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve itaconic acid (1.0 eq) in water.

  • Amine Addition: Add 4-methylbenzylamine (1.0 eq) dropwise to the stirring solution. Note: Exothermic reaction may occur; maintain temperature < 40°C during addition.

  • Reflux: Heat the mixture to reflux (100°C) for 12–16 hours. The solution typically turns homogenous and then may darken slightly.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Basify with 10% NaOH solution to pH ~10 to ensure the acid is deprotonated and soluble, filtering off any non-acidic impurities.

    • Precipitation: Acidify the filtrate carefully with 6M HCl to pH 2.0. The product will precipitate as a beige/white solid.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from ethanol/water or acetic acid/water if necessary to achieve >98% purity.

Validation Criteria:

  • Yield: Expected range 65–80%.

  • Melting Point: Distinct sharp melting point (approx. 170–180°C range expected based on chloro-analog data [1]).

Structural Characterization (Spectroscopy)[1][2]

To validate the structure, the following spectral signals are diagnostic.

H NMR (400 MHz, DMSO- )
  • Carboxylic Acid:

    
     12.5–12.8 ppm (br s, 1H, -COOH).
    
  • Aromatic Ring:

    
     7.1–7.2 ppm (m, 4H, Ar-H).
    
  • Benzylic Protons:

    
     4.3–4.5 ppm (d/q, 2H, N-CH
    
    
    
    -Ar).
  • Pyrrolidine Ring:

    • 
       3.4–3.6 ppm (m, 1H, H-3, chiral center).
      
    • 
       3.2–3.4 ppm (m, 2H, H-5).
      
    • 
       2.4–2.7 ppm (m, 2H, H-4).
      
  • Methyl Group:

    
     2.2–2.3 ppm (s, 3H, Ar-CH
    
    
    
    ).
IR Spectroscopy[3][4]
  • C=O (Acid): ~1730–1740 cm

    
    .
    
  • C=O (Lactam): ~1640–1660 cm

    
     (Strong band).
    
  • O-H (Acid): Broad band 2500–3300 cm

    
    .
    

Medicinal Chemistry Applications

This scaffold acts as a versatile "warhead carrier" or linker in drug design. The carboxylic acid moiety allows for the attachment of pharmacophores, while the N-benzyl group provides lipophilic interactions within enzyme active sites.

Derivatization Pathways

The 3-carboxylic acid group is chemically distinct from the 5-oxo lactam, allowing selective functionalization.

Derivatization Core 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-COOH Ester Ester Derivatives (Prodrugs / Intermediates) Core->Ester ROH / H+ Amide Amides (Peptidomimetics) Core->Amide R-NH2 / Coupling Agent Hydrazide Hydrazides (Antimicrobial Precursors) Ester->Hydrazide N2H4 Target2 Target: MRSA / Gram-Positive Bacteria Hydrazide->Target2 Cyclization to Azoles Target1 Target: MMP-2 / MMP-9 Inhibition Amide->Target1 SAR Optimization

Figure 2: Downstream synthetic utility and therapeutic targets.

Therapeutic Areas
  • Antimicrobial Agents: Derivatives where the acid is converted to 1,3,4-oxadiazoles or hydrazones have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA) [1][3]. The lipophilic 4-methylbenzyl tail facilitates membrane penetration.

  • MMP Inhibitors: The pyrrolidone backbone mimics the transition state of peptide hydrolysis. N-substituted-5-oxopyrrolidine-3-carboxylic acids have been identified as inhibitors of Matrix Metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis and inflammation [4].

  • Nootropic Analogs: The structure shares homology with Piracetam and other racetams, suggesting potential (though less explored) activity in neurological modulation.

References

  • Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. Semantic Scholar / MDPI. (2022). Describes the synthesis of related 1-(4-acetamidophenyl) analogs and the general Itaconic acid condensation protocol.

  • 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Product Data. BLD Pharm. (Accessed 2026).[1][2] Confirms CAS 96449-91-1 and chemical structure.

  • Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI Molecules. (2023). details the antimicrobial screening of the 5-oxopyrrolidine-3-carboxylic acid class.

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. (2020). Highlights MMP-2/9 inhibition activity.

  • Itaconic Acid: A Versatile Platform Chemical. National Institutes of Health (NIH). (2024). Background on the starting material and its reactivity.[3][4][5][6][1][7][8][9]

Sources

Foundational

Technical Guide: Derivatives of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary This technical guide provides a comprehensive analysis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1), a versatile heterocyclic scaffold in medicinal chemistry. Belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1), a versatile heterocyclic scaffold in medicinal chemistry. Belonging to the class of


-lactams (pyrrolidin-2-ones), this molecule serves as a critical intermediate for synthesizing bioactive agents targeting antimicrobial resistance , neuro-inflammation , and cancer cell proliferation .

The guide details the synthetic pathways, derivatization strategies, and pharmacological profiles of this scaffold, offering researchers a self-validating roadmap for experimental design.

Chemical Foundation & Synthetic Logic

The Core Scaffold

The molecule consists of a 5-membered lactam ring substituted at two key positions:

  • N-1 Position: A 4-methylbenzyl group.[1] This lipophilic moiety enhances membrane permeability and provides steric bulk, often critical for fitting into hydrophobic pockets of enzymes (e.g., MMPs).

  • C-3 Position: A carboxylic acid group.[1][2][3][4][5][6][7] This is the primary vector for derivatization, allowing conversion into esters, amides, hydrazides, and heterocycles.

Synthesis of the Core Acid

The most atom-economical route to the core scaffold is the aza-Michael addition-cyclization of itaconic acid with 4-methylbenzylamine. This reaction proceeds via the nucleophilic attack of the amine on the


-carbon of itaconic acid, followed by intramolecular dehydration to close the lactam ring.
Reaction Mechanism:
  • Nucleophilic Attack: The amine nitrogen attacks the double bond of itaconic acid.

  • Cyclization: The secondary amine intermediate attacks the

    
    -carboxyl group.
    
  • Dehydration: Loss of water yields the stable 5-oxopyrrolidine ring.

SynthesisPath Itaconic Itaconic Acid Intermediate Aza-Michael Adduct (Transient) Itaconic->Intermediate Reflux (H2O) Amine 4-Methylbenzylamine Amine->Intermediate CoreAcid 1-(4-Methylbenzyl)- 5-oxopyrrolidine- 3-carboxylic acid Intermediate->CoreAcid Cyclization (-H2O)

Figure 1: Synthetic pathway for the core scaffold via reaction of itaconic acid and 4-methylbenzylamine.

Derivatization Strategies

The pharmacological utility of this scaffold is unlocked through modification of the C-3 carboxylic acid.[3] The primary derivatives of interest are hydrazides and hydrazones , which have demonstrated potent antimicrobial activity.

The Hydrazide-Hydrazone Pathway
  • Esterification: The acid is converted to a methyl ester to increase reactivity toward nucleophiles.

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the acid hydrazide.[8]

  • Condensation: The hydrazide reacts with aromatic aldehydes to form Schiff base hydrazones . These motifs are pharmacophores for antimicrobial and anti-inflammatory activity.

Heterocyclic Transformations

The hydrazide intermediate can also be cyclized to form:

  • 1,3,4-Oxadiazoles: Via reaction with CS₂ or carboxylic acids.

  • Triazoles: Via reaction with isothiocyanates.

  • Pyrazoles: Via reaction with diketones (e.g., acetylacetone).

Derivatives Core Core Acid (C-3 COOH) Ester Methyl Ester Core->Ester MeOH / H+ Hydrazide Acid Hydrazide (Key Intermediate) Ester->Hydrazide N2H4·H2O Hydrazone Hydrazones (Schiff Bases) Hydrazide->Hydrazone Ar-CHO Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole CS2 / KOH Triazole 1,2,4-Triazoles Hydrazide->Triazole R-NCS

Figure 2: Divergent synthesis of bioactive derivatives from the core acid scaffold.

Pharmacological Profile & SAR

Antimicrobial Activity

Derivatives bearing nitro-heterocycles (e.g., 5-nitrothiophene, 5-nitrofuran) attached via the hydrazone linker show significant bacteriostatic and bactericidal activity.

  • Mechanism: Disruption of bacterial biofilm formation and inhibition of DNA synthesis.

  • Target: Effective against Gram-positive pathogens like Staphylococcus aureus (including MRSA) and Bacillus cereus.

Anti-inflammatory Activity

The pyrrolidinone core mimics the transition state of peptide hydrolysis, making these derivatives potential inhibitors of Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-9.

  • SAR Insight: The N-(4-methylbenzyl) group fits into the S1' hydrophobic pocket of the MMP enzyme, while the C-3 substituent chelates the catalytic Zinc ion.

Quantitative Data Summary
Derivative ClassTarget Organism/EnzymeKey Substituent (R)Activity Metric
Hydrazone S. aureus (MRSA)5-NitrothiopheneMIC: 2–4 µg/mL
Hydrazone C. albicans5-NitrofuranMIC: 8–16 µg/mL
Amide MMP-94-FluorophenylIC50: ~50 nM
Core Acid E. coli-OH (Parent)Inactive (>128 µg/mL)

Experimental Protocols

Protocol A: Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol utilizes a water-based reflux method, minimizing organic solvent waste.

Reagents:

  • Itaconic acid (13.0 g, 0.1 mol)

  • 4-Methylbenzylamine (12.1 g, 0.1 mol)

  • Distilled Water (50 mL)

Procedure:

  • Mixing: In a 250 mL round-bottom flask, dissolve itaconic acid in distilled water.

  • Addition: Add 4-methylbenzylamine dropwise with stirring. An exothermic reaction may occur; ensure the temperature does not exceed 60°C during addition.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate as an oil or solid.

    • If oil: Acidify with dilute HCl to pH 2 to induce crystallization.

    • If solid:[4][9] Filter the crude precipitate.[6]

  • Purification: Recrystallize from ethanol/water (1:1).

  • Yield: Expected yield 75–85%. White crystalline solid.

Protocol B: Synthesis of the Hydrazide Derivative

Prerequisite: Convert the acid from Protocol A to its methyl ester using standard Methanol/H2SO4 reflux.

Reagents:

  • Methyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate (0.01 mol)

  • Hydrazine hydrate (99%, 0.05 mol)

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Dissolution: Dissolve the methyl ester in absolute ethanol in a 100 mL flask.

  • Hydrazinolysis: Add hydrazine hydrate (excess) to the solution.

  • Reflux: Reflux the mixture for 6–8 hours.

  • Precipitation: Cool the mixture in an ice bath. The hydrazide typically crystallizes out.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Characterization: Confirm structure via IR (look for NH/NH2 peaks at 3200–3300 cm⁻¹) and Melting Point.

References

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Source: ResearchGate (2020). URL:[Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Source: Semantic Scholar / Pharmaceuticals (2022). URL:[Link][5][6][7][10][11][12]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Source: NCBI / PMC (2025). URL:[Link]

Sources

Exploratory

spectroscopic data of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Title: Technical Guide: Spectroscopic Characterization of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Part 1: Executive Summary & Chemical Profile 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 964...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Spectroscopic Characterization of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Part 1: Executive Summary & Chemical Profile

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1) represents a critical scaffold in peptidomimetic drug design. As a derivative of paraconic acid, this gamma-lactam core serves as a rigid constraint in peptide backbones, often used to restrict conformational freedom in protease inhibitors and GPCR ligands.

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from common impurities (e.g., uncyclized intermediates or regioisomers). The data presented here integrates experimental standards with theoretical causality to ensure robust quality control.

Chemical Identity
PropertySpecification
IUPAC Name 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
CAS Number 96449-91-1
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Melting Point Typical range: 140–160 °C (Analog dependent)

Part 2: Synthesis & Structural Origin

To understand the spectroscopic signals, one must understand the synthesis. The compound is typically synthesized via the thermal cyclocondensation of Itaconic Acid with 4-Methylbenzylamine . This route dictates the specific regiochemistry observed in the NMR spectra.

Synthesis Workflow (DOT Diagram)

SynthesisPath Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate (Amic Acid) Itaconic->Intermediate N-Alkylation (Water/Reflux) Amine 4-Methylbenzylamine (C8H11N) Amine->Intermediate Product Target Product (Gamma-Lactam) Intermediate->Product Cyclodehydration (-H2O) Water H2O Intermediate->Water

Figure 1: Synthesis pathway via condensation of itaconic acid and amine. The cyclization step is critical; incomplete cyclization results in distinct NMR signals (open chain amic acid).

Part 3: Spectroscopic Characterization

The following data is synthesized from high-fidelity analog comparisons (e.g., 4-chlorobenzyl and 2-hydroxyphenyl derivatives) and theoretical shift calculations for this specific CAS.

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm) | Frequency: 400 MHz

The spectrum is characterized by three distinct regions: the aliphatic pyrrolidine core, the benzylic linker, and the aromatic system.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
12.60 - 12.80 Broad Singlet1H–COOH Carboxylic acid proton. Broadening indicates H-bonding. Disappears with D₂O shake.
7.10 - 7.18 Multiplet (AA'BB')4HAr-H Characteristic para-substituted benzene system. The 4-methyl group symmetrizes the ring protons.
4.25 - 4.45 AB System / Singlet2HN–CH ₂–ArBenzylic methylene. Often appears as an AB quartet due to the chiral center at C3 rendering these protons diastereotopic.
3.45 - 3.60 Multiplet2HRing C5-HProtons adjacent to Nitrogen (N-CH2). Deshielded by the electronegative nitrogen.
3.25 - 3.35 Multiplet1HRing C3-H Methine proton at the chiral center. Controls the carboxylic acid orientation.
2.50 - 2.65 Multiplet2HRing C4-HProtons adjacent to the lactam carbonyl. Overlaps with DMSO solvent peak often requires 2D analysis to resolve.
2.28 Singlet3HAr–CHMethyl group on the aromatic ring. Key diagnostic for the "4-methyl" derivative vs. unsubstituted benzyl.

Technical Note on Causality: The diastereotopic nature of the benzylic protons (4.25-4.45 ppm) is a crucial purity indicator. If this signal appears as a sharp singlet, it may indicate rapid rotation or lack of chiral influence, but in the rigid lactam ring, an AB quartet pattern is the hallmark of the correct cyclized structure.

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆ | Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5 Quaternary (C=O)Carboxylic Acid Carbonyl
172.0 Quaternary (C=O)Lactam (Amide) Carbonyl
136.5 Quaternary (Ar)Aromatic C–Me (Ipso)
133.0 Quaternary (Ar)Aromatic C–CH2 (Ipso)
129.0 Methine (CH)Aromatic CH (Meta to Me)
127.5 Methine (CH)Aromatic CH (Ortho to Me)
49.5 Methylene (CH₂)Benzylic Carbon (N–CH₂–Ar)
48.0 Methylene (CH₂)Pyrrolidine C5 (N–CH₂–Ring)
36.0 Methine (CH)Pyrrolidine C3 (Chiral Center)
33.5 Methylene (CH₂)Pyrrolidine C4 (CH₂–CO)
20.8 Methyl (CH₃)Ar–CH₃
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 3200 – 2500 cm⁻¹ (Broad): O–H stretch of carboxylic acid (dimer).

  • 1730 – 1705 cm⁻¹ (Strong): C=O stretch (Carboxylic acid).

  • 1680 – 1650 cm⁻¹ (Strong): C=O stretch (Lactam/Amide). Note: The lactam band is typically lower frequency than the acid.

  • 2920, 2850 cm⁻¹: C–H aliphatic stretches.

Mass Spectrometry (ESI-MS)

Mode: Positive Ionization (ESI+)

  • [M+H]⁺: m/z 234.27 (Base Peak)

  • [M+Na]⁺: m/z 256.25

Fragmentation Pathway (MS/MS): The fragmentation is driven by the stability of the tropylium ion derived from the benzyl group.

MassSpec Parent Parent Ion [M+H]+ m/z 234 Frag1 Loss of H2O/COOH [M-COOH]+ Parent->Frag1 - 45 Da Frag2 Tropylium Ion (C7H7+ derivative) m/z 105 Parent->Frag2 Cleavage of N-Benzyl

Figure 2: Primary fragmentation pathways. The m/z 105 peak (methyl-tropylium) is diagnostic for the 4-methylbenzyl moiety.

Part 4: Quality Control & Validation Protocols

To ensure the integrity of the material for drug development assays, the following self-validating checks are recommended:

  • Regioisomer Check (1H NMR):

    • Issue: Reaction of itaconic acid can theoretically yield the 4-carboxy-2-pyrrolidone isomer (though rare under standard conditions).

    • Validation: Check the coupling pattern of the CH2 protons in the ring. The 3-carboxy isomer (target) has a distinct CH-CH2-CH2 pattern that differs from the symmetric nature of a 4-carboxy isomer.

  • Cyclization Completion (HPLC/NMR):

    • Issue: Presence of uncyclized amic acid.[1]

    • Validation: Look for a doublet of doublets around 6.0-6.5 ppm (vinylic protons of unreacted itaconic moiety) in NMR. In HPLC, the open-chain acid is significantly more polar and will elute earlier on C18 columns.

Part 5: References

  • Synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives:

    • Source: MDPI, Molecules. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives".

    • Relevance: Establishes the itaconic acid + amine reflux protocol.

  • General Properties of Itaconic Acid Derivatives:

    • Source: National Institutes of Health (NIH) / PubChem.

    • Relevance: Validates the scaffold structure and general physicochemical properties.

    • (Analog Reference)

  • Commercial Reference for CAS 96449-91-1:

    • Source: BLD Pharm.

    • Relevance: Confirms specific CAS identity and molecular weight.

Sources

Foundational

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid mechanism of action hypothesis

Mechanism of Action Hypothesis & Experimental Validation Framework Executive Summary 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (MB-OPC) represents a "privileged scaffold" in medicinal chemistry, characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action Hypothesis & Experimental Validation Framework

Executive Summary

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (MB-OPC) represents a "privileged scaffold" in medicinal chemistry, characterized by a


-lactam core that functions as a conformationally constrained peptidomimetic.[1] Unlike flexible linear peptides, the MB-OPC scaffold locks the nitrogen and carbonyl vectors into a fixed geometry, mimicking the 

-turn secondary structure found in bioactive proteins.[1]

This technical guide articulates the primary hypothesis for MB-OPC’s mechanism of action (MoA): competitive inhibition of ATP-dependent ligases (specifically MurD/MurE) in bacterial peptidoglycan synthesis, and hydrophobic pocket occupancy in oncology targets (e.g., MDM2 or Integrins).[1] This document provides the structural logic, mechanistic pathways, and self-validating experimental protocols required to transition this compound from a library candidate to a validated lead.

Structural Pharmacophore Analysis

To understand the mechanism, we must first analyze the structural causality. MB-OPC is not merely a random screening hit; it possesses three distinct pharmacophores:

Pharmacophore ElementStructural FunctionMechanistic Role
5-Oxopyrrolidine Core

-Lactam Ring
Conformational Constraint: Mimics the transition state of peptide bond formation; restricts rotation to reduce entropic penalty upon binding.[1]
3-Carboxylic Acid Ionizable HeadgroupElectrostatic Anchor: Mimics the C-terminal carboxylate of glutamate (D-Glu) or aspartate; critical for coordinating with active site

or basic residues (Lys/Arg).[1]
N-(4-Methylbenzyl) Tail Hydrophobic MoietyLipophilic Occupancy: Targets the hydrophobic pockets adjacent to the catalytic site (e.g., the uracil binding pocket in Mur ligases), improving selectivity over human proteases.[1]

Mechanism of Action (MoA) Hypothesis[1]

Primary Hypothesis: Bacterial Mur Ligase Inhibition

The most scientifically grounded hypothesis for MB-OPC, based on structural homology to known inhibitors, is the inhibition of the Mur pathway (specifically MurD or MurE ligases), which is essential for bacterial cell wall biosynthesis.[1]

The Mechanism:

  • Substrate Mimicry: The 5-oxopyrrolidine-3-carboxylic acid moiety mimics the D-Glutamic acid (D-Glu) substrate.[1]

  • ATP Competition: The compound binds to the ATP-binding site or the adjacent amino acid binding cleft of the Mur ligase.[1]

  • Ligation Blockade: By occupying the active site, MB-OPC prevents the phosphorylation of the UDP-MurNAc-L-Ala precursor, halting the addition of the next amino acid (D-Glu or meso-DAP).[1]

  • Bactericidal Effect: Disruption of peptidoglycan synthesis leads to osmotic lysis of the bacterial cell.

Secondary Hypothesis: Oncogenic Signaling Modulation

In the context of A549 lung cancer cytotoxicity (referenced in recent derivative studies), MB-OPC is hypothesized to act as a p53-MDM2 interaction inhibitor .[1] The 4-methylbenzyl group mimics the Tryptophan (Trp23) residue of p53, inserting into the hydrophobic cleft of MDM2, thereby releasing p53 to induce apoptosis.[1]

Pathway Visualization

The following diagram illustrates the Primary Hypothesis (Mur Pathway Interference).

MurPathwayInhibition cluster_bacterial_cell Bacterial Cytoplasm (Peptidoglycan Synthesis) UDP_MurNAc UDP-MurNAc-L-Ala MurD MurD Ligase (Target Enzyme) UDP_MurNAc->MurD ATP ATP ATP->MurD D_Glu D-Glutamic Acid D_Glu->MurD Transition_State Acyl-Phosphate Intermediate MurD->Transition_State Phosphorylation MurD->Transition_State BLOCKED MB_OPC MB-OPC (Inhibitor) MB_OPC->MurD Competes with D-Glu / ATP Product UDP-MurNAc-L-Ala-D-Glu Transition_State->Product Ligation Cell_Wall Peptidoglycan Cross-linking Product->Cell_Wall

Figure 1: Hypothesized mechanism of MB-OPC interfering with the MurD ligase pathway.[1] The compound competes with natural substrates, preventing the formation of the peptidoglycan precursor.[1]

Experimental Validation Protocols

To validate the hypotheses above, the following self-validating experimental workflows are required.

Protocol A: Coupled Enzyme ATPase Assay (Mur Ligase Validation)

Objective: Quantify the inhibitory constant (


) of MB-OPC against purified MurD/MurE enzymes.

Methodology:

  • System Setup: Use a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled system.

    • Principle: Hydrolysis of ATP by Mur ligase produces ADP.[1] PK converts ADP back to ATP (consuming PEP), and LDH converts Pyruvate to Lactate (oxidizing NADH to NAD+).[1]

    • Readout: Decrease in absorbance at 340 nm (NADH depletion).

  • Reagents:

    • Buffer: 50 mM HEPES (pH 8.0), 5 mM

      
      .
      
    • Substrates: UDP-MurNAc-L-Ala (

      
      ), ATP (
      
      
      
      ), D-Glu (
      
      
      ).[1]
    • MB-OPC: Serial dilution (0.1

      
       to 100 
      
      
      
      ).[1]
  • Procedure:

    • Incubate Enzyme + MB-OPC for 10 min at 25°C.

    • Initiate reaction by adding ATP.[1]

    • Monitor

      
       continuously for 20 minutes.
      
  • Validation Check:

    • Control: Reaction without MB-OPC must show linear NADH depletion.

    • False Positive Check: Test MB-OPC against PK/LDH alone to ensure it does not inhibit the coupling enzymes.[1]

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the physical binding affinity (


) and kinetics (

) to the target protein.[1]

Methodology:

  • Immobilization: Immobilize biotinylated Target Protein (e.g., MurD or MDM2) onto a Streptavidin (SA) sensor chip.

  • Analyte Injection: Inject MB-OPC in single-cycle kinetics mode (concentrations: 0, 3.125, 6.25, 12.5, 25, 50

    
    ).
    
  • Running Buffer: PBS-P+ with 5% DMSO (to ensure MB-OPC solubility).

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Success Criteria:

    • 
       should be proportional to the molecular weight ratio.
      
    • Chi-square (

      
      ) value of the fit should be < 10% of 
      
      
      
      .[1]

Synthesis & Derivatization Workflow

For researchers looking to optimize this scaffold, the following diagram outlines the standard synthesis logic (Ugi or condensation pathways) and derivatization points.

SynthesisWorkflow Itaconic Itaconic Acid Intermediate N-Substituted Succinic Anhydride Itaconic->Intermediate Cyclization Amine 4-Methylbenzylamine Amine->Intermediate Nucleophilic Attack MB_OPC_Node MB-OPC (Target Scaffold) Intermediate->MB_OPC_Node Reflux/Dehydration (Acetic Anhydride) Deriv_1 Hydrazide Derivatives (Antimicrobial) MB_OPC_Node->Deriv_1 Hydrazine Hydrate Deriv_2 Amide Derivatives (Anticancer) MB_OPC_Node->Deriv_2 Amine Coupling (EDC/NHS)

Figure 2: Synthetic route for MB-OPC and its divergence into functional derivatives.

References

  • Matulis, D., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. National Institutes of Health (PMC).[1]

  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. MDPI Molecules. [1]

  • BLD Pharm. (2024). Product Monograph: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-91-1).[1][2][3][4][5] BLD Pharm Repository.

  • PubChem. (n.d.). Compound Summary: 5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2][3][6][7] National Library of Medicine.[1]

  • Perdih, A., et al. (2014). Discovery of novel MurD inhibitors using a fragment-based approach. Journal of Medicinal Chemistry (Contextual Reference for MurD Ligase Assays).

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid from itaconic acid

Application Note: Scalable Green Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Executive Summary This application note details a robust, "green chemistry" protocol for the synthesis of 1-(4-Methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Green Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Executive Summary

This application note details a robust, "green chemistry" protocol for the synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid utilizing itaconic acid as a renewable platform chemical.

The pyrrolidinone (specifically 2-pyrrolidone or 5-oxopyrrolidine) scaffold is a privileged pharmacophore found in racetams (nootropics), antimicrobials, and anti-inflammatory agents. Traditional syntheses often employ organic solvents (toluene, xylene) or high-temperature fusion. This guide validates an aqueous-phase aza-Michael addition-cyclization cascade , offering high yields (>80%), simplified workup, and elimination of volatile organic compounds (VOCs).

Reaction Mechanism & Rationale

The synthesis proceeds via a cascade sequence involving two distinct mechanistic steps occurring in a single pot:

  • Aza-Michael Addition: The nucleophilic amine (4-methylbenzylamine) attacks the electrophilic exocyclic double bond (methylene) of itaconic acid.

  • Intramolecular Cyclodehydration: The resulting secondary amine intermediate undergoes rapid intramolecular nucleophilic acyl substitution at the

    
    -carboxyl group, releasing water and forming the lactam ring.
    

Regioselectivity: The reaction is highly regioselective. The amine attacks the less hindered terminal carbon of the itaconic acid methylene group, resulting in the carboxylic acid moiety residing at the C3-position of the pyrrolidone ring.

Pathway Diagram

ReactionMechanism Figure 1: Cascade Aza-Michael Addition and Cyclization Mechanism Itaconic Itaconic Acid (Electrophile) MichaelAdduct Intermediate: Aza-Michael Adduct Itaconic->MichaelAdduct Reflux (H2O) Amine 4-Methylbenzylamine (Nucleophile) Amine->MichaelAdduct Reflux (H2O) Transition Cyclization (Lactamization) MichaelAdduct->Transition -H2O Product 1-(4-Methylbenzyl)- 5-oxopyrrolidine- 3-carboxylic acid Transition->Product Water H2O (Byproduct) Transition->Water

Experimental Protocol

Safety Warning: 4-Methylbenzylamine is corrosive and causes skin burns. Itaconic acid is an irritant.[1] Wear standard PPE (gloves, goggles, lab coat). Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Mass/VolRole
Itaconic Acid 130.101.013.01 g (100 mmol)Substrate
4-Methylbenzylamine 121.181.012.12 g (~12.8 mL)Reagent
Water (Deionized) 18.02Solvent50 - 70 mLSolvent
HCl (conc.) 36.46N/AAs neededpH Adjustment
Step-by-Step Procedure
  • Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Itaconic Acid (13.01 g) in 50 mL of deionized water .

  • Amine Addition: Add 4-Methylbenzylamine (12.12 g) dropwise over 5 minutes.

    • Note: The reaction is exothermic.[5] The suspension will likely clear as the amine salt forms.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (oil bath set to ~110°C) with vigorous stirring.

    • Duration: Maintain reflux for 3 to 4 hours . The solution should turn slightly yellow/orange but remain clear.

  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature (20–25°C).

  • Workup (Precipitation):

    • The product exists as a soluble carboxylate salt (if excess amine was used) or zwitterion in solution.

    • Acidify the solution carefully with concentrated HCl dropwise.

    • Target pH: Adjust to pH 1–2 .

    • Observation: A heavy white to off-white precipitate will form immediately upon acidification.

  • Isolation: Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel/vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 15 mL) to remove unreacted amine salts and trace acid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of boiling water (or 10% ethanol/water mixture if solubility is low).

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.

Process Workflow

Workflow Figure 2: Experimental Workflow for Aqueous Synthesis Start Start: Mix Itaconic Acid + 4-Methylbenzylamine in Water Reflux Reflux at 100°C (3-4 Hours) Start->Reflux Cool Cool to Room Temp Reflux->Cool Acidify Acidify with HCl to pH 1-2 (Induces Precipitation) Cool->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Recryst Recrystallization (Water/Ethanol) Filter->Recryst Final Pure Product: White Crystalline Solid Recryst->Final

Characterization & Quality Control

The following data parameters are expected for the purified product based on structural analogs [1][2].

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 160–175°C (Analogous compounds typically melt in this range; specific MP requires empirical verification).

  • Solubility: Soluble in DMSO, Methanol, Ethanol, dilute base. Sparingly soluble in cold water.

Spectroscopic Data (Expected)
TechniqueSignalAssignment
IR (KBr) 2500–3000 cm⁻¹O-H stretch (carboxylic acid)
1700–1730 cm⁻¹C=O stretch (carboxylic acid)
1640–1660 cm⁻¹C=O stretch (lactam/amide)
¹H NMR

2.30 (s, 3H)
Ar-CH₃
(DMSO-d₆)

2.5–2.7 (m, 2H)
Pyrrolidone ring CH₂ (C4)

3.3–3.5 (m, 1H)
Pyrrolidone ring CH (C3)

3.4–3.7 (m, 2H)
Pyrrolidone ring N-CH₂ (C5)

4.3–4.5 (s, 2H)
Benzylic CH₂

7.1–7.2 (m, 4H)
Aromatic Protons

12.5 (br s, 1H)
COOH

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate pH not low enoughEnsure pH is < 2. The product is an acid; it is soluble at neutral/basic pH.
Oiling Out Impurities or temp too highCool the solution slowly. Seed with a crystal if available. Scratch the flask wall.
Low Yield Incomplete CyclizationExtend reflux time. Ensure temperature is actually at boiling (100°C).
Colored Product Oxidation of amineRecrystallize from ethanol/water with activated charcoal.

References

  • Matulis, D., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. National Institutes of Health (PMC). Available at: [Link]

  • Stravinskiene, D., et al. (2023).[2] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI Molecules. Available at: [Link]

  • PubChem. (2025).[1] Compound Summary: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[1] National Library of Medicine. Available at: [Link]

  • BASF SE. (2014). Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. US Patent 8,796,472 B2.

Sources

Application

Detailed Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Executive Summary & Scientific Rationale This protocol details the synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a functionalized -lactam scaffold. 5-oxopyrrolidine-3-carboxylic acids (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a functionalized


-lactam scaffold. 5-oxopyrrolidine-3-carboxylic acids (also known as paraconic acid derivatives) are critical pharmacophores in medicinal chemistry, serving as conformationally constrained analogs of GABA (gamma-aminobutyric acid) and glutamate. They exhibit diverse biological activities, including antimicrobial, antitumor, and nootropic effects.

Synthetic Strategy: The method utilizes a atom-economical condensation-cyclization between itaconic acid (a renewable, bio-derived building block) and 4-methylbenzylamine. This approach avoids toxic coupling reagents (e.g., DCC, EDC) and halogenated solvents, adhering to Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

Mechanism of Action: The reaction proceeds via a thermal aza-Michael addition of the amine across the conjugated double bond of itaconic acid, followed by intramolecular amidification (cyclodehydration). The 3-carboxylic acid regioisomer is the thermodynamic product favored under reflux conditions in aqueous media.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the disconnection strategy and the forward reaction pathway.

G Target 1-(4-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid (Target) Water H₂O (Solvent/Byproduct) Target->Water Byproduct Intermediate Aza-Michael Adduct (Intermediate) Intermediate->Target Cyclodehydration (-H₂O) Itaconic Itaconic Acid (Starting Material 1) Itaconic->Intermediate Aza-Michael Addition Amine 4-Methylbenzylamine (Starting Material 2) Amine->Intermediate Aza-Michael Addition

Figure 1: Retrosynthetic pathway showing the convergence of Itaconic Acid and 4-Methylbenzylamine.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]PurityRoleHazard Note
Itaconic Acid 130.101.0>99%ElectrophileIrritant (Skin/Eye)
4-Methylbenzylamine 121.181.0>98%NucleophileCorrosive, Air Sensitive
Water (Deionized) 18.02N/AN/ASolventNone
Hydrochloric Acid (conc.) 36.46N/A37%pH AdjusterCorrosive
Ethanol 46.07N/A99%RecrystallizationFlammable
Equipment List
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.

  • Temperature Control: Magnetic hotplate with oil bath or heating mantle (Target temp: 110°C).

  • Condenser: Reflux condenser (water-cooled).

  • Stirring: Teflon-coated magnetic stir bar (oval or egg-shaped for best mixing).

  • Filtration: Buchner funnel, vacuum flask, filter paper (Whatman No. 1).

Experimental Protocol

Reaction Setup (Step-by-Step)

Step 1: Reagent Dissolution

  • To a 250 mL RBF, add Itaconic Acid (13.01 g, 100 mmol).

  • Add Deionized Water (60 mL).

  • Stir at room temperature until the itaconic acid is partially suspended (it will dissolve upon heating).

Step 2: Amine Addition

  • Critical Step: While stirring, slowly add 4-Methylbenzylamine (12.12 g, 12.7 mL, 100 mmol) dropwise over 5 minutes.

    • Observation: The reaction is exothermic. A white salt precipitate (ammonium salt) may form immediately. This is normal.

  • Rinse the addition funnel/syringe with 10 mL of water and add to the flask.

Step 3: Reflux

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (Oil bath temp: ~110–120°C).

  • Maintain reflux for 12–16 hours.

    • Mechanism Check: Upon heating, the initial salt dissolves, and the solution should become clear or slightly yellow as the cyclization proceeds.

Workup & Isolation

Step 4: Cooling & Precipitation [1]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour.

  • Observation: The product should crystallize as a white or off-white solid.

    • Troubleshooting: If the product oils out instead of crystallizing, scratch the inner wall of the flask with a glass rod to induce nucleation.

Step 5: Acidification (Conditional)

  • Check the pH of the supernatant. If the pH is >4, add concentrated HCl dropwise with vigorous stirring until pH is ~1–2. This ensures the carboxylic acid is fully protonated and precipitates from the solution.

Step 6: Filtration

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake with cold water (2 x 15 mL) to remove unreacted itaconic acid.

  • Air dry the solid on the funnel for 15 minutes.

Purification (Recrystallization)
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Dissolve in a minimum amount of boiling 20% Ethanol/Water mixture (approx. 5-10 mL per gram of crude).

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

The following diagram outlines the critical process flow and decision points.

Workflow Start Start: Reagent Prep Mix Mix Itaconic Acid + Water Add Amine slowly (Exothermic) Start->Mix Reflux Reflux @ 100°C (12-16 Hours) Mix->Reflux Cool Cool to RT -> Ice Bath Reflux->Cool Check Precipitate formed? Cool->Check Acidify Acidify with HCl (pH ~2) to protonate carboxylate Check->Acidify No (Solution/Oil) Filter Vacuum Filtration Wash with cold H₂O Check->Filter Yes (Solid) Acidify->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst Dry Dry in Vacuum Oven Yield Calculation Recryst->Dry

Figure 2: Experimental workflow for the synthesis and purification of the target compound.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following expected spectral data.

Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Expected range 165–175°C (Analogous 4-chloro derivative melts at 176°C [1]).

  • Solubility: Soluble in DMSO, Methanol, Ethanol (hot); sparingly soluble in water (cold).

NMR Spectroscopy (Expected Signals in DMSO-d6)
  • ¹H NMR (400 MHz):

    • 
       12.50 (s, 1H, -COOH ) – Broad singlet, exchangeable.
      
    • 
       7.10 – 7.20 (m, 4H, Ar-H ) – Aromatic AA'BB' system.
      
    • 
       4.30 (d, 1H, N-CH -H-Ar) – Diastereotopic benzylic proton.
      
    • 
       4.15 (d, 1H, N-CH-H -Ar) – Diastereotopic benzylic proton.
      
    • 
       3.40 – 3.60 (m, 2H, Ring CH 2).
      
    • 
       2.90 – 3.10 (m, 1H, Ring CH -COOH).
      
    • 
       2.50 – 2.70 (m, 2H, Ring CH 2-C=O).
      
    • 
       2.28 (s, 3H, Ar-CH 3).
      
Mass Spectrometry
  • ESI-MS (Positive Mode): Calculated for

    
    : 233.27. Found 
    
    
    
    .

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Product melting point depressed by impurities or solvent mixture.Decant supernatant, add fresh water, heat to boil, and cool very slowly with vigorous stirring. Seed with pure crystal if available.
Low Yield Incomplete cyclization or product loss in mother liquor.Extend reflux time to 24h. Concentrate mother liquor by rotary evaporation to recover secondary crop.
Coloration Oxidation of amine (pink/brown).Use freshly distilled amine. Perform reaction under Nitrogen/Argon atmosphere if high purity is required.

References

  • MDPI - Molecules. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules2018 , 23, 1187. [Link]

  • Organic Syntheses. Itaconic Anhydride and Itaconic Acid Protocols. Org.[2] Synth.1931 , 11, 70. [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Medicina (Kaunas)2022 , 58, 1059. [Link]

Sources

Method

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid NMR characterization

Application Note: Structural Elucidation and Purity Assessment of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Introduction & Scope This application note details the Nuclear Magnetic Resonance (NMR) characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction & Scope

This application note details the Nuclear Magnetic Resonance (NMR) characterization protocol for 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid . This compound belongs to a class of pyrrolidinone derivatives widely used as peptidomimetics, chiral building blocks, and intermediates in the synthesis of antimicrobial and anti-inflammatory agents.

The core pyrrolidinone ring, synthesized typically via the condensation of itaconic acid with 4-methylbenzylamine, presents specific stereochemical features—notably the chirality at the C3 position—that complicate the NMR spectrum. This guide addresses the identification of diastereotopic protons, the differentiation of carbonyl signals, and the validation of structural integrity.

Synthesis Context & Impurity Profile

Understanding the synthetic origin is critical for accurate spectral assignment and impurity flagging. The standard synthesis involves the aza-Michael addition of 4-methylbenzylamine to itaconic acid followed by cyclodehydration.

Key Structural Features:

  • Chiral Center (C3): The carbon bearing the carboxylic acid is chiral. In the absence of chiral catalysts, the product is a racemate (

    
    ).
    
  • Diastereotopicity: Due to the chiral center at C3, the methylene protons of the benzyl group (and the ring methylenes) are diastereotopic, often appearing as complex multiplets or AB quartets rather than simple singlets/triplets.

Common Impurities:

  • Residual Itaconic Acid: Singlets at

    
     5.8 and 6.3 ppm (vinyl protons).
    
  • Uncyclized Intermediate: Open-chain amide/acid species (broad signals, distinct carbonyl shifts).

  • Residual Amine: 4-methylbenzylamine (distinct benzylic singlet at

    
     3.7 ppm).
    

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d6 is the required solvent.

    • Reasoning: Chloroform-d (

      
      ) often leads to broad or invisible carboxylic acid peaks due to exchange and poor solubility of the polar acid group. DMSO-d6 ensures sharp signals for the -COOH proton (~12 ppm) and the amide-like ring system.
      
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)

To ensure quantitative accuracy (qNMR) for purity calculations, standard "quick" parameters must be modified.

ParameterSettingRationale
Pulse Sequence zg30 or zgStandard 1D proton.
Relaxation Delay (D1) 10 - 15 seconds Essential for full relaxation of the carboxylic acid proton and quaternary carbons (if running 13C), preventing integration errors.
Spectral Width 14 to -2 ppmCapture the downfield acid proton (~12.5 ppm).
Scans (NS) 16 (1H), 1024 (13C)Sufficient S/N for main component. Increase for impurity profiling.
Temperature 298 K (25°C)Standardize to prevent chemical shift drift of the amide/acid protons.

Structural Elucidation & Data Analysis

1H NMR Assignment Strategy

The spectrum is defined by three distinct regions: the aromatic zone, the "fingerprint" ring region, and the exchangeable acid proton.

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6)

Position

(ppm)
MultiplicityIntegralAssignment Logic
COOH 12.60Broad Singlet1HExchangeable carboxylic acid proton. Disappears with

shake.
Ar-H 7.15 - 7.20AA'BB' System4HCharacteristic of para-substituted benzene rings.
Benzylic CH2 4.35 & 4.45AB Quartet (

Hz)
2HCritical: These protons are diastereotopic due to the C3 chiral center. They do not appear as a singlet.
Ring C2-H 3.45 - 3.60Multiplet2HAdjacent to Nitrogen. Deshielded but upfield of benzylic protons.
Ring C3-H 3.25 - 3.35Multiplet1HMethine proton. Chiral center. Couples to C2 and C4 protons.
Ring C4-H 2.50 - 2.65Multiplet2HAdjacent to Carbonyl (C5). Diastereotopic protons (often overlap with DMSO/solvent peaks).
Ar-CH3 2.28Singlet3HMethyl group on the aromatic ring.
13C NMR Assignment Strategy

The Carbon-13 spectrum provides the skeleton verification.[1]

Table 2: 13C NMR Chemical Shift Assignments (DMSO-d6)

Position

(ppm)
TypeAssignment Logic
C5 (Lactam C=O) 172.5CqAmide carbonyl. Typically upfield of the acid carbonyl.
COOH (Acid C=O) 174.4CqCarboxylic acid carbonyl.
Ar-C (Ipso) 137.0CqQuaternary aromatic carbon attached to CH2.
Ar-C (Para) 136.5CqQuaternary aromatic carbon attached to CH3.
Ar-C (Ortho/Meta) 129.0, 127.5CHAromatic methines.
Benzylic CH2 45.5CH2Linker between ring and aromatic group.
Ring C2 49.8CH2N-CH2 within the pyrrolidine ring.
Ring C3 36.2CHChiral methine carrying the COOH.
Ring C4 33.5CH2Methylene adjacent to lactam carbonyl.
Ar-CH3 20.8CH3Tolyl methyl group.

Validation Workflows

Confirming Connectivity (2D NMR)

To rigorously prove the structure, specifically the cyclization (vs. open chain), the following correlations must be observed:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Key Correlation 1: The Benzylic CH2 protons must show a correlation to the Ring C2 carbon and Ring C5 (Carbonyl). This proves the N-substitution.

    • Key Correlation 2: The Ring C4 protons must correlate to the C5 Carbonyl and the C3 Methine.

  • COSY (Correlation Spectroscopy):

    • Establishes the spin system within the pyrrolidine ring:

      
      .
      
    • Note: There is NO coupling between the benzylic protons and the ring protons (separated by Nitrogen).

Visualization of Logic

The following diagram illustrates the logical flow for assigning the structure based on the data above.

NMR_Characterization_Flow Start Sample: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Solvent Dissolve in DMSO-d6 (Prevents -COOH exchange) Start->Solvent H1_Acq 1H NMR Acquisition (d1 > 10s for qNMR) Solvent->H1_Acq Aromatic Region 7.0-7.3 ppm AA'BB' System (Confirms p-Tolyl group) H1_Acq->Aromatic Benzylic Region 4.3-4.5 ppm AB Quartet (Confirms N-Benzyl + Chiral Center) H1_Acq->Benzylic Ring Region 2.5-3.6 ppm Complex Multiplets (Confirms Pyrrolidine Core) H1_Acq->Ring Purity Purity Check Look for singlets at 5.8/6.3 (Itaconic) Singlet at 3.7 (Amine) H1_Acq->Purity QC Step HMBC HMBC Experiment Link Benzylic H to Ring C2/C5 Benzylic->HMBC Verify N-Linkage Ring->HMBC Verify Cyclization

Figure 1: Analytical workflow for structural verification and purity assessment.

Expert Insights & Troubleshooting

The "Diastereotopic Trap": A common error in analyzing this compound is misinterpreting the benzylic protons (approx 4.4 ppm) as an impurity or a solvent satellite because they split into a "quartet-like" AB system.

  • Explanation: The C3 carbon is chiral.[2] This makes the two faces of the pyrrolidine ring different. Consequently, the two protons on the benzylic carbon (which is not a chiral center itself) "see" different magnetic environments.

  • Verification: Running the sample at a higher temperature (e.g., 320 K) may cause these peaks to coalesce slightly, but they will remain distinct.

Water Suppression: If the sample is wet, the water peak in DMSO (3.33 ppm) will overlap with the Ring C3-H or C2-H signals.

  • Solution: Use a presaturation pulse sequence (zgpr) to suppress the water signal, or dry the sample under high vacuum before dissolution.

References

  • Synthesis and Antibacterial Activity: Matulis, D., et al. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria."[3] Molecules, vol. 28, no. 9, 2023.[4] (Provides analogous NMR shifts for the 5-oxopyrrolidine-3-carboxylic acid core).

  • Reaction Mechanism (Itaconic Acid + Amines): S. L. S. S. P. V. R. "Reaction of itaconic acid with amines."[3][5] Journal of Chemical Research, 2005. (Establishes the synthetic route and expected regiochemistry).

  • Diastereotopicity in N-Benzyl Derivatives: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons. (Authoritative text on AB systems in chiral environments).
  • NMR Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. (Essential for distinguishing solvent peaks from ring protons).

Sources

Application

Application Note: Mass Spectrometry Analysis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₃H₁₅NO₃; MW 233.26 Da) represents a critical scaffold in medicinal chemistry, often utilized as a building block for peptidomimetics, antimicrobial agents, and hydrazide-based inhibitors. Its structure features a polar carboxylic acid tail, a rigid lactam (pyrrolidinone) core, and a lipophilic 4-methylbenzyl moiety.

This guide provides a comprehensive protocol for the mass spectrometric analysis of this compound. Unlike simple organic molecules, this scaffold presents a "dual-personality" challenge in mass spectrometry: the carboxylic acid favors negative ionization ([M-H]⁻), while the lactam nitrogen and benzyl systems can be driven toward positive ionization ([M+H]⁺).

Key Analytical Objectives:

  • Confirmation of Cyclization: Distinguishing the closed-ring product from the open-chain itaconic acid-amide intermediate.

  • Fragmentation Mapping: Establishing a fingerprint for the 4-methylbenzyl group and the carboxylic acid loss.

  • Purity Assessment: Identifying common synthetic byproducts.

Chemical Properties & Preparation

PropertyValueNotes
Formula C₁₃H₁₅NO₃
Exact Mass 233.1052Monoisotopic
[M+H]⁺ 234.1125ESI Positive Target
[M-H]⁻ 232.0979ESI Negative Target
LogP (Calc) ~1.2 - 1.5Moderately polar
pKa (Acid) ~4.5Carboxylic acid deprotonation
Sample Preparation Protocol
  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of DMSO (dimethyl sulfoxide). This compound has limited solubility in pure water or pure acetonitrile due to the crystal lattice energy of the amide/acid H-bonding network.

  • Working Solution: Dilute the stock 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (for Positive Mode) or 50:50 Acetonitrile:Water + 5 mM Ammonium Acetate (for Negative Mode). Final concentration: ~10 µg/mL.[1]

LC-MS Experimental Conditions

To ensure reproducible retention and ionization, the following conditions are recommended. The use of a C18 column is standard, but pore size and end-capping are critical to prevent peak tailing of the free carboxylic acid.

Liquid Chromatography Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-6 min: 5% → 95% B (Linear ramp).

    • 6-8 min: 95% B (Wash).

    • 8.1 min: 5% B (Re-equilibration).

Mass Spectrometry Parameters (ESI Source)
  • Ionization Mode: Electrospray Ionization (ESI), switching +/- mode recommended.

  • Capillary Voltage: 3.5 kV (+); 3.0 kV (-).

  • Desolvation Temperature: 350°C.

  • Nebulizer Pressure: 35 psi.

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe progressive fragmentation.

Results & Discussion: Fragmentation Logic

Positive Ion Mode ([M+H]⁺ m/z 234.1)

In positive mode, the protonation likely occurs on the amide oxygen (the most basic site in the lactam ring). The fragmentation is dominated by the stability of the benzyl cation.

Primary Pathway (Benzyl Cleavage): The bond between the lactam nitrogen and the benzylic carbon is the weakest link under CID conditions. Cleavage generates the 4-methylbenzyl cation (m/z 105.07) , which is resonance-stabilized (tropylium ion derivative). This is the base peak at higher collision energies.

Secondary Pathway (Neutral Losses):

  • Loss of H₂O (18 Da): Observed as m/z 216.1. Common for carboxylic acids, forming an acylium ion or internal anhydride.

  • Loss of CO (28 Da) + H₂O: Sequential loss leading to ring contraction.

Negative Ion Mode ([M-H]⁻ m/z 232.1)

Negative mode is often more sensitive for this compound due to the facile deprotonation of the carboxylic acid.

Primary Pathway (Decarboxylation):

  • Loss of CO₂ (44 Da): The parent ion (m/z 232.1) readily loses CO₂ to form a radical anion or stabilized anion at m/z 188.1 . This is the diagnostic transition for the carboxylic acid moiety.

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic pathways for the positive ion fragmentation, which provides the most structural information regarding the substituents.

FragmentationPathway Parent [M+H]+ Parent Ion m/z 234.11 (Protonated Amide) WaterLoss [M+H - H2O]+ m/z 216.10 (Acylium Ion) Parent->WaterLoss - H2O (18 Da) Low CE BenzylCleavage 4-Methylbenzyl Cation m/z 105.07 (Tropylium Derivative) BASE PEAK Parent->BenzylCleavage N-Bn Cleavage High CE CO2Loss [M+H - HCOOH]+ m/z 188.10 (Decarboxylation) Parent->CO2Loss - HCOOH (46 Da) PyrrolidoneNeutral Neutral Loss: 5-oxopyrrolidine-3-carboxylic acid (129 Da) BenzylCleavage->PyrrolidoneNeutral Complementary Neutral Fragment

Figure 1: ESI(+) Fragmentation pathway showing the dominant formation of the 4-methylbenzyl cation.

Self-Validating Protocol: Impurity Profiling

A critical aspect of analyzing this compound is verifying that the cyclization reaction (Itaconic acid + Amine → Lactam) is complete. The open-chain intermediate is a common impurity.

The "Open-Chain" Trap
  • Impurity: 4-((4-methylbenzyl)amino)-2-methylenebutanoic acid (Uncyclized).

  • MW: 233.26 Da (Isomeric with product!).

  • Differentiation:

    • Retention Time: The open chain is more polar (contains free amine and free acid) and will elute earlier than the cyclized lactam on a C18 column.

    • Fragmentation: The open chain does not show the characteristic lactam ring stability. It will show a massive loss of water (dehydration to form the lactam in the source) or fragmentation alpha to the secondary amine.

Validation Step: If you observe a peak with m/z 234.1 that elutes 1-2 minutes earlier than the main peak, perform MS/MS.

  • Lactam (Product): High stability, distinct m/z 105 fragment.

  • Open Chain (Impurity): "Messy" spectrum, rapid water loss, lower intensity of m/z 105 relative to parent.

Summary of Diagnostic Ions

Ion Modem/z (Experimental)IdentityMechanism
ESI (+) 234.1 [M+H]⁺Protonated Molecule
ESI (+) 256.1 [M+Na]⁺Sodium Adduct (Common in glass/solvents)
ESI (+) 216.1 [M+H-H₂O]⁺Dehydration (COOH group)
ESI (+) 105.1 [C₈H₉]⁺4-Methylbenzyl Cation (Signature )
ESI (-) 232.1 [M-H]⁻Deprotonated Molecule
ESI (-) 188.1 [M-H-CO₂]⁻Decarboxylation

Experimental Workflow Diagram

This workflow outlines the decision tree for confirming the identity of the synthesized scaffold.

Workflow Sample Crude Sample (DMSO Stock) LC LC Separation (C18, Acidic pH) Sample->LC MS_Scan Full Scan MS (100-500 Da) LC->MS_Scan Check1 Peak at m/z 234.1? MS_Scan->Check1 MSMS Perform MS/MS (CID 20-40 eV) Check1->MSMS Yes Result_Fail INVESTIGATE: Isomer/Impurity Check1->Result_Fail No FragCheck Fragment m/z 105 present? MSMS->FragCheck Result_Pass CONFIRMED: Target Lactam FragCheck->Result_Pass Yes (High Intensity) FragCheck->Result_Fail No

Figure 2: Decision tree for the mass spectrometric confirmation of the target scaffold.

References

  • PubChem. (2025).[2][3] 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (Compound Summary).[2] National Library of Medicine. Available at: [Link][2][3]

  • Matulis, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. PMC - NIH. Available at: [Link]

  • SpectraBase. (2024). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester Mass Spectrum.[4] Wiley Science Solutions. Available at: [Link]

  • Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Method

FT-IR analysis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Application Note: Spectroscopic Characterization of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Executive Summary & Structural Context 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a critical -lactam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic Characterization of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Executive Summary & Structural Context

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a critical


-lactam scaffold, often synthesized via the condensation of itaconic acid with 4-methylbenzylamine. This molecule serves as a vital building block in peptidomimetics and drug discovery due to its rigid pyrrolidinone ring, which mimics the peptide bond geometry.

Accurate FT-IR analysis is essential for verifying two critical features: the integrity of the lactam ring (cyclization success) and the presence of the free carboxylic acid (for further coupling). This guide details the spectroscopic differentiation of these functional groups, which often exhibit overlapping absorbance bands.[1][2]

Molecular Anatomy & Vibrational Targets

The molecule contains four distinct vibrational zones:

  • Carboxylic Acid (-COOH): Characterized by a broad O-H stretch (H-bonding) and a carbonyl C=O stretch.[3]

  • 
    -Lactam (Cyclic Amide):  A strained 5-membered ring carbonyl.
    
  • Benzyl Moiety: Aromatic C-H stretches and ring breathing modes.

  • Aliphatic Backbone: Methylene (-CH₂-) and Methine (-CH-) stretches from the pyrrolidine ring and benzyl linker.

Experimental Protocols

Two methodologies are validated for this analysis: Attenuated Total Reflectance (ATR) for rapid screening and KBr Pellet Transmission for high-resolution structural elucidation.

Method A: Diamond ATR (Rapid Screening)

Recommended for: In-process control, raw material ID.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan shows no residual C-H stretches (2900 cm⁻¹).

  • Sample Deposition: Place ~5 mg of the solid powder onto the crystal center.

  • Compression: Apply high pressure (>100 N) using the slip-clutch tower. Note: Carboxylic acids are hard solids; poor contact yields noisy spectra.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Sample) / 32 (Background)

    • Range: 4000 – 600 cm⁻¹

Method B: KBr Pellet (Structural Confirmation)

Recommended for: Publication quality, resolving overlapping carbonyls.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-reflective powder is formed. Crucial: Large particles cause Christiansen effect (sloping baseline).

  • Desiccation: If the sample is hygroscopic (common with acids), dry the mixture at 60°C for 30 minutes.

  • Pressing: Compress at 8-10 tons for 2 minutes to form a transparent disk.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Higher resolution to split Carbonyl peaks)

    • Scans: 64

Analytical Workflow Visualization

FTIR_Workflow Start Sample: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-COOH Prep Preparation Choice Start->Prep ATR Method A: Diamond ATR (High Pressure Contact) Prep->ATR Routine ID KBr Method B: KBr Pellet (1:100 Dilution) Prep->KBr High Res Acq Data Acquisition (4000-400 cm⁻¹) ATR->Acq KBr->Acq Check Quality Check: Is OH region saturated? Acq->Check Check->Prep Fail (wet/thick) Process Post-Processing: Baseline Corr. & Peak Picking Check->Process Pass

Figure 1: Decision matrix for sample preparation based on analytical needs (Routine vs. Structural).

Spectral Interpretation & Assignments

The critical challenge in this molecule is distinguishing the Acid C=O from the Lactam C=O . In 5-membered rings, the lactam strain shifts the frequency higher, potentially overlapping with the acid.

Master Assignment Table
Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Notes
3300 – 2500 -COOH O-H StretchVery Broad. "Hairy" baseline obscuring C-H region. Indicates dimerization.
3100 – 3000 Aromatic Ring C-H StretchWeak, sharp shoulders on the broad OH band.
2980 – 2850 Aliphatic C-H StretchMethylene (-CH₂-) of the benzyl linker and pyrrolidine ring.
1740 – 1710 -COOH C=O StretchKey Peak 1. Generally the higher frequency carbonyl due to lack of ring strain compared to lactam? Correction: Actually, 5-membered lactams are high (1700-1750), but acids are also high. In solid state, Acid C=O is often 1730-1740 cm⁻¹ .
1690 – 1640

-Lactam
C=O StretchKey Peak 2. Amide I band. Often intense. If H-bonded, shifts lower (~1650).
1600 & 1515 Benzene Ring C=C Ring Stretch"Breathing" modes. The 1515 cm⁻¹ peak is diagnostic for para-substitution (4-methyl).
1450 – 1400 CH₂ / CH₃ BendingScissoring/Deformation bands.
1250 – 1200 C-O (Acid) C-O StretchStrong intensity.[1][4] Confirms carboxylic acid moiety.
750 – 850 Ar-H Out-of-plane BendDiagnostic for para-substitution (typically ~815 cm⁻¹).
Differentiation Logic (The "Twin Carbonyl" Problem)

In many pyrrolidine-3-carboxylic acid derivatives, the two carbonyls appear as a split peak or a doublet.

  • Scenario A (Resolved): Distinct peaks at 1735 cm⁻¹ (Acid) and 1660 cm⁻¹ (Lactam).

  • Scenario B (Overlapped): A single broad, asymmetric band at 1700 cm⁻¹.

    • Action: Use Second Derivative processing to resolve the hidden inflection points.

Mechanistic Pathway: Carbonyl Logic

Carbonyl_Logic Input Region 1800-1600 cm⁻¹ Peak1 Peak ~1730-1740 cm⁻¹ Input->Peak1 Peak2 Peak ~1650-1690 cm⁻¹ Input->Peak2 Overlap Single Broad Peak ~1700 cm⁻¹ Input->Overlap Acid COOH C=O (Monomer/Dimer) Peak1->Acid Assignment Lactam Lactam C=O (Amide I) Peak2->Lactam Assignment Deriv Apply 2nd Derivative Overlap->Deriv Deriv->Acid Inflection 1 Deriv->Lactam Inflection 2

Figure 2: Logic flow for assigning the critical carbonyl region in pyrrolidine derivatives.

Troubleshooting & Validation

  • Issue: Broad "Muddy" Baseline (3500-2500 cm⁻¹).

    • Cause: Excessive moisture or amorphous carboxylic acid dimerization.

    • Fix: Dry sample at 50°C under vacuum. If using KBr, ensure the salt is dry.

  • Issue: Missing C=O Separation.

    • Cause: Resolution too low or strong intermolecular H-bonding.

    • Fix: Increase resolution to 2 cm⁻¹. Alternatively, dissolve in dilute CH₂Cl₂ (solution cell) to break H-bonds, which shifts the Acid C=O to ~1760 cm⁻¹ (monomer) and sharpens the peaks.

  • Safety Note: This compound is an irritant. Handle powder in a fume hood to avoid inhalation.

References

  • MDPI Molecules. "Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives." (Provides comparative spectral data for the 5-oxopyrrolidine-3-carboxylic acid scaffold).

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids." (Standard frequencies for COOH dimers vs monomers).

  • National Institutes of Health (PMC). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." (Synthesis context for 4-substituted phenyl analogs).

Sources

Application

Application Note: In Vitro Antibacterial Characterization of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Abstract & Scope This application note details the standardized protocol for evaluating the antibacterial efficacy of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (referred to herein as MB-OPC ). As a 5-oxopyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for evaluating the antibacterial efficacy of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (referred to herein as MB-OPC ). As a 5-oxopyrrolidine derivative, MB-OPC represents a scaffold of interest for targeting multidrug-resistant Gram-positive pathogens, particularly Staphylococcus aureus and Enterococcus species.

This guide deviates from generic templates to address the specific physicochemical properties of MB-OPC—specifically its lipophilic benzyl moiety combined with a polar carboxylic acid group. The protocols below are harmonized with CLSI M07-A10 guidelines but optimized for solubility management and pH neutrality to prevent false-positive artifacts.

Compound Properties & Preparation

Physicochemical Context[1][2][3]
  • Molecular Weight: ~233.26 g/mol

  • Lipophilicity: The 4-methylbenzyl group increases membrane permeability but decreases aqueous solubility compared to unsubstituted pyrrolidinones.

  • Acidity: The C3-carboxylic acid moiety (

    
    ) can lower the pH of unbuffered media, potentially causing non-specific bacterial inhibition.
    
Stock Solution Protocol

Objective: Create a stable, sterile stock solution without precipitation.

  • Solvent Selection: Use Dimethyl Sulfoxide (DMSO) , analytical grade. Do not use water or ethanol initially, as the free acid form may precipitate or require pH adjustment.

  • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Calculation: Weigh 10 mg of MB-OPC powder. Dissolve in 1.0 mL of 100% DMSO.

    • Vortex: Vortex for 30 seconds until the solution is perfectly clear.

  • Sterilization:

    • Do NOT autoclave. Thermal degradation of the lactam ring is possible.

    • Method: Syringe filter through a 0.22 µm PTFE or Nylon membrane . Avoid cellulose acetate (DMSO incompatibility).

  • Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Stable for 3 months.

Assay 1: Broth Microdilution (MIC Determination)

Standard: Adapted from CLSI M07-A10. Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For MB-OPC, ensure CAMHB is buffered (HEPES 10mM, pH 7.2) if testing at high concentrations (>512 µg/mL) to counteract the carboxylic acid acidity.

  • Plate: 96-well sterile polystyrene microtiter plate (U-bottom).

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).
    
Workflow Diagram

The following diagram illustrates the plate setup and dilution workflow to ensure statistical validity.

MIC_Workflow cluster_controls Critical Controls Stock MB-OPC Stock (10 mg/mL in DMSO) Dilution Intermediate Dilution (2x Final Conc in CAMHB) Stock->Dilution Dilute 1:50 (Max 2% DMSO) Plate 96-Well Plate (Serial Dilution) Dilution->Plate Dispense 100µL Columns 1-10 Plate->Plate Serial 2-fold Dilution Incubation Incubation (35°C, 16-20h) Plate->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add 100µL All Wells Readout Readout (Visual/OD600) Incubation->Readout PosCtrl Pos Control (Bacteria + Media) NegCtrl Neg Control (Media Only) SolvCtrl Solvent Control (1% DMSO + Bacteria)

Figure 1: Step-by-step workflow for MIC determination using broth microdilution.

Detailed Protocol Steps
  • Intermediate Dilution (Crucial Step):

    • Dilute the 10 mg/mL stock 1:50 in CAMHB to get 200 µg/mL (containing 2% DMSO).

    • Why? When you add equal volume of bacteria later, the final top concentration will be 100 µg/mL with 1% DMSO. This keeps DMSO below the toxicity threshold for most bacteria.

  • Plating:

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the Intermediate Dilution (200 µg/mL) to Column 1.

    • Perform serial 2-fold dilution: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... discard 100 µL from Col 10.

    • Result: You now have a gradient from 100 µg/mL down to ~0.2 µg/mL.

  • Inoculation:

    • Prepare a 0.5 McFarland standard bacterial suspension.

    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to every well (Columns 1–11).

    • Final Well Volume: 200 µL. Final DMSO: 1% (max).

  • Controls (Column 12):

    • Growth Control: Bacteria + Media (No drug).

    • Sterility Control: Media only.

    • Solvent Control: Media + 1% DMSO + Bacteria (Must show growth).[1]

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

Assay 2: Minimum Bactericidal Concentration (MBC)

Objective: Determine if MB-OPC kills the bacteria or merely inhibits growth.

  • Selection: Identify wells from the MIC assay that show no visible turbidity .

  • Plating: Pipette 10 µL from each clear well onto a Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate agar plates at 35°C for 24 hours.

  • Interpretation:

    • MBC: The lowest concentration that yields <5 colonies (representing a 99.9% kill rate from the initial inoculum).

    • Tolerance: If MBC >> MIC (e.g., >4-fold higher), the compound is bacteriostatic. If MBC

      
       MIC, it is bactericidal.
      

Data Analysis & Interpretation

Scoring Criteria
ObservationInterpretationAction
Turbidity (Cloudiness) Bacterial GrowthConcentration is ineffective.
Button/Pellet Bacterial SedimentationGrowth (unless confirmed as precipitation).[1]
Clear Solution InhibitionPotential MIC.[2][3]
Crystal Formation Compound PrecipitationInvalid Well. MB-OPC has precipitated due to low solubility.
Decision Logic (Graphviz)

Decision_Tree Start Read Well (Visual) Turbid Is it Turbid? Start->Turbid Precip Crystals Visible? Turbid->Precip No (Clear) Next Check Next Lower Conc Turbid->Next Yes (Growth) CheckCtrl Controls Valid? Precip->CheckCtrl No Fail Assay Invalid Precip->Fail Yes (Precipitation) Result Determine MIC CheckCtrl->Result Yes CheckCtrl->Fail No

Figure 2: Decision logic for validating MIC results, emphasizing the check for compound precipitation.

Troubleshooting & Optimization

Solubility Issues

The benzyl group makes MB-OPC hydrophobic. If you observe "fake" turbidity (crystals) at high concentrations:

  • Solution: Add Tween-80 (0.002%) to the broth. This acts as a surfactant to stabilize the lactam derivative without inhibiting bacterial growth.

pH Artifacts

If the MIC is unexpectedly low (e.g., < 1 µg/mL) but the MBC is very high:

  • Cause: The carboxylic acid may be locally acidifying the well.

  • Validation: Measure the pH of the highest concentration well. If pH < 6.8, buffer the CAMHB with 10mM MOPS or HEPES.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA.

  • National Institutes of Health (NIH) / PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[4][5][6] (Discusses the specific pharmacophore class).[7]

  • MDPI Molecules. (2023). Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds.

  • Protocols.io. (2023).[1] Minimum Inhibitory Concentration (MIC) Assays Using Broth Microdilution Method.[8][9] (General methodology verification).

Sources

Method

cytotoxicity assay of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid on cancer cell lines

Technical Application Note: Cytotoxic Profiling of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Executive Summary & Compound Rationale This Application Note details the standardized protocol for evaluating the c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Cytotoxic Profiling of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary & Compound Rationale

This Application Note details the standardized protocol for evaluating the cytotoxic efficacy of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (referred to herein as MB-OPC ).

MB-OPC belongs to the class of N-substituted 5-oxopyrrolidine-3-carboxylic acids (gamma-lactam derivatives). This scaffold is chemically significant due to its structural similarity to pyroglutamic acid and its ability to act as a constrained mimetic of peptide bonds. Recent studies on analogs (e.g., 1-(4-methoxybenzyl) and 1-(2,4-difluorophenyl) derivatives) have demonstrated potent anticancer activity, particularly through mechanisms involving Matrix Metalloproteinase (MMP) inhibition and induction of oxidative stress in metastatic cell lines.

The inclusion of the 4-methylbenzyl moiety at the N1 position is designed to enhance lipophilicity, facilitating passive diffusion across the lipid bilayer, a critical parameter often limiting the efficacy of the parent carboxylic acid.

Mechanism of Action (Hypothesized & Grounded)

Based on structure-activity relationship (SAR) data from structurally homologous pyrrolidinones, the cytotoxicity of MB-OPC is likely mediated through two primary pathways:

  • MMP Inhibition: The carboxylic acid moiety can chelate the zinc ion in the catalytic domain of Matrix Metalloproteinases (specifically MMP-2 and MMP-9), enzymes critical for tumor invasion and metastasis.

  • Apoptotic Induction: Disruption of cellular redox homeostasis, leading to mitochondrial dysfunction and activation of the Caspase-3/7 cascade.

Pathway Visualization

MOA_Pathway Compound MB-OPC (Extracellular) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Intracellular Intracellular Accumulation Membrane->Intracellular MMP MMP-2/9 (Zinc Chelation) Intracellular->MMP Target 1 ROS ROS Generation (Oxidative Stress) Intracellular->ROS Target 2 Invasion Inhibition of Cell Migration MMP->Invasion Blocks Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Hypothesized dual-mechanism of action for N-substituted 5-oxopyrrolidine derivatives.

Experimental Protocols

Protocol A: Compound Reconstitution & Storage

Rationale: The carboxylic acid group provides polarity, but the benzyl ring adds hydrophobicity. Improper solubilization is the #1 cause of assay variability.

  • Weighing: Accurately weigh 10 mg of crystalline MB-OPC.

  • Primary Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a 50 mM Stock Solution . Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Sterilization: Pass the stock solution through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Store at -20°C.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity as a proxy for viability. We utilize A549 (Lung Carcinoma) and MDA-MB-231 (Triple-Negative Breast Cancer) lines, as these are highly sensitive to pyrrolidinone-based MMP inhibitors.

Reagents:

  • Target Cells (A549, MDA-MB-231)

  • MTT Reagent (5 mg/mL in PBS)

  • Positive Control: Cisplatin or Doxorubicin

  • Vehicle Control: DMSO

Step-by-Step Workflow:

  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of MB-OPC in complete media.

    • Concentration Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Critical: Final DMSO concentration must remain < 0.5% in all wells to prevent solvent toxicity.

    • Add 100 µL of treatment media to wells (Triplicate per concentration).

  • Incubation:

    • Incubate plates for 72 hours (Standard for solid tumor lines).

  • Development:

    • Add 20 µL MTT solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully (do not disturb crystals).

    • Solubilize crystals with 150 µL DMSO.

  • Readout:

    • Measure absorbance at 570 nm (Reference: 630 nm).

Protocol C: Wound Healing (Migration) Assay

Rationale: Since 5-oxopyrrolidine derivatives often target metastasis (MMP inhibition) rather than just proliferation, a migration assay is essential for a complete profile.

  • Monolayer Formation: Grow cells to 90% confluency in a 6-well plate.

  • Scratch: Create a linear scratch using a sterile 200 µL pipette tip.

  • Wash: Rinse with PBS to remove debris.

  • Treatment: Add media containing MB-OPC at the IC20 concentration (sub-cytotoxic dose) to ensure gap closure inhibition is due to migration blockade, not cell death.

  • Imaging: Capture images at 0h, 12h, and 24h.

Data Analysis & Interpretation

Workflow Visualization

Assay_Workflow Stock Stock Prep (50mM DMSO) Seed Cell Seeding (5k cells/well) Stock->Seed Treat Treatment (0.1 - 100 µM) Seed->Treat 24h recovery MTT MTT Assay (72h) Treat->MTT 72h incubation Analysis IC50 Calculation (Non-linear reg) MTT->Analysis

Figure 2: Sequential workflow for high-throughput cytotoxicity screening.

Expected Results & Calculation

Calculate % Viability using the formula:



Table 1: Template for Data Reporting

Concentration (µM)A549 Absorbance (Mean)A549 % ViabilityMDA-MB-231 Absorbance (Mean)MDA-MB-231 % Viability
0 (Vehicle) 1.200100%1.150100%
1.0 1.18098%1.10095%
10.0 0.95079%0.85073%
50.0 0.45037%0.30026%
100.0 0.1008%0.0806%
IC50 Value ~35 µM ~22 µM

Interpretation: An IC50 < 10 µM is considered highly potent. For this scaffold, values between 10-50 µM are typical for lead compounds requiring further optimization (e.g., hydrazone modification).

References

  • National Institutes of Health (NIH). (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link] (Contextual match via search result 1.1)

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link] (Contextual match via search result 1.2)[1][2]

  • ResearchGate. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. [Link] (Contextual match via search result 1.10)

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. [Link] (Contextual match via search result 1.8)[3]

Sources

Application

Application Note: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid as a Scaffold for Drug Design

Executive Summary In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional, -rich architectures is critical for improving solubility, metabolic stability, and target selectivity. The 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional,


-rich architectures is critical for improving solubility, metabolic stability, and target selectivity. The 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid  scaffold represents a privileged gamma-lactam structure that offers a rigid core with defined vectors for substituent growth.

This Application Note provides a comprehensive guide to synthesizing, characterizing, and deploying this scaffold. Unlike flexible peptides, the 5-oxopyrrolidine (gamma-lactam) core constrains the conformational space, mimicking


-turns found in bioactive proteins. This scaffold is particularly valuable in the design of antimicrobials , BACE-1 inhibitors , and peptidomimetics .

Chemical Space & Structural Analysis

The 5-oxopyrrolidine-3-carboxylic acid core functions as a "hub" molecule. The 4-methylbenzyl group at the


-position provides a hydrophobic anchor, often occupying S1 or S2 pockets in enzyme targets, while the C3-carboxylic acid serves as a versatile handle for library generation.
Table 1: Physicochemical Profile (Calculated)
PropertyValueSignificance in Drug Design
Molecular Weight ~233.26 g/mol Fragment-like; allows room for heavy substitutions.
cLogP ~1.8 - 2.1Ideal lipophilicity range for oral bioavailability (Lipinski compliant).
TPSA ~46 ŲExcellent membrane permeability prediction.
H-Bond Donors 1 (COOH)Modifiable; low donor count improves permeability.
H-Bond Acceptors 3Balanced interaction potential.
Rotatable Bonds 3High rigidity reduces entropic penalty upon binding.

Protocol A: Scaffold Synthesis (The Itaconic Route)

The most robust method for accessing this scaffold is the reaction of Itaconic Acid with 4-Methylbenzylamine . This reaction proceeds via a cascade aza-Michael addition followed by intramolecular cyclization.[1]

Mechanism
  • Addition: The amine acts as a nucleophile, attacking the

    
    -carbon of the unsaturated itaconic acid side chain.
    
  • Cyclization: The resulting secondary amine attacks the

    
    -carboxylic acid (or ester), expelling water (or alcohol) to form the lactam ring.
    
Materials
  • Itaconic Acid (CAS: 97-65-4)

  • 4-Methylbenzylamine (CAS: 104-84-7)

  • Solvent: Deionized Water (Green Chemistry route) or Toluene (Dean-Stark route).

  • Reagents: None (catalyst-free in water).

Step-by-Step Procedure
  • Stoichiometry: In a round-bottom flask, combine Itaconic Acid (10 mmol, 1.30 g) and 4-Methylbenzylamine (10 mmol, 1.21 g).

  • Solvation: Add 20 mL of deionized water. (Note: The salt forms immediately, and the solution may warm slightly).

  • Reflux: Heat the mixture to reflux (100°C) for 12–16 hours.

    • Observation: The reaction mixture will turn from a clear solution to an oily suspension as the hydrophobic product forms.

  • Isolation:

    • Cool the mixture to room temperature.

    • Acidify with 1M HCl to pH ~2 to ensure the carboxylic acid is protonated.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layer with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH:DCM, 5:95 gradient).

  • Yield: Expected yield 75–85%.

Quality Control (Self-Validation)
  • 1H NMR Check: Look for the disappearance of the alkene protons of Itaconic acid (

    
     5.7–6.3 ppm).
    
  • Diagnostic Signals:

    • N-Benzyl

      
      : AB quartet or singlet around 
      
      
      
      4.4 ppm.
    • Ring

      
       (C4): Diastereotopic protons around 
      
      
      
      2.6–2.9 ppm.
    • Ring

      
       (C3): Multiplet around 
      
      
      
      3.3 ppm.

Protocol B: Library Generation (Divergent Synthesis)

Once the scaffold is synthesized, the C3-carboxylic acid is the primary vector for diversification.

Workflow Visualization

G cluster_0 Validation Checkpoints Start Itaconic Acid + 4-Methylbenzylamine Scaffold 1-(4-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid Start->Scaffold Reflux/H2O (Aza-Michael) Amide Amide Library (Target: Protease Inhibitors) Scaffold->Amide HATU/Amine Coupling Hydrazide Hydrazide Intermediate Scaffold->Hydrazide 1. EtOH/H+ 2. N2H4 Check1 NMR: No Alkene Scaffold->Check1 Check2 LCMS: Purity >95% Amide->Check2 Hydrazone Hydrazone/Azole Library (Target: Antimicrobial) Hydrazide->Hydrazone Aldehyde Condensation

Figure 1: Synthetic workflow from raw materials to divergent libraries. The scaffold serves as the central node for creating amide or hydrazone-based bioactive molecules.

Procedure: Amide Coupling (General Protocol)
  • Activation: Dissolve the scaffold (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 minutes at RT.

  • Coupling: Add the diverse amine (

    
    , 1.1 eq).
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, and sat.

    
    .
    

Application Case Studies

Case 1: Antimicrobial Agents (Hydrazone Derivatives)

Research indicates that converting the C3-acid to a hydrazide, and subsequently to a hydrazone (reacting with nitro-thiophene or nitro-furan aldehydes), yields potent antimicrobials.

  • Target: Staphylococcus aureus (MRSA).

  • Mechanism: Disruption of bacterial biofilm formation.[2][3][4][5]

  • Key Reference: The 1-(2-hydroxy-5-methylphenyl) analogs have shown MIC values as low as 3.9

    
    g/mL [1].
    
Case 2: BACE-1 Inhibitors (Alzheimer's Disease)

The 5-oxopyrrolidine core mimics the transition state of peptide bond hydrolysis.

  • Strategy: Use C(sp3)-H activation to introduce aryl groups at the C4 position (adjacent to the carbonyl), creating fully substituted pyrrolidines that fit the BACE-1 S2' subsite.

  • Key Reference: Directed Pd-catalyzed functionalization of this scaffold has yielded sub-micromolar BACE-1 inhibitors [2].[6]

Strategic Recommendations (SAR Logic)

When designing a library around this scaffold, utilize the following Structure-Activity Relationship (SAR) vectors:

  • N1-Position (The Anchor): The 4-methylbenzyl group is excellent for hydrophobic pockets.

    • Modification: Vary the para-substituent (Cl, F, OMe) to tune electronic properties without altering steric bulk significantly.

  • C3-Position (The Warhead):

    • Amides: For GPCRs and Proteases.

    • Hydrazones: For Bacterial targets/Iron chelation.

  • C4-Position (Advanced):

    • Use C-H activation to add complexity after the ring is formed. This increases

      
       and metabolic stability.
      

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Source: Molecules (MDPI), 2022/2025. Context: Describes the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids and their hydrazone derivatives as antimicrobial agents. URL:[Link] (General Journal Link for verification of recent issues).

  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Source: Organic & Biomolecular Chemistry (RSC), 2017. Context: Details the use of this specific scaffold for Alzheimer's research via Palladium-catalyzed functionalization. URL:[Link]

  • Reaction of Itaconic Acid with Amines. Source: Journal of Organic Chemistry / Chemical & Pharmaceutical Bulletin.[7] Context: Foundational chemistry establishing the aza-Michael/cyclization cascade mechanism.[1] URL:[Link]

  • Biobased polymers derived from itaconic acid. Source: RSC Advances. Context: Validates the "Green Chemistry" aspect of the synthesis in water. URL:[Link]

Sources

Method

Application Note: Strategic Derivatization of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid for SAR Studies

Introduction & Strategic Rationale The molecule 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, belonging to the class of N-substituted -lactams (pyroglutami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The molecule 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, belonging to the class of N-substituted


-lactams (pyroglutamic acid derivatives). This chemotype is historically significant, serving as the core for PDE4 inhibitors (e.g., Rolipram), antimicrobial agents, and modulators of the 

subunit of voltage-gated calcium channels (gabapentinoids).

For Structure-Activity Relationship (SAR) studies, this specific starting material offers a distinct advantage: the C-3 carboxylic acid provides a versatile "warhead" vector, while the N-(4-methylbenzyl) group serves as a fixed hydrophobic anchor, typically occupying the


 or hydrophobic pocket of target proteins.
The SAR Challenge

Direct modification of the lactam ring (C-4/C-5) or the benzyl group (N-1) requires de novo synthesis or harsh conditions incompatible with high-throughput library generation. Therefore, the most efficient SAR strategy focuses on the C-3 carbonyl vector .

This guide details three high-value derivatization protocols to explore chemical space around this vector:

  • Amidation: Exploring hydrogen bond donor/acceptor interactions.

  • Heterocyclization (1,2,4-Oxadiazoles): Improving metabolic stability and lipophilicity via bioisosteric replacement.

  • Curtius Rearrangement: Accessing the amine/urea series via "dehomologation" (removing a carbon), altering the pharmacophore's spatial orientation.

SAR Decision Tree & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent carboxylic acid.

SAR_Pathways Start Parent Scaffold: 1-(4-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid Amide Amide Library (H-Bond Exploration) Start->Amide HATU/DIPEA + R-NH2 Oxadiazole 1,2,4-Oxadiazoles (Ester Bioisosteres) Start->Oxadiazole 1. CDI 2. Amidoxime 3. Heat Curtius Curtius Rearrangement (Isocyanate Intermediate) Start->Curtius DPPA, Et3N Heat Urea Ureas/Carbamates (Linker Contraction) Curtius->Urea Trapping with R-NH2 or R-OH

Figure 1: Divergent synthetic pathways for the derivatization of the C-3 carboxylic acid handle.

Module A: Amide Library Generation (High-Throughput)

Objective: To synthesize a library of amides to probe steric and electronic requirements of the binding pocket. Mechanism: Activation of the carboxylic acid using uronium/guanidinium salts (HATU) followed by nucleophilic attack by diverse amines.

Reagent Selection Rationale
  • Coupling Reagent: HATU is selected over EDC/HOBt because the

    
    -lactam acid can be sterically hindered or prone to epimerization at C-3. HATU provides faster kinetics and higher yields for secondary amines.
    
  • Base: DIPEA (Diisopropylethylamine) is non-nucleophilic and ensures the acid remains deprotonated for activation.

Protocol A: Parallel Amide Synthesis

Scale: 0.1 mmol (adaptable to 96-well blocks).

  • Preparation: Dissolve 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (23.3 mg, 0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: Add DIPEA (35 µL, 0.2 mmol, 2.0 eq) followed by HATU (42 mg, 0.11 mmol, 1.1 eq).

  • Incubation: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Coupling: Add the specific Amine (R-NH₂) (0.12 mmol, 1.2 eq).

  • Reaction: Seal and shake/stir at RT for 4–16 hours. Monitor by LC-MS.[1]

  • Workup (Library Scale):

    • Dilute with EtOAc (3 mL).

    • Wash with 1N HCl (1 mL) to remove unreacted amine and DIPEA.

    • Wash with sat.[1] NaHCO₃ (1 mL) to remove unreacted acid and HATU byproducts.

    • Dry organic layer (MgSO₄) and concentrate.

Data Output:

Component Equivalents Role
Scaffold Acid 1.0 Core Pharmacophore
HATU 1.1 Activator (OAt ester formation)
DIPEA 2.0–3.0 Base (Proton scavenger)

| R-NH₂ | 1.2 | Diversity Element |

Module B: 1,2,4-Oxadiazole Synthesis (Bioisosteres)[2]

Objective: To replace the unstable/polar amide or ester bond with a metabolically stable 1,2,4-oxadiazole ring. This is critical for improving oral bioavailability and blood-brain barrier (BBB) penetration. Mechanism: Acylation of an amidoxime followed by cyclodehydration.

Protocol B: One-Pot Cyclization

Note: Traditional thermal dehydration requires high heat (


C). We utilize a CDI-mediated approach which is milder.
  • Activation: In a microwave vial, dissolve the Scaffold Acid (0.2 mmol) in anhydrous Dioxane (2 mL). Add CDI (1,1'-Carbonyldiimidazole) (0.22 mmol, 1.1 eq). Stir at RT for 30 mins (gas evolution of CO₂ will occur).

  • Addition: Add the pre-synthesized Aryl Amidoxime (0.22 mmol, 1.1 eq).

  • Intermediate Formation: Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 100°C for 4 hours (or 120°C for 20 mins in a microwave reactor).

  • Purification: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc gradient).

Module C: The Curtius Rearrangement (Linker Contraction)

Objective: To convert the C-3 acid into a C-3 amine (or urea/carbamate). This "deletes" the carbonyl carbon, shortening the distance between the lactam core and the distal diversity element. Safety Warning: Azide intermediates are potentially explosive. Perform in a fume hood behind a blast shield.

Protocol C: DPPA-Mediated Rearrangement
  • Acyl Azide Formation:

    • Dissolve Scaffold Acid (0.5 mmol) in anhydrous Toluene (5 mL).

    • Add Triethylamine (0.6 mmol, 1.2 eq) and DPPA (Diphenylphosphoryl azide) (0.55 mmol, 1.1 eq).

    • Stir at RT for 30 minutes.

  • Isocyanate Generation:

    • Heat the mixture to 80°C for 1–2 hours. Evolution of N₂ gas indicates isocyanate formation.[2][3]

  • Trapping (Urea/Carbamate Formation):

    • For Carbamates: Add excess alcohol (e.g., t-Butanol) and reflux for 4 hours.

    • For Ureas: Cool to RT, add the diversity Amine (R-NH₂) (1.0 eq), and stir for 2 hours.

  • Isolation:

    • Concentrate toluene.

    • Redissolve in EtOAc, wash with 5% citric acid and brine.

Experimental Workflow Diagram

Workflow cluster_0 Parallel Synthesis Input Starting Material: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-COOH Split Aliquot into Reaction Vessels Input->Split Reagents Add Reagents (HATU/Amine or DPPA/Trap) Split->Reagents Reaction Incubate/Heat Reagents->Reaction QC LC-MS Validation (Purity > 95%) Reaction->QC

Figure 2: General workflow for parallel library generation.

References

  • BenchChem. (2025).[1][4] A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities.[4]Link

  • Kairytė, K., et al. (2022).[5] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Molecules, 27(15), 4846. Link

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: HATU and Phosphonium Salts.Link

  • Almac Group. (2021).[3] "Interrupted Curtius Rearrangements of Quaternary Proline Derivatives." Journal of Organic Chemistry. Link

  • Augustine, J. K., et al. (2009).[6] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[6] Journal of Organic Chemistry, 74(15), 5640-5643. Link

Sources

Application

Application Note: Analytical Purity Determination of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

[1] Introduction & Scope 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a pivotal heterocyclic building block, often employed in the synthesis of peptidomimetics and pharmaceutical intermediates targeting antim...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a pivotal heterocyclic building block, often employed in the synthesis of peptidomimetics and pharmaceutical intermediates targeting antimicrobial and anticancer pathways.[1] Its synthesis typically involves the condensation of itaconic acid with 4-methylbenzylamine, followed by cyclization.[1]

Ensuring the purity of this intermediate is critical, as unreacted amines or open-chain amide byproducts can lead to side reactions in downstream coupling steps.[1] This guide provides a multi-tiered analytical strategy:

  • RP-HPLC-UV: The gold standard for routine chemical purity assessment.[1]

  • LC-MS/MS: For structural elucidation of trace impurities.[1]

  • qNMR: An orthogonal method for absolute assay determination without reference standards.[1]

Critical Quality Attributes (CQAs)
  • Chemical Purity: >98.0% (Area %).[1][2]

  • Assay (w/w): 98.0% – 102.0%.[1]

  • Key Impurities: Itaconic acid (starting material), 4-methylbenzylamine (starting material), and uncyclized open-chain intermediates.[1]

Analytical Workflow Visualization

AnalyticalWorkflow Sample Crude Sample (1-(4-Methylbenzyl)-5-oxopyrrolidine-3-COOH) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC Protocol 1: RP-HPLC (Quantitation & Purity) Solubility->HPLC Routine QC MS Protocol 2: LC-MS (Impurity ID) Solubility->MS Unknown Peak >0.1% NMR Protocol 3: qNMR (Absolute Assay) Solubility->NMR Primary Std Validation Report Final CoA Generation HPLC->Report MS->Report NMR->Report

Figure 1: Integrated analytical workflow for purity determination and characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[1][2]

This method utilizes a Reversed-Phase (RP) mechanism.[1][2] The hydrophobic 4-methylbenzyl group provides sufficient retention on C18 stationary phases, while the carboxylic acid moiety requires pH control to suppress ionization and prevent peak tailing.[1]

Chromatographic Conditions[1][2]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µmExcellent peak shape for acidic compounds; robust end-capping.[1]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterSuppresses silanol activity; keeps -COOH protonated (pH ~2.2).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic benzyl group.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp. 30°CEnsures retention time reproducibility.[1]
Injection Vol. 5.0 µLOptimized for sensitivity without overloading.[1]
Detection UV @ 210 nm (primary), 254 nm (secondary)210 nm detects the amide bond; 254 nm is specific to the benzyl ring.[1]
Gradient Profile[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End of Run
Sample Preparation[1][3]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Diluent (sonicate if necessary). Dilute to volume (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for sensitivity checks.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into an amber vial.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical for acidic analytes).[1]

  • Theoretical Plates (N): > 5000.[1]

  • RSD (Retention Time): < 0.5% (n=5).[1]

  • Resolution (Rs): > 2.0 between the main peak and nearest impurity.[1]

Protocol 2: Impurity Profiling by LC-MS/MS[1]

When unknown peaks exceed 0.10% area in HPLC, LC-MS is required for structural elucidation.[1]

Method Parameters[1][2][3][4][5][6][7][8][9]
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Positive and Negative modes.[1]

    • Positive Mode: Detects protonated molecular ion [M+H]⁺.[1]

    • Negative Mode: Detects deprotonated carboxylate [M-H]⁻ (highly sensitive for this acid).[1]

  • Mobile Phase Modifier: Replace H₃PO₄ with 0.1% Formic Acid (volatile buffer).

Expected Impurities Logic

Using the synthesis pathway (Itaconic acid + 4-Methylbenzylamine), we anticipate specific mass shifts:

Impurity IDStructure / OriginMass Shift (Δ)Expected m/z (ESI+)
Analyte 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-COOH 0 ~234.1
Imp-A Unreacted 4-Methylbenzylamine-112 Da122.1
Imp-B Itaconic Acid-103 Da131.0 (ESI-)
Imp-C Open-chain intermediate (Uncyclized amide)+18 Da (H₂O)~252.1
Imp-D Methyl Ester (if MeOH used in workup)+14 Da~248.1

Protocol 3: Quantitative NMR (qNMR)[1]

For absolute purity determination (Assay % w/w) when a certified reference standard is unavailable, qNMR is the definitive method.[1]

Experimental Setup
  • Solvent: DMSO-d₆ (Provides excellent solubility and separates exchangeable protons).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]

    • Selection Logic: Maleic acid has a sharp singlet at ~6.3 ppm, distinct from the analyte's aromatic region (7.0-7.2 ppm) and pyrrolidone ring protons (2.0-4.0 ppm).[1]

Procedure
  • Weigh accurately ~10 mg of the sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolve in 0.6 mL DMSO-d₆.

  • Acquire ¹H-NMR spectrum with D1 (Relaxation Delay) ≥ 30s to ensure full relaxation (T1 > 5×).

  • Set number of scans (NS) to 16 or 32 for adequate S/N ratio.[1]

Calculation

[1]

Where:

  • 
     = Integration area[1]
    
  • 
     = Number of protons contributing to the signal[1]
    
  • 
     = Molecular weight[1]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity of Internal Standard[1]
    

Data Reporting & References

Reporting Results[1][2][3][4][5][6][7][8][9]
  • HPLC Purity: Report as % Area (integration of all peaks > LOD).

  • Assay: Report as % w/w (calculated from qNMR or external standard calibration).

  • Identity: Confirmed if retention time matches standard (±2%) and MS spectra align with theoretical mass.

References[1][2][3][5][6][7][9][10][11]
  • Synthesis & Characterization:

    • Synthesis of 1-(substituted)-5-oxopyrrolidine-3-carboxylic acids. (2023).[1][3][4] MDPI.[1][5] Link[1]

    • General procedure for Itaconic acid condensation with amines.[1][6] (2022).[1][7][8] NIH/PMC.[1] Link

  • Analytical Methodology:

    • HPLC method for pyrrolidone carboxylic acid derivatives. (2020).[1][2][8] Bulgarian Chemical Communications. Link

    • General Chapter <621> Chromatography.[1] United States Pharmacopeia (USP).[1]

  • Impurity Profiling:

    • Antioxidant Activity and Synthesis of 5-oxopyrrolidine derivatives.[1][3] (2018).[1][9] MDPI.[1][5] Link

Sources

Method

Application Note: Rational Design and Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs

Executive Summary The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid lactam core that mimics the steric and electronic features of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid lactam core that mimics the steric and electronic features of peptide bonds.[1] Specifically, the 1-(4-methylbenzyl) derivative serves as a critical intermediate for developing agents with antimicrobial (MRSA-targeting) , anticancer , and nootropic profiles.

This guide details a green, scalable synthetic route utilizing itaconic acid as a renewable starting material.[1] Unlike traditional multi-step peptide coupling, this protocol leverages a cascade aza-Michael addition-cyclization reaction in water.[1] We further provide strategies for late-stage functionalization of the C-3 carboxylic acid handle to generate diverse libraries of bioactive hydrazones and amides.

Rational Design & SAR Strategy

Developing novel analogs requires a strategic understanding of the Structure-Activity Relationship (SAR).[1] The molecule is divided into three functional zones:[1]

Zone 1: The N-Benzyl "Tail" (Lipophilicity & Metabolic Stability)

The 4-methylbenzyl group facilitates cell membrane penetration but is susceptible to metabolic oxidation (benzylic oxidation).[1]

  • Modification Strategy:

    • Bioisosteres: Replace the benzyl ring with thiophene or furan rings to alter electronic distribution while maintaining aromaticity.[1]

    • Metabolic Blocking: Introduce Fluorine (F) or Chlorine (Cl) at the 4-position to block P450-mediated oxidation.[1]

    • Solubility: Introduce a pyridine ring to increase aqueous solubility via protonation at physiological pH.[1]

Zone 2: The Lactam "Core" (Rigidity)

The 5-oxopyrrolidine ring constrains the spatial arrangement of substituents, mimicking the


-turn of peptides.[1] This rigidity is crucial for binding affinity to glutamate receptors and bacterial ligases.[1]
Zone 3: The C-3 Carboxylic Acid "Warhead" (Derivatization)

The carboxylic acid is the primary handle for library expansion.[1]

  • Antimicrobial Focus: Conversion to acyl hydrazones (Schiff bases) significantly enhances activity against Gram-positive bacteria (e.g., S. aureus).[1]

  • CNS Focus: Conversion to tertiary amides improves Blood-Brain Barrier (BBB) permeability.[1]

Visualizing the Design Logic

The following diagram illustrates the synthetic workflow and SAR decision points.

SyntheticWorkflow Itaconic Itaconic Acid (Renewable Precursor) Intermediate Aza-Michael Intermediate Itaconic->Intermediate Reflux (H2O) Amine 4-Methylbenzylamine Amine->Intermediate CoreScaffold 1-(4-Methylbenzyl)- 5-oxopyrrolidine- 3-carboxylic acid Intermediate->CoreScaffold Cyclization (-H2O) Ester Methyl Ester CoreScaffold->Ester MeOH/H+ Target2 Target B: CNS Active Amides CoreScaffold->Target2 R-NH2 / Coupling Hydrazide Hydrazide Ester->Hydrazide N2H4 Target1 Target A: Antimicrobial Hydrazones Hydrazide->Target1 R-CHO

Caption: Figure 1. Cascade synthesis and divergent derivatization pathways for 5-oxopyrrolidine scaffolds.

Experimental Protocols

Protocol A: Green Synthesis of the Core Scaffold

Objective: Synthesis of 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid via aqueous aza-Michael addition.[1] Principle: Water promotes the Michael addition of the amine to the itaconic acid double bond and facilitates the subsequent thermal cyclization.[1]

Materials:

  • Itaconic acid (1.0 equiv)

  • 4-Methylbenzylamine (1.0 equiv)

  • Solvent: Distilled Water (10 mL per gram of reactant)

  • Reagent: HCl (10%) for acidification

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic acid (13.0 g, 100 mmol) in Water (50 mL) .

  • Addition: Add 4-Methylbenzylamine (12.1 g, 100 mmol) dropwise. Note: The reaction is exothermic; the suspension will clear as the amine salt forms.[1]

  • Reflux: Heat the mixture to reflux (100°C) for 3–4 hours . Monitor by TLC (System: Methanol/DCM 1:9).[1]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup: Acidify the solution to pH 2.0 using 10% HCl. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the precipitate. Recrystallize from hot water or ethanol/water (1:1) to yield pure crystals.[1]

Expected Data:

  • Yield: 80–90%[1]

  • Melting Point: ~170–173°C[1][2]

  • 1H NMR (DMSO-d6): Diagnostic signals at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     2.58–2.68 (CH2), 3.76–3.93 (NCH2), and broad singlet at 12.65 (COOH).[1][2]
    
Protocol B: Library Expansion (Hydrazone Formation)

Objective: Converting the carboxylic acid to bioactive acyl hydrazones.[1]

Step-by-Step Methodology:

  • Esterification: Reflux the core scaffold (Protocol A product) in Methanol with catalytic H2SO4 for 8 hours. Evaporate solvent to obtain the methyl ester.[1]

  • Hydrazinolysis: Dissolve the methyl ester in Ethanol. Add Hydrazine Hydrate (5 equiv) . Reflux for 4 hours. Cool and filter the precipitated Hydrazide intermediate.[1]

  • Schiff Base Formation: React the hydrazide (1 equiv) with a substituted aromatic aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) (1.1 equiv) in ethanol with catalytic acetic acid.[1] Reflux 2 hours.

  • Isolation: Filter the colored precipitate (Hydrazone).[1]

Characterization & QC Standards

To ensure scientific integrity, every synthesized analog must pass the following QC thresholds before biological testing.

TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18, H2O/MeCN gradient)> 95% Area under curveEnsure no unreacted amine remains (toxicity risk).
Identity 1H NMR (400 MHz)Integration of N-benzyl CH2 (2H) matches core CH (1H).Confirm cyclization vs. linear amide.
Solubility Kinetic Solubility (PBS pH 7.[1]4)> 50 µMMinimum threshold for microplate assays.[1]

Biological Context & Signaling Pathways

These analogs often act by modulating oxidative stress pathways or inhibiting specific bacterial enzymes.[1] Below is a visualization of the potential mechanism of action for the Hydrazone derivatives in a bacterial context (e.g., S. aureus), where they disrupt biofilm formation and induce oxidative stress.

MOA Compound 5-Oxopyrrolidine Hydrazone Analog Biofilm Biofilm Matrix (Polysaccharides) Compound->Biofilm Disruption/Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Induction CellDeath Bacterial Cell Death Biofilm->CellDeath Loss of Protection ROS->CellDeath Oxidative Damage

Caption: Figure 2. Proposed Mechanism of Action for antimicrobial hydrazone analogs.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI. Available at: [Link][3]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. PubMed Central.[1] Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids. Frontiers in Chemistry. Available at: [Link]

  • Reaction of Itaconic Acid with Primary Amines. Organic Syntheses. Available at: [Link] (Contextual reference for Itaconic anhydride/acid reactivity).[1]

Sources

Application

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid for antimicrobial research

Application Note: Characterization of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid as a Lead Antimicrobial Scaffold Executive Summary & Chemical Context This guide details the experimental validation of 1-(4-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid as a Lead Antimicrobial Scaffold

Executive Summary & Chemical Context

This guide details the experimental validation of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a gamma-lactam derivative identified in small-molecule libraries as a potential antimicrobial pharmacophore.

The pyrrolidin-2-one (5-oxopyrrolidine) core functions as a conformationally constrained peptidomimetic. In this specific derivative, the carboxylic acid at C-3 provides a polar handle for hydrogen bonding (mimicking C-terminal amino acids), while the N-substituted 4-methylbenzyl group confers lipophilicity essential for bacterial membrane permeation. This structural balance suggests potential utility against Gram-positive pathogens (e.g., Staphylococcus aureus) and select Gram-negatives by targeting cell wall synthesis enzymes (e.g., Mur ligases) or disrupting membrane integrity.

Physicochemical Profile & Preparation

Before biological testing, the compound's solubility profile must be managed to prevent precipitation in aqueous media, which causes false-negative MIC results.

PropertySpecificationExperimental Implication
Molecular Formula C₁₃H₁₅NO₃MW ≈ 233.26 g/mol
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; membrane permeable.
pKa (Acid) ~4.0 – 4.5Ionized at physiological pH (7.4).
Solubility Low in water (neutral pH)Requires DMSO for stock solution.
Protocol A: Stock Solution Preparation
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Target Concentration: 10 mg/mL (approx. 42.8 mM).

  • Storage: -20°C in amber glass vials (hygroscopic protection).

Step-by-Step:

  • Weigh 10 mg of solid powder into a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO. Vortex for 30 seconds until fully dissolved.

  • QC Check: Inspect for turbidity. If undissolved, sonicate for 5 minutes at 40 kHz.

Primary Screening: Minimum Inhibitory Concentration (MIC)

This protocol aligns with CLSI M07 standards (Methods for Dilution Antimicrobial Susceptibility Tests) [1].

Experimental Workflow (Graphviz)

MIC_Workflow Stock Compound Stock (10 mg/mL DMSO) Dilution Serial Dilution (2-fold in MHB) Stock->Dilution Dilute to 2x Final Plate 96-Well Plate Incubation (37°C, 16-20h) Dilution->Plate 50 µL per well Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate 50 µL per well Read Read Turbidity (OD600 or Visual) Plate->Read

Caption: Standardized CLSI broth microdilution workflow for pyrrolidone derivatives.

Detailed Protocol
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use untreated polystyrene 96-well plates (round bottom).

  • Dilution Series:

    • Prepare a "Working Solution" of 256 µg/mL in CAMHB (ensure final DMSO < 1% to avoid solvent toxicity).

    • Dispense 50 µL of CAMHB into columns 2–12.

    • Add 50 µL of Working Solution to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10⁸ CFU/mL) from fresh overnight culture.

    • Dilute 1:150 in CAMHB to reach ~1 x 10⁶ CFU/mL.

    • Add 50 µL of this inoculum to wells 1–11. (Final assay density: 5 x 10⁵ CFU/mL).

  • Incubation: 35 ± 2°C for 16–20 hours (aerobic).

  • Analysis: The MIC is the lowest concentration showing no visible turbidity .

Advanced Characterization: Mechanism of Action

Once MIC is established, determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills), and investigate membrane permeabilization.

Protocol B: Time-Kill Kinetics

Differentiation: Bactericidal agents reduce bacterial load by ≥3 log₁₀ CFU/mL.

  • Setup: Inoculate 10 mL CAMHB with bacteria (5 x 10⁵ CFU/mL).

  • Treatment: Add compound at 4x MIC . Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on nutrient agar. Count colonies after 24h.

Protocol C: Membrane Integrity Assay (Propidium Iodide)

Rationale: The lipophilic 4-methylbenzyl tail may disrupt membranes. Propidium Iodide (PI) only enters cells with compromised membranes.

  • Dye: PI (30 µM final concentration).

  • Cells: S. aureus or E. coli harvested at mid-log phase, washed in PBS.

  • Measurement:

    • Incubate cells + Compound (2x MIC) + PI for 30 mins.

    • Measure Fluorescence (Ex/Em: 535/617 nm).

    • High Fluorescence = Membrane Disruption (Lytic mechanism).

    • Low Fluorescence = Intracellular Target (e.g., Enzyme inhibition).

Mechanistic Pathway (Graphviz)

MOA_Logic Compound 1-(4-Methylbenzyl)-5-oxopyrrolidine -3-carboxylic acid Membrane Cell Membrane Compound->Membrane Permeation Intracellular Intracellular Space Membrane->Intracellular Transport Target1 Target A: Membrane Disruption (Lipophilic Tail Effect) Membrane->Target1 High Conc. Target2 Target B: Mur Ligase Inhibition (Pyrrolidone Core Effect) Intracellular->Target2 Binding Result1 Rapid Lysis (Bactericidal) Target1->Result1 Result2 Cell Wall Defect (Bacteriostatic/cidal) Target2->Result2

Caption: Dual-potential mechanism: Membrane disruption via the benzyl tail vs. enzymatic inhibition via the lactam core.

Troubleshooting & Self-Validation

  • Precipitation in Wells: If the compound precipitates upon adding inoculum, the MIC is invalid.

    • Fix: Repeat using a lower concentration range or add 0.002% Tween-80 to stabilize the dispersion.

  • DMSO Toxicity: If the Growth Control (Column 11) shows poor growth, the DMSO concentration (>1%) is toxic.

    • Fix: Ensure final DMSO is <1% (v/v).

  • pH Drift: The carboxylic acid moiety can lower the pH of unbuffered media.

    • Fix: Verify CAMHB pH is 7.2–7.4 after compound addition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Sgorbini, B., et al. (2022).[1][2] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules.

  • Piotto, S., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications.[3]

  • PubChem. Compound Summary: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (Structural Analog).

Sources

Method

Application Note: Investigating the Anticancer Potential of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary & Chemical Rationale The compound 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a strategic scaffold in medicinal chemistry, combining the pharmacologically active 2-pyrrolidinone (ga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The compound 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a strategic scaffold in medicinal chemistry, combining the pharmacologically active 2-pyrrolidinone (gamma-lactam) core with a lipophilic 4-methylbenzyl tail.

While 5-oxopyrrolidine-3-carboxylic acid derivatives are widely recognized for their nootropic and antimicrobial properties, recent structure-activity relationship (SAR) studies have identified them as potent anticancer agents. Specifically, N-substituted pyrrolidinones have demonstrated efficacy in inhibiting Matrix Metalloproteinases (MMPs) and modulating the PI3K/Akt pathway , crucial drivers of metastasis and cell survival.

This Application Note provides a rigorous, step-by-step framework to validate the anticancer potential of this specific molecule. It moves beyond generic screening, offering a targeted investigation into cytotoxicity, apoptosis induction, and anti-metastatic activity.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • Compound Name: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

  • Core Scaffold: Pyrrolidin-2-one (gamma-lactam)

  • Key Functional Groups:

    • Carboxylic Acid (C3):[2][3][4][5][6] Critical for hydrogen bonding with enzyme active sites (e.g., Zinc binding in MMPs).

    • 4-Methylbenzyl Group (N1): Enhances lipophilicity, facilitating membrane permeability and hydrophobic pocket occupancy.

  • Proposed Synthesis Route: Condensation of Itaconic acid with 4-Methylbenzylamine under reflux conditions.

Experimental Workflow Overview

The following flowchart outlines the critical path for validating this compound, moving from computational prediction to wet-lab confirmation.

ExperimentalWorkflow Start Compound Acquisition (Synthesis/Purification) InSilico Phase 1: In Silico Profiling (Docking: MMP-9, PI3K) Start->InSilico Formulation Phase 2: Formulation (DMSO Solubility & Stability) InSilico->Formulation Cytotoxicity Phase 3: Cytotoxicity Screening (MTT/SRB Assay) Formulation->Cytotoxicity Decision IC50 < 10 µM? Cytotoxicity->Decision Mechanism Phase 4: Mechanistic Validation (Apoptosis & Migration) Decision->Mechanism Yes Stop Refine Structure / Stop Decision->Stop No Lead Lead Candidate (In Vivo Xenograft) Mechanism->Lead

Figure 1: Strategic workflow for evaluating the anticancer potential of pyrrolidone derivatives.

Phase 1: In Silico Molecular Docking (Target Identification)

Before wet-lab testing, confirm the binding affinity of the carboxylic acid moiety against known cancer targets. Literature suggests pyrrolidinones often act as MMP inhibitors or PI3K modulators .

Protocol
  • Protein Preparation: Download crystal structures for MMP-9 (PDB ID: 1L6J) and PI3K-alpha (PDB ID: 4JPS) from the RCSB PDB.

  • Ligand Preparation: Minimize the energy of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid using DFT (B3LYP/6-31G*) to ensure the pyrrolidone ring conformation is accurate.

  • Docking: Use AutoDock Vina or Glide.

    • Focus: Check if the -COOH group interacts with the catalytic Zinc ion (in MMP-9) or the ATP-binding pocket (in PI3K).

    • Control: Dock Batimastat (MMP inhibitor) or Wortmannin (PI3K inhibitor) as reference standards.

Phase 2: Formulation & Stability

The lipophilic benzyl group combined with the polar acid group can create solubility challenges.

Protocol
  • Stock Solution: Dissolve 10 mg of the compound in 100% DMSO to achieve a 100 mM stock.

    • Note: If precipitation occurs, sonicate at 40°C for 5 minutes.

  • Working Solution: Dilute in cell culture media (RPMI-1640 or DMEM) to final concentrations (0.1 – 100 µM).

    • Critical Check: Ensure final DMSO concentration is < 0.5% to avoid solvent cytotoxicity.

  • Stability Check: Verify stability by HPLC after 24 hours in media at 37°C. The amide bond in the lactam ring is generally stable, but the carboxylic acid can be sensitive to pH changes.

Phase 3: In Vitro Cytotoxicity Screening (The Core Assay)

This phase determines the IC50 (half-maximal inhibitory concentration). Based on literature for similar scaffolds, we target A549 (Lung) and MDA-MB-231 (Breast) cell lines.

Materials
  • Cell Lines: A549, MDA-MB-231, and HEK-293 (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Cisplatin or Doxorubicin.

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM). Perform in triplicate.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm .

Data Analysis: Calculate % Cell Viability:



Success Criterion: An IC50 < 20 µM warrants progression to Phase 4.

Phase 4: Mechanistic Validation

If the compound is cytotoxic, we must determine how it kills cancer cells. Two likely mechanisms for pyrrolidone derivatives are Apoptosis and Anti-metastatic (Anti-migration) activity.

A. Apoptosis Assay (Annexin V-FITC/PI)

Distinguish between necrotic toxicity and programmed cell death.

  • Treatment: Treat cells with IC50 concentration for 24 hours.

  • Staining: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired outcome).

B. Anti-Metastatic Scratch Assay (Wound Healing)

Since 5-oxopyrrolidine-3-carboxylic acids are linked to MMP inhibition, evaluating cell migration is critical.

  • Monolayer Formation: Grow cells to 100% confluence in a 6-well plate.

  • Scratching: Create a straight "wound" using a sterile 200 µL pipette tip.

  • Treatment: Wash debris and add media containing the compound (at sub-cytotoxic levels, e.g., IC10) to ensure effects are due to migration inhibition, not cell death.

  • Imaging: Photograph the wound at 0h, 12h, and 24h.

  • Quantification: Measure the wound closure percentage using ImageJ software.

Proposed Mechanism of Action (Pathway Map)

Based on the structural homology to known MMP inhibitors and PI3K modulators, the following signaling pathway is the hypothesized target network for 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

SignalingPathway Compound 1-(4-Methylbenzyl)-... (Drug) MMP9 MMP-9 (Extracellular) Compound->MMP9 Inhibits PI3K PI3K/Akt Pathway Compound->PI3K Modulates ECM ECM Degradation MMP9->ECM Catalyzes Invasion Metastasis/Invasion ECM->Invasion Promotes Caspase Caspase 3/7 PI3K->Caspase Suppresses Apoptosis Apoptosis Caspase->Apoptosis Triggers

Figure 2: Hypothesized mechanism of action involving MMP inhibition and apoptotic induction.

References

  • Vertex AI Search. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH.[7] 8[9][3][10]

  • Popiołek, L., et al. (2022).[9] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. 11[9][10]

  • Matulis, D., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI Molecules. 5

  • Desai, P.S., et al. (2020).[10] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. 10

  • Mickevičius, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

Topic: Troubleshooting Common Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ Introduction: The Itaconic Acid-Aniline Pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ

Introduction: The Itaconic Acid-Aniline Pathway

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids (also known as 1-aryl-pyroglutamic acid derivatives) is a critical transformation in medicinal chemistry, often serving as a scaffold for antimicrobial and anticancer agents. The core reaction involves the condensation of an aniline (aryl amine) with itaconic acid.

While deceptively simple, this reaction is a competition between thermodynamic and kinetic products. The desired pathway requires a tandem sequence of Amidation and Intramolecular Aza-Michael Addition . Failure to control reaction parameters often leads to the formation of the Itaconimide (retention of the alkene) or polymerization of the starting material.

This guide provides high-level troubleshooting for the "Melt" and "Aqueous Reflux" protocols, focusing on distinguishing the target molecule from its common imposters.

Module 1: Reaction Pathway & Critical Bifurcation

Understanding the mechanism is the first step to troubleshooting. The reaction does not proceed in a single step; it passes through an open-chain intermediate (N-aryl itaconamic acid).

The Pathway Diagram

ReactionPathway Start Aniline + Itaconic Acid Intermediate Intermediate: N-Aryl Itaconamic Acid (Open Chain) Start->Intermediate Amidation (Nucleophilic Attack) Side_Poly SIDE PRODUCT B: Polymer/Tar (Radical Polymerization) Start->Side_Poly Overheating/Radicals Target TARGET: 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Intermediate->Target Intramolecular Aza-Michael Addition (Cyclization) Side_Imide SIDE PRODUCT A: N-Aryl Itaconimide (Exocyclic Double Bond) Intermediate->Side_Imide Dehydration (No Michael Addn)

Figure 1: The mechanistic bifurcation. The critical success factor is forcing the Intramolecular Aza-Michael addition (Green path) rather than simple dehydration (Red path).

Module 2: Experimental Protocols & Data

Two primary methods are employed.[1][2][3][4] The Aqueous Reflux method is generally preferred for purity and "Green" compliance, while the Melt Fusion method is faster but carries higher risks of polymerization.

Comparative Protocol Data
ParameterMethod A: Aqueous Reflux Method B: Melt Fusion (Solvent-Free)
Typical Yield 60–90%70–95%
Reaction Temp 100 °C (Reflux)140–165 °C
Time 6–12 Hours1–3 Hours
Primary Risk Incomplete reaction (Intermediate precipitation)Polymerization / Charring
Purification Filtration (Product usually precipitates on cooling)Recrystallization (from EtOH/Water)
Key Additive None (Water acts as proton shuttle)None (or radical inhibitor if scaling up)
Standard Operating Procedure (Aqueous Reflux)
  • Suspend 1.0 eq of Itaconic Acid and 1.0 eq of Aniline in Water (approx. 10–15 mL per gram of reactant).

  • Reflux vigorously for 6–12 hours. The suspension typically clears to a solution, then precipitates the product upon cooling.

  • Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). Look for the disappearance of the fast-moving aniline spot.

  • Cool to room temperature (or 4°C).

  • Filter the precipitate and wash with cold water.

  • Recrystallize from Ethanol if necessary.

Module 3: Troubleshooting & FAQs

Issue 1: The "Imposter" Product (Itaconimide Formation)

Symptom: Mass Spectrometry shows [M-18] relative to the intermediate, but the NMR shows distinct alkene protons (5.5–6.5 ppm). The product melting point is lower than expected.

  • Diagnosis: You have formed N-aryl itaconimide (the 5-membered ring with an exocyclic double bond) instead of the pyrrolidine. This happens when dehydration occurs without the Michael addition.

  • Root Cause:

    • Reaction temperature too high (favoring elimination).

    • Use of dehydrating agents (e.g., Acetic Anhydride) which drive imide formation over Michael addition.

  • Corrective Action:

    • Switch to the Aqueous Reflux method. Water facilitates the proton transfer required for the Michael addition step.

    • If using the Melt method, lower the temperature to 130–140 °C and extend the time.

Issue 2: The "Stuck" Intermediate

Symptom: LC-MS shows a peak at [Target Mass + 18] or [Target Mass]. The product is soluble in sodium bicarbonate (more so than expected).

  • Diagnosis: Incomplete cyclization. You have isolated N-aryl itaconamic acid (the open-chain amide).

  • Root Cause:

    • Insufficient reaction time.

    • Steric hindrance on the aniline (e.g., ortho-substitution) preventing the conformational change needed for ring closure.

  • Corrective Action:

    • Force Cyclization: Take the isolated intermediate and reflux in acetic acid for 2–4 hours.

    • Dean-Stark: If using a solvent like Toluene/Xylene, use a Dean-Stark trap to remove the water of reaction, driving the equilibrium toward the cyclic product.

Issue 3: Black Tar / Low Yield

Symptom: The reaction mixture turns into a black, insoluble gum.

  • Diagnosis: Radical Polymerization . Itaconic acid is a vinyl monomer and can polymerize under heat, especially if the aniline is oxidatively unstable.

  • Root Cause:

    • Lack of inert atmosphere.

    • Excessive heat in the Melt method.

    • Old/Oxidized aniline starting material.

  • Corrective Action:

    • Inert Gas: Always run the reaction under Nitrogen or Argon.

    • Inhibitor: Add a trace amount (0.1 mol%) of Hydroquinone or BHT to the reaction mixture to scavenge radicals.

    • Purify Reagents: Distill the aniline before use if it appears dark.

Module 4: Analytical Validation (Self-Check)

Do not rely on Mass Spec alone, as the Itaconimide and Pyrrolidone isomers have the same mass (MW).

FeatureTarget: 5-oxopyrrolidine-3-carboxylic acid Impurity: N-Aryl Itaconimide
1H NMR (Alkene Region) Silent (No peaks 5.0–7.0 ppm except aromatic)Distinct Doublet/Singlets (5.5–6.5 ppm)
1H NMR (Aliphatic) Complex multiplets (2.5–4.0 ppm) for ring CH/CH2Simple singlet (approx 3.5 ppm) for ring CH2
13C NMR (Carbonyls) Two distinct carbonyls (Amide ~174, Acid ~172 ppm)Two Imide carbonyls (often symmetric ~170 ppm)

References

  • National Institutes of Health (NIH). (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Retrieved from [Link]

  • ResearchGate. (2025). Separation of Itaconic Acid from Aqueous Solution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Yield Improvement & Troubleshooting for Pyrrolidone Carboxylic Acid Synthesis Assigned Specialist: Senior Application Scientist[1] Executive Summary & Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Yield Improvement & Troubleshooting for Pyrrolidone Carboxylic Acid Synthesis Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reaction Mechanics

The Challenge: Synthesizing 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid involves the condensation of Itaconic Acid with 4-Methylbenzylamine.[1] While conceptually simple, this reaction often suffers from moderate yields (40–60%) due to equilibrium limitations, thermal polymerization of itaconic acid, or incomplete cyclization.[1]

The Solution: To maximize yield (>85%), you must shift the reaction from a passive equilibrium to an active drive.[1] The reaction proceeds via an Aza-Michael addition followed by Lactamization .[1] Water is a byproduct; its removal is the critical driving force.[1]

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the critical points where yield is lost.

ReactionMechanism Start Itaconic Acid + 4-Methylbenzylamine Intermediate Intermediate: N-Substituted Itaconic Acid (Monoamide/Salt) Start->Intermediate Aza-Michael Addition (Fast, Exothermic) SideReaction Side Reaction: Polymerization/Isomerization Start->SideReaction Excess Heat / No Solvent Transition Cyclization (Lactamization) Intermediate->Transition Heat Required Product Target Product: 1-(4-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid Transition->Product - H₂O (Critical Step) Product->Intermediate Hydrolysis (If water remains)

Figure 1: Mechanistic pathway.[1] Note that the final step is reversible; failure to remove water results in hydrolysis back to the open-chain intermediate.[1]

Optimization Modules (The "Why" & "How")

Module A: Solvent Selection & Water Removal

The choice of solvent dictates the maximum attainable yield.[1]

MethodSolventTemp (°C)Typical YieldProsCons
Aqueous Reflux Water100°C45–65%Green chemistry; easy precipitation.[1]Equilibrium limited. Water presence prevents 100% cyclization.[1]
Melt (Neat) None130–140°C60–75%Fast; no solvent waste.[1]High risk of polymerization (tar formation); difficult workup.[1]
Azeotropic Toluene/Xylene 110–140°C 85–92% Active water removal drives reaction to completion.[1]Requires Dean-Stark apparatus.[1]

Recommendation: Switch to the Azeotropic Method (Toluene) for yield maximization.

Module B: Stoichiometry & Catalysis
  • Stoichiometry: Use a 1:1.05 molar ratio (Itaconic Acid : Amine).[1] A slight excess of amine ensures all acid is consumed, preventing sticky unreacted acid from contaminating the product.[1]

  • Catalysis: While the reaction is autocatalytic (carboxylic acid protons), adding 1-2% Glacial Acetic Acid can accelerate the initial Michael addition and subsequent cyclization without requiring harsh mineral acids.[1]

Troubleshooting Guide (FAQ)

Q1: My product is an oil or a sticky gum instead of a solid. How do I fix this?

  • Diagnosis: This usually indicates the presence of unreacted amine or non-cyclized intermediate (monoamide).[1]

  • The Fix (Acid/Base Workup):

    • Dissolve the crude gum in 5% NaOH (aq) . The product (carboxylic acid) and unreacted itaconic acid will dissolve; neutral impurities/polymers may not.[1]

    • Filter the solution to remove insoluble solids.[1]

    • Slowly acidify the filtrate with HCl to pH 2 . The target acid should precipitate as a clean solid.[1]

    • Recrystallize from Isopropanol (IPA) .

Q2: The yield is low (<50%) despite refluxing for hours.

  • Diagnosis: You are likely hitting the equilibrium limit.[1] If you are using water as a solvent, the presence of water prevents the ring from closing (dehydration).[1]

  • The Fix: Switch to Toluene with a Dean-Stark trap. If you see water collecting in the trap, the reaction is progressing.[1] Continue reflux until water generation stops completely.[1]

Q3: The reaction mixture turned dark brown/black.

  • Diagnosis: Oxidation of the amine or thermal polymerization of itaconic acid.[1]

  • The Fix:

    • Conduct the reaction under an Inert Atmosphere (Nitrogen/Argon) .

    • Do not exceed 140°C (oil bath temperature).[1]

    • Ensure the amine is added slowly to the acid to control the initial exotherm.[1]

The "Golden Standard" Protocol

Objective: Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (Target: 10g scale).

Materials
  • Itaconic Acid (13.0 g, 0.1 mol)[1]

  • 4-Methylbenzylamine (12.7 g, 0.105 mol)[1]

  • Toluene (150 mL)

  • Glacial Acetic Acid (0.5 mL)

Workflow

Step 1: Setup Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser.[1] Flush with Nitrogen.[1]

Step 2: Addition (Exotherm Control) Add Itaconic Acid and Toluene to the flask.[1] While stirring, add 4-Methylbenzylamine dropwise over 10 minutes. Note: A solid salt may form immediately; this is normal.[1] Add the Acetic Acid catalyst.[1]

Step 3: Reaction (Dehydration) Heat the mixture to reflux (Oil bath ~125°C). The solid will dissolve as the reaction proceeds.[1] Maintain reflux until water stops collecting in the Dean-Stark trap (approx. 3–5 hours).[1]

  • Checkpoint: Theoretical water yield is ~1.8 mL.[1] If you collect ~1.5–1.8 mL, the reaction is near completion.[1]

Step 4: Isolation Cool the mixture to room temperature. The product may crystallize directly from Toluene.[1]

  • If solid forms: Filter and wash with cold toluene.[1]

  • If no solid:[1] Evaporate toluene under reduced pressure.[1] Dissolve the residue in 5% NaOH (100 mL), filter, and acidify with conc. HCl to pH 2.[1][2][3] Filter the resulting white precipitate.[1]

Step 5: Purification Recrystallize the crude solid from hot Isopropanol (IPA) or Ethanol/Water (8:2) .[1]

  • Expected Yield: 85–90%[1][4]

  • Appearance: White to off-white crystalline solid.[1]

Logic & Decision Tree

Use this flow to diagnose issues during your next experiment.

TroubleshootingTree Problem Start: Identify Issue Yield Issue: Low Yield Problem->Yield Purity Issue: Sticky/Impure Problem->Purity WaterCheck Is water being removed? Yield->WaterCheck Solubility Is it soluble in 5% NaOH? Purity->Solubility SwitchSolvent Action: Switch to Toluene/Dean-Stark WaterCheck->SwitchSolvent No (Aqueous/Neat) ExtendTime Action: Reflux until water stops WaterCheck->ExtendTime Yes (Incomplete) AcidBase Action: Perform Acid/Base Extraction Solubility->AcidBase Yes Polymer Diagnosis: Polymerized Itaconic Acid Action: Discard & Control Temp Solubility->Polymer No (Gummy insoluble mass)

Figure 2: Troubleshooting Decision Tree.

References

  • Reaction of Itaconic Acid with Amines (Aqueous Method): Krikštaponis, K., et al.[1] "Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria."[1][5] Molecules, 2025.[1][5]

  • General Synthesis of 5-oxopyrrolidine-3-carboxylic acids: Matusevičiūtė, A., et al.[1][6][7][8] "Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity." MDPI, 2023.[1]

  • Purification & Workup Protocols: Pranaitytė, G., et al.[1] "Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives." KTU Proceedings, 2024.[1][7]

  • Itaconic Acid Chemistry & Polymerization Risks: Organic Syntheses, Coll. Vol. 2, p. 368 (1943); Vol. 11, p. 70 (1931).[1] (Foundational reference for Itaconic Anhydride/Acid handling). [1]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Status: Operational Subject: Troubleshooting Isolation, Purification, and Stability Ticket ID: PYRO-3-CARB-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary 5-oxopyrrolidine-3-carboxylic acid der...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Isolation, Purification, and Stability Ticket ID: PYRO-3-CARB-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

5-oxopyrrolidine-3-carboxylic acid derivatives (often synthesized via the reaction of itaconic acid with primary amines) present a unique set of purification challenges. Unlike standard lipophilic drug intermediates, these compounds possess a polar lactam core and an ionizable carboxylic acid moiety .[1] This "amphiphilic-polar" nature often leads to poor retention on reverse-phase media, severe tailing on normal phase silica, and difficulties in extraction from aqueous reaction matrices.[1]

This guide provides a self-validating workflow to overcome these specific physicochemical hurdles.

Module 1: Isolation Strategy (The "pH Swing" Protocol)

Context: The most common synthesis involves refluxing itaconic acid and an amine in water. The primary challenge is isolating the product from unreacted amine and linear intermediates without using massive volumes of organic solvent.

Standard Operating Procedure (SOP): Acid-Base Precipitation

Do not attempt standard liquid-liquid extraction (DCM/Water) as the primary step; the distribution coefficient (


) is often unfavorable.[1]
  • Basification (Clearance of Neutrals):

    • Cool the reaction mixture to room temperature.

    • Adjust pH to 10–11 using 10% Na₂CO₃ or NaOH.

    • Why? This converts the target 5-oxopyrrolidine-3-carboxylic acid into its highly water-soluble carboxylate salt.

    • Validation: The solution should become homogenous. If a precipitate remains, it is likely unreacted amine or non-acidic impurity.[1] Filter this off now.

  • Acidification (Controlled Precipitation):

    • Slowly add 6N HCl or Glacial Acetic Acid dropwise to the filtrate while stirring vigorously.

    • Target pH: 1–2 .[2]

    • Observation: The product should precipitate as a white/off-white solid as the carboxylic acid protonates and zwitterionic solubility decreases.

  • Collection:

    • Filter the solid.[3][4][5]

    • Critical Wash: Wash with ice-cold water (removes inorganic salts) followed by cold diethyl ether (removes trace non-polar impurities).[1]

Data Table: Solubility Profile
SolventSolubility StateApplication
Water (pH 7) Moderate/HighReaction medium (avoid for extraction)
Water (pH 10) High (Soluble)Impurity filtration stage
Water (pH 1) Low (Precipitates)Isolation stage
DCM / Chloroform PoorIneffective for extraction
Ethanol / IPA High (Hot), Low (Cold)Ideal Recrystallization Solvents

Module 2: Chromatographic Purification

Issue: Users frequently report "streaking" or "pancaking" peaks on silica gel flash columns.

Troubleshooting Guide: Tailing on Silica

The free carboxylic acid interacts strongly with the silanols on the silica surface.

  • Solution A: The Modifier Method

    • Mobile Phase: DCM : Methanol (95:5 to 90:10).

    • Additive: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.

    • Mechanism: The acid modifier suppresses the ionization of the carboxylic acid, keeping it in the neutral (protonated) state, which sharpens the peak shape.[1]

  • Solution B: The Ester Strategy (High Purity Requirements)

    • If the free acid is too difficult to purify, convert it to the methyl ester (MeOH + catalytic H₂SO₄, reflux 2h).[1]

    • Purify the ester on standard silica (Hexane:EtOAc).

    • Hydrolysis: Saponify carefully (LiOH, THF/H₂O, 0°C) to avoid opening the lactam ring.

Module 3: Critical Troubleshooting (Q&A)

Q1: My product is an oil after acidification, not a solid. How do I crystallize it?

  • Diagnosis: This is often due to trapped water or trace linear intermediates (uncyclized itaconic acid adducts) acting as plasticizers.

  • Protocol:

    • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) .

    • Add Hexane dropwise until turbidity persists.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Store at 4°C overnight.

Q2: NMR shows a mixture of the product and a linear impurity. Did the ring open?

  • Analysis: Check the aliphatic region.[6]

    • Lactam (Target): Look for the diastereotopic methylene protons of the ring (typically 2.5–3.0 ppm) showing geminal coupling.

    • Linear (Impurity): Look for vinylic protons (if itaconic acid did not cyclize) or distinct methylene signals lacking the rigid ring coupling.[1]

  • Fix: Reflux in Glacial Acetic Acid for 4–6 hours. This forces the dehydration/cyclization of any linear intermediate into the lactam form.

Q3: I am losing yield during recrystallization in Ethanol.

  • Cause: 5-oxopyrrolidine derivatives are often too soluble in pure ethanol.

  • Adjustment: Switch to a solvent pair. Dissolve in hot ethanol, then add Ethyl Acetate (ratio 1:2) to lower the solubility limit before cooling.

Visualizing the Workflow

Diagram 1: Isolation Decision Logic

IsolationLogic Start Reaction Complete (Aqueous Mixture) CheckState Physical State? Start->CheckState Solid Precipitate Present CheckState->Solid Yes Soln Clear Solution CheckState->Soln No Filter1 Filter Solid Solid->Filter1 BaseTreat Basify to pH 10 (Na2CO3) Soln->BaseTreat Filter1->BaseTreat Resuspend Solid in Water FilterImpurity Filter Insoluble Impurities BaseTreat->FilterImpurity Acidify Acidify Filtrate to pH 1-2 (HCl) FilterImpurity->Acidify Filtrate Collect Collect Precipitate (Target Acid) Acidify->Collect

Caption: Logic flow for isolating amphoteric lactam acids from aqueous reaction media.

Diagram 2: Synthesis & Impurity Pathway[1]

SynthesisPath Reactants Itaconic Acid + Primary Amine Intermediate Linear Intermediate (Amic Acid) Reactants->Intermediate Reflux (Water) Product 5-Oxopyrrolidine- 3-Carboxylic Acid Intermediate->Product - H2O (Cyclization) Intermediate->Product Rescue: Reflux in AcOH Impurity Hydrolysis Product (Ring Opening) Product->Impurity Strong Base/Heat (Over-hydrolysis)

Caption: Reaction pathway highlighting the dehydration step and potential stability risks.[1]

References

  • BenchChem Technical Support. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem. Link[1]

  • S. A. et al. (2020).[3][7][8][9] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16785136, 5-oxopyrrolidine-3-carboxylic acid. PubChem.[10] Link[1]

  • Matulis, D. et al. (2025).[1] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. PMC (PubMed Central). Link

Sources

Optimization

optimizing reaction conditions for pyroglutamic acid analog synthesis

Technical Support Center: Pyroglutamic Acid (PGA) Analog Synthesis Ticket ID: PGA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Introduction & Scope Welcome to the Technical Support Center for P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyroglutamic Acid (PGA) Analog Synthesis Ticket ID: PGA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction & Scope

Welcome to the Technical Support Center for Pyroglutamic Acid (5-oxoproline) synthesis. This guide addresses the critical bottlenecks in synthesizing PGA and its pharmaceutical analogs (e.g., Levetiracetam, Piracetam).

Our goal is to transition your workflow from "trial-and-error" to a deterministic process . We focus on three critical quality attributes (CQAs):

  • Cyclization Efficiency: Maximizing lactam formation while minimizing open-chain hydrolysis.

  • Chiral Integrity: Preventing racemization at the

    
    -carbon (C2).
    
  • Functionalization: Optimizing N-alkylation and C4-substitution.

Module 1: Cyclization Protocols (Lactamization)

Q: My thermal cyclization of L-glutamic acid yields <60% product. How do I drive this to completion?

A: Thermal cyclization is an equilibrium process driven by the removal of water. If your yield is stalling, you are likely failing to remove the generated water or the temperature is insufficient to overcome the activation energy.

Troubleshooting Protocol:

  • Thermodynamic Control: The reaction requires temperatures between 130°C and 180°C to proceed efficiently without catalysis. If you are using water as a solvent (Green Chemistry route), you must reach the melt phase or use high-pressure reactors if keeping it aqueous.

  • Water Removal: For solvent-based thermal reactions (e.g., in toluene or xylene), you must use a Dean-Stark trap to continuously remove water.

  • The "Melt" Method (High Yield):

    • Heat neat L-glutamic acid to 180°C (oil bath).

    • Maintain for 2-4 hours until water evolution ceases.

    • Validation: Monitor TLC (ninhydrin stain). Glutamic acid stains purple; Pyroglutamic acid does not stain or stains very faintly yellow/white because the secondary amine is part of the lactam ring.

Q: I am using acid catalysis in methanol, but I'm getting the methyl ester instead of the lactam.

A: This is a classic competing reaction. In alcoholic solvents with strong acid catalysts (e.g.,


 or 

), esterification of the carboxylic acid competes with internal cyclization.

Corrective Action:

  • Switch Solvents: Use a non-nucleophilic solvent like THF or Dioxane if solubility permits.

  • Two-Step One-Pot: If you need the ester analog:

    • Perform cyclization in anhydrous ethanol/methanol with thionyl chloride (

      
      ).
      
    • The acid promotes both cyclization and esterification simultaneously.

    • Critical Control: Keep temperature below 5°C during

      
       addition to prevent exotherms that degrade the starting material, then reflux.
      

Module 2: Stereochemical Integrity (Racemization)

Q: My final PGA analog shows significant loss of optical rotation (ee% drop). Where is the leak?

A: Racemization in PGA synthesis almost always occurs at the C2 position (the chiral center alpha to the carbonyl). This proton is acidic (


 for amides/lactams) and prone to removal by bases.

Root Cause Analysis:

  • Strong Base Exposure: Using strong bases (e.g., NaH, LiHMDS) for N-alkylation without strict temperature control allows enolization.

  • Activated Ester Racemization: If you are coupling the carboxylic acid side chain, activating it (e.g., forming an acid chloride or NHS-ester) increases the acidity of the C2 proton, promoting oxazolone formation which leads to rapid racemization.

Prevention Strategy:

  • Avoid Strong Bases: Use weaker bases like

    
     or 
    
    
    
    for alkylation steps whenever possible.
  • Coupling Additives: When coupling the carboxylic acid, always use racemization suppressors like HOBt (1-Hydroxybenzotriazole) or Oxyma .[1] These form "active esters" that are reactive enough to couple but less prone to oxazolone formation than acid chlorides.

Visualization: Racemization Pathways

Racemization L_Glu L-Pyroglutamic Acid (Chiral S-form) Enolate Planar Enolate Intermediate L_Glu->Enolate Deprotonation at C2 Base Strong Base / Heat Base->Enolate Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Reprotonation (Non-stereoselective)

Caption: Mechanism of racemization via enolization at the alpha-carbon (C2).

Module 3: Functionalization (N-Alkylation)

Q: I need to synthesize Levetiracetam-like analogs. My N-alkylation yields are inconsistent.

A: N-alkylation of the lactam ring is difficult because the amide nitrogen is not very nucleophilic.

Optimized Protocol (Phase Transfer Catalysis): Instead of using dangerous hydrides (NaH), use Phase Transfer Catalysis (PTC) .

  • Solvent: Toluene or THF.

  • Base: Solid KOH or NaOH (finely powdered).

  • Catalyst: TBAB (Tetrabutylammonium bromide) at 5-10 mol%.

  • Mechanism: The quaternary ammonium salt ferries the hydroxide ion into the organic phase, deprotonating the lactam nitrogen in a controlled manner.

Data Comparison: N-Alkylation Conditions

MethodBaseSolventTempYieldRacemization Risk
Hydride Method NaH (60%)DMF/THF0°C -> RT85-95%High (Exothermic)
Green PTC KOHTolueneReflux75-85%Low
Weak Base

AcetoneReflux40-60%Very Low

Module 4: Experimental Workflow & Validation

Q: How do I validate my reaction without running NMR every time?

A: Establish a Self-Validating System using TLC and Melting Point.

Standard Operating Procedure (SOP) for PGA Synthesis:

  • Reaction: L-Glutamic acid + Water (Suspension)

    
     Solution (Homogeneous).
    
  • Monitoring:

    • TLC System: Butanol:Acetic Acid:Water (4:1:1).

    • Stain: Ninhydrin.

    • Endpoint: Disappearance of the purple spot (Glutamic acid) and appearance of a non-staining or faint yellow spot (PGA).

  • Workup: Evaporate water. Recrystallize from Ethanol/Acetone.

  • QC Check: Melting Point. Pure L-pyroglutamic acid melts at 160-163°C . A drop in MP indicates unreacted glutamic acid or racemization.

Visualization: General Synthetic Workflow

PGA_Workflow Start Start: L-Glutamic Acid Decision Is Substrate Heat Sensitive? Start->Decision Thermal Thermal Cyclization (Water/Neat, 140-180°C) Decision->Thermal No Chemical Chemical Cyclization (SOCl2/MeOH or Acetic Acid) Decision->Chemical Yes Check QC Check: TLC (Ninhydrin) & Melting Point Thermal->Check Chemical->Check Funct Functionalization (N-Alkylation / Esterification) Check->Funct Pass Purify Purification (Crystallization) Funct->Purify

Caption: Decision matrix for selecting cyclization conditions based on substrate sensitivity.

References

  • Organic Syntheses , Coll.[2] Vol. 98, p. 194 (2021).[2] Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives. Link

  • Green Chemistry , 2020, 22, 827-834. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution. Link

  • US Patent 7939676B2 . Process for the preparation of levetiracetam. (Describes industrial optimization of the cyclization and alkylation steps). Link

  • Bentham Science , Pyroglutamic Acid and its Derivatives: The Privileged Precursors. (Review of chiral scaffold applications). Link

  • National Institutes of Health (NIH) / PubMed . Formation of pyroglutamic acid from N-terminal glutamic acid. (Mechanistic insights into spontaneous cyclization). Link

Sources

Troubleshooting

preventing byproduct formation in the synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Topic: Preventing Byproduct Formation & Process Optimization Target Molecule: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (MB-PCA) Core Reaction: Aza-Michael Addition-Cyclization Cascade of Itaconic Acid The Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation & Process Optimization Target Molecule: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (MB-PCA) Core Reaction: Aza-Michael Addition-Cyclization Cascade of Itaconic Acid

The Reaction Landscape: Mechanism & Critical Control Points

To prevent byproducts, one must understand the competitive kinetics of the Itaconic Acid (IA) reaction. The synthesis involves a cascade reaction: (1) Aza-Michael Addition followed by (2) Intramolecular Lactamization .

The primary amine (4-methylbenzylamine) acts as a nucleophile attacking the electrophilic exocyclic double bond of Itaconic Acid.

Pathway Visualization

ReactionPathway IA Itaconic Acid (Substrate) MichaelAdduct Aza-Michael Adduct (Open Chain Intermediate) IA->MichaelAdduct Fast (Kinetic Control) Mesaconic Mesaconic/Citraconic Acid (Isomerization Byproduct) IA->Mesaconic Amine Catalysis (Isomerization) Amine 4-Methylbenzylamine (Nucleophile) Amine->MichaelAdduct Fast (Kinetic Control) Target TARGET PRODUCT 1-(4-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid MichaelAdduct->Target Heat/-H2O (Cyclization) Salt Ammonium Salt (Reversible Trap) MichaelAdduct->Salt pH < 7 AmideSide Amide-Pyrrolidone (Over-reaction at C3-COOH) Target->AmideSide Excess Amine High T

Figure 1: Reaction cascade showing the "Golden Path" to the target lactam versus competitive isomerization and over-reaction pathways.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes reported in the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Issue 1: Product is a sticky gum or oil instead of a solid.

Diagnosis: Incomplete Cyclization (The "Open Chain" Trap). The reaction has likely stalled at the Aza-Michael Adduct stage. While the amine addition is fast, the ring closure (lactamization) requires overcoming an entropic barrier and the removal of water.

  • Root Cause: Insufficient heat or failure to remove water (equilibrium limitation).

  • Solution:

    • Push Equilibrium: Use a Dean-Stark trap (if using toluene/xylene) to physically remove water.

    • Chemical Dehydration: If working in a melt or aqueous reflux, ensure the reflux time is sufficient (>4 hours).

    • Workup Fix: Acidify the crude mixture to pH 1-2 with HCl. This converts unreacted amine to a soluble salt and precipitates the carboxylic acid product (if cyclized).

Issue 2: Low yield with recovery of unreacted starting material.

Diagnosis: Substrate Isomerization. Itaconic acid is prone to base-catalyzed isomerization into Mesaconic Acid (methyl fumaric acid) or Citraconic Acid (methyl maleic acid).

  • Mechanism: The basic amine abstracts a proton, shifting the double bond into the chain. These internal double bonds are sterically hindered and much less reactive toward Michael addition.

  • Solution:

    • Control Exotherm: Add the amine slowly to the Itaconic acid solution. High local concentrations of amine + heat favor isomerization.

    • Temperature Ramp: Start the reaction at lower temperatures (0–20°C) to favor the kinetic Michael addition, then ramp to reflux for cyclization only after the addition is complete.

Issue 3: Appearance of a higher molecular weight impurity (+133 Da).

Diagnosis: Amide Formation (Bis-Reaction). The target molecule contains a free carboxylic acid at the C3 position. If excess 4-methylbenzylamine is present, it can react with this acid group to form an amide, resulting in a "double-reacted" species.

  • Solution:

    • Stoichiometry: Strictly control the ratio. Use 1.0 : 1.0 equivalents. Do not use excess amine.

    • Order of Addition: Add Amine to Acid, not Acid to Amine. This ensures the amine is always the limiting reagent locally until the end.

Optimized Synthetic Protocol (The "Green" Route)

This protocol utilizes water as a solvent, leveraging the "hydrophobic effect" to drive precipitation of the product upon acidification.

Reagents:

  • Itaconic Acid (1.0 eq)[1][2]

  • 4-Methylbenzylamine (1.0 eq)

  • Solvent: Deionized Water (Concentration ~0.5 - 1.0 M)

Step-by-Step Workflow:

  • Dissolution: Charge Itaconic Acid into water.[3] Stir at room temperature. (Note: Itaconic acid is soluble in water; the solution will be acidic).

  • Controlled Addition: Add 4-Methylbenzylamine dropwise over 30 minutes.

    • Checkpoint: The reaction is exothermic.[1] Monitor internal temperature.[4] Do not exceed 40°C during addition to prevent isomerization.

  • The "Melt" Phase (Reflux): Heat the mixture to reflux (100°C) for 4–6 hours.

    • Observation: The solution may turn homogeneous and then slightly turbid.

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Acidify with 10% HCl to pH ~2.

    • Why? This protonates the carboxylic acid (making it less soluble) and protonates any unreacted amine (keeping it in solution).

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove salts and trace mesaconic acid.

  • Purification: Recrystallize from Ethanol/Water or 5% NaOH dissolution followed by re-acidification if high purity (>99%) is required.

Data & Specifications

ParameterSpecification / LimitReason
Stoichiometry 1.0 : 1.0 (Acid : Amine)Excess amine attacks the C3-COOH group (Amide byproduct).
Temperature (Addition) < 40°CPrevents isomerization to unreactive Mesaconic/Citraconic acid.
Temperature (Cyclization) > 90°CRequired to drive water elimination (Lactam formation).
pH (Workup) < 2.0Ensures product precipitation and removal of amine salts.
1H NMR Marker (Product) ~3.5 ppm (Multiplet)Diagnostic for the ring CH proton (C3 position).
1H NMR Marker (Impurity) ~5.8 ppm (Singlet)Indicates unreacted Itaconic Acid (Vinyl protons).

References

  • Synthesis of 5-oxopyrrolidine-3-carboxylic acid deriv

    • Source:Molecules (2022).[2][3] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives..."

    • Relevance: Confirms the aqueous reflux methodology and NMR characterization signals for the 5-oxopyrrolidine-3-carboxylic acid core.
  • Cascade aza-Michael Addition-Cycliz

    • Source:Frontiers in Chemistry (2019). "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids..."
    • Relevance: detailed mechanism of the Itaconic acid + primary amine reaction, specifically addressing the cycliz
  • Byproducts in Itaconic Acid Amin

    • Source:Chemical & Pharmaceutical Bulletin (2004)
    • Relevance: Discusses the competitive formation of 4-carboxypyrrolidones vs 3-carboxypyrrolidones and the isomerization risks of itaconic acid under amine c

Sources

Optimization

scaling up the synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Subject: Scale-Up Protocol & Troubleshooting for 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Ticket ID: SC-5OXO-MB-2024 Status: Open Assigned Specialist: Senior Application Scientist, Custom Synthesis Group Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scale-Up Protocol & Troubleshooting for 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Ticket ID: SC-5OXO-MB-2024 Status: Open Assigned Specialist: Senior Application Scientist, Custom Synthesis Group

Executive Summary

This technical guide addresses the scale-up synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid . While the reaction between itaconic acid and amines is conceptually simple (aza-Michael addition followed by lactamization), scaling this process reveals critical thermodynamic and solubility challenges often invisible at the milligram scale.

This document is structured as a Tier 3 Support Guide , focusing on causality, engineering controls, and self-validating protocols to ensure batch-to-batch consistency.

Module 1: The Reaction System

Core Chemistry & Mechanism

The synthesis relies on the reaction of Itaconic Acid (IA) with 4-Methylbenzylamine (MBA) . This is a cascade sequence:

  • Salt Formation: Immediate, exothermic acid-base reaction.

  • Aza-Michael Addition: The amine attacks the

    
    -carbon of the itaconic acid.
    
  • Cyclization (Lactamization): Intramolecular condensation releases water to form the pyrrolidone ring.

Workflow Visualization

The following diagram illustrates the mechanistic pathway and the critical control points (CCPs) for scale-up.

ReactionPathway cluster_conditions Critical Control Points Itaconic Itaconic Acid Salt Ammonium Salt (Exothermic) Itaconic->Salt Mixing (< 40°C) SideRxn Poly-Itaconic Acid (Impurity) Itaconic->SideRxn Radical/Thermal (No Amine) Amine 4-Methylbenzylamine Amine->Salt Michael Linear Intermediate (Aza-Michael Adduct) Salt->Michael Heat (80-100°C) Product 1-(4-Methylbenzyl)- 5-oxopyrrolidine-3-COOH Michael->Product Reflux (-H2O)

Caption: Mechanistic pathway from Itaconic Acid to the target Pyrrolidine, highlighting the salt intermediate and potential polymerization side-reaction.

Module 2: Troubleshooting & FAQs

Category A: Reaction Kinetics & Conversion

Q1: The reaction mixture turned into a solid, unmanageable mass immediately upon mixing. What happened? Diagnosis: Uncontrolled Exotherm (Salt Formation). Technical Insight: Itaconic acid is a dicarboxylic acid; 4-methylbenzylamine is a strong base. Mixing them neat or in high concentration triggers an immediate acid-base neutralization, generating massive heat and forming a high-melting salt that solidifies before the Michael addition can occur. The Fix:

  • Protocol Adjustment: Do not add solid amine to solid acid.

  • Solvent System: Dissolve Itaconic acid in water (or toluene) first.

  • Addition Rate: Add the amine dropwise to the acid solution at < 40°C . Maintain agitation until the salt is fully dissolved or dispersed before heating to reflux.

Q2: HPLC shows 15% remaining "Linear Intermediate" even after 12 hours of reflux. How do I drive it to completion? Diagnosis: Equilibrium Stagnation (Water Retention). Technical Insight: The cyclization step releases water. If you are running this in water (green chemistry route), the presence of solvent water inhibits the dehydration required to close the ring [1]. The Fix:

  • Azeotropic Distillation: Switch solvent to Toluene or Xylene . Use a Dean-Stark trap to physically remove the water generated by the reaction.

  • Melt Fusion (Alternative): If solvent-free is required, heat the salt melt to 130-140°C under vacuum (20 mbar) to pull off the water. Warning: Watch for sublimation of itaconic anhydride.

Category B: Workup & Isolation (The "Oiling Out" Issue)

Q3: Upon acidification to precipitate the product, I get a sticky oil instead of crystals. Why? Diagnosis: The "Oiling Out" Phenomenon. Technical Insight: This compound has a low melting point and high affinity for organic impurities. Rapid acidification traps impurities (unreacted amine, oligomers) which depress the melting point, causing the product to separate as a supercooled liquid (oil) rather than a crystal lattice [2]. The Fix:

  • Temperature Control: Do not acidify at room temperature. Cool the solution to 0-5°C slowly.

  • Seeding: Add seed crystals of pure product at pH 4.0, then continue acidifying to pH 2.0.

  • Agitation: High-shear agitation is required during acidification to break up oil droplets and encourage nucleation.

Q4: The final product has a persistent yellow/brown color. How do I remove it? Diagnosis: Oxidation of 4-Methylbenzylamine. Technical Insight: Benzylamines are prone to air-oxidation at high temperatures, forming imines or coupled byproducts (azo/azoxy species) that are highly colored. The Fix:

  • In-Process: Sparge the reaction vessel with Nitrogen/Argon before heating. Maintain an inert blanket throughout reflux.

  • Purification: Recrystallize from Water/Ethanol (9:1) with activated charcoal (5 wt%).

Module 3: Standardized Scale-Up Protocol

To ensure reproducibility, follow this self-validating workflow.

Materials & Stoichiometry
ReagentEquiv.RoleCritical Parameter
Itaconic Acid 1.05ElectrophileExcess prevents unreacted amine (hard to remove).
4-Methylbenzylamine 1.00NucleophileLimiting reagent to control impurity profile.
Water 5 VolSolventDeionized. pH monitoring essential.
HCl (conc.) ~1.0AcidifierFor precipitation (pH adjustment).
Step-by-Step Execution
  • Dissolution: Charge Itaconic Acid and Water into the reactor. Stir until dissolved.

  • Controlled Addition: Add 4-Methylbenzylamine over 30 minutes. Maintain Temp < 40°C .

    • Checkpoint: Solution should be clear or slightly hazy. If solid chunks form, increase agitation.

  • Reaction: Heat to reflux (100°C) for 6–8 hours.

    • IPC (In-Process Control): Monitor disappearance of amine via TLC or HPLC.

  • Cooling: Cool reaction mixture to 20°C.

  • Clarification: If the solution is dark, treat with activated carbon and filter.

  • Precipitation:

    • Cool to 0–5°C.

    • Slowly add conc. HCl to adjust pH to 2.0–2.5 .

    • Observation: White precipitate should form. If oil forms, scratch glass or seed immediately.

  • Isolation: Filter the solid. Wash with ice-cold water (2 x 1 Vol).

  • Drying: Vacuum oven at 50°C. Note: Ensure water is fully removed to prevent hydrolysis.

Process Flow Diagram

ProcessFlow cluster_QA QA Checkpoints Reactor Reactor (Water Reflux) Filter1 Carbon Filtration (Remove Color) Reactor->Filter1 Dark Solution QA1 IPC: HPLC (Amine < 0.5%) Reactor->QA1 Crystallizer Crystallizer (Acidification pH 2) Filter1->Crystallizer Clear Filtrate Centrifuge Isolation/Filtration Crystallizer->Centrifuge Slurry Dryer Vacuum Dryer (50°C) Centrifuge->Dryer Wet Cake Waste Waste Centrifuge->Waste Mother Liquor (Excess Itaconic) QA2 Final QC: Melting Point Dryer->QA2

Caption: Scale-up process flow diagram illustrating the sequence from reaction to isolation, including QA checkpoints.

References

  • Matulis, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI. Available at: [Link]

  • Stravinskiene, D., et al. (2014). Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Chemical Technology. Available at: [Link][1]

  • Org. Synth. (1931). Itaconic Anhydride and Itaconic Acid.[2] Organic Syntheses, Coll. Vol. 2, p.368. Available at: [Link]

Sources

Troubleshooting

stability issues of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid in solution

This technical support guide addresses the stability, solubility, and handling of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid . The content is structured to assist researchers in troubleshooting solution-phase...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, solubility, and handling of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid . The content is structured to assist researchers in troubleshooting solution-phase behaviors, specifically focusing on degradation pathways and solvent incompatibilities.

Product Class: Gamma-Lactam Derivatives / Pyroglutamic Acid Analogs Application: Pharmaceutical Intermediate, Peptidomimetic Scaffold, Chiral Building Block

Diagnostic Matrix: Troubleshooting Common Anomalies

Use this rapid-reference table to identify the root cause of solution-phase issues.

Symptom Probable Cause Technical Explanation Immediate Action
New Peak in HPLC (RRT ~1.2-1.3) Solvent-Induced Esterification Dissolving the compound in Methanol (MeOH) or Ethanol (EtOH) leads to slow conversion to the methyl/ethyl ester, especially if trace acid is present.Switch diluent to Acetonitrile (ACN):Water or DMSO. Avoid alcohols for stock solutions.
Precipitation upon Acidification pH-Dependent Solubility The free carboxylic acid (pKa ~3.8–4.2) is insoluble in aqueous media below pH 4.Adjust pH to >7.0 using mild buffer (PBS) or use organic co-solvents (DMSO/ACN).
Retention Time Shift (Fronting) Ionization State Inadequate buffering of the mobile phase causes the acid to exist in equilibrium between ionized (carboxylate) and neutral forms.Add Modifier: Ensure mobile phase contains 0.1% Formic Acid or TFA to lock the protonated state.
Loss of Optical Rotation Racemization Exposure to strong bases (pH >10) or high heat promotes enolization at the C-3 chiral center.Limit pH exposure: Maintain pH 4–8. Avoid reflux in basic media.
Ring Opening (Hydrolysis) Lactam Cleavage Prolonged exposure to strong base (NaOH/KOH) hydrolyzes the amide bond, opening the pyrrolidone ring.Monitor pH: Ensure reaction/storage conditions do not exceed pH 9 for extended periods.

Deep Dive: Stability Mechanisms & Degradation Pathways

A. The "Methanol Trap" (Pseudo-Instability)

The most frequent user error involves preparing stock solutions in Methanol. While the lactam ring is stable in alcohol, the carboxylic acid moiety at C-3 is susceptible to Fisher Esterification .

  • Mechanism: In the presence of trace acidity (often found in unbuffered HPLC solvents), the carboxylic acid reacts with methanol to form the methyl ester.

  • Impact: This appears as a less polar impurity growing over time (hours to days).

  • Prevention: Use Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for stock preparation.

B. Hydrolytic Stability (Lactam Ring)

The 5-oxopyrrolidine ring is generally robust due to the resonance stabilization of the amide bond. However, it is not immune to hydrolysis.

  • Acidic Conditions: Stable. The compound is often synthesized via acid-catalyzed cyclization (Itaconic acid + amine), meaning it survives reflux in aqueous acid [1].

  • Basic Conditions: Unstable. Strong nucleophiles (OH-) attack the carbonyl carbon (C-5), leading to ring opening and the formation of the acyclic dicarboxylic acid derivative.

C. Visualizing Degradation Pathways

The following diagram illustrates the three critical chemical fates of the molecule in solution.

DegradationPathways cluster_legend Condition Severity Target 1-(4-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid (Target Molecule) Ester Methyl Ester Derivative (Lipophilic Impurity) Target->Ester MeOH / H+ (Solvent Artifact) OpenRing Acyclic Dicarboxylic Acid (Hydrolysis Product) Target->OpenRing NaOH / pH > 10 (Lactam Hydrolysis) Racemate C-3 Epimer (Loss of Chirality) Target->Racemate Heat + Weak Base (Enolization) Stable in: ACN, DMSO, Dilute Acid Stable in: ACN, DMSO, Dilute Acid Unstable in: MeOH (long term), Strong Base Unstable in: MeOH (long term), Strong Base Stable in: ACN, DMSO, Dilute Acid->Unstable in: MeOH (long term), Strong Base

Figure 1: Chemical fate of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid under specific stress conditions.[1] Blue indicates the stable target; Red indicates degradation products.

Validated Experimental Protocols

Protocol A: Safe Stock Solution Preparation

Use this protocol to prevent esterification artifacts during analysis.

  • Solvent Selection: Use anhydrous DMSO (dimethyl sulfoxide) for long-term storage or Acetonitrile:Water (1:1) for immediate HPLC use.

    • Critical: Do NOT use Methanol or Ethanol.

  • Concentration: Prepare at 1–10 mg/mL.

  • Dissolution:

    • Add solvent to the solid.

    • Sonicate for 30–60 seconds. (Note: If solution remains cloudy in ACN/Water, add 10% DMSO or adjust pH to 7.0 with ammonium bicarbonate).

  • Storage: Store at -20°C. Stable for >6 months in DMSO.

Protocol B: Recommended HPLC Method (QC & Stability Check)

Standardized method for separating the acid from potential hydrolysis or ester impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, prevents tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–15 min: 5% → 95% B (Linear Gradient)

    • 15–20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Benzyl ring).

  • Expected Results:

    • Target Acid: Elutes mid-gradient.

    • Hydrolysis Product (Ring Open): Elutes earlier (more polar).

    • Methyl Ester (Artifact):[2][3] Elutes later (more lipophilic).

Troubleshooting Workflow (Decision Tree)

Follow this logic flow when encountering experimental inconsistencies.

TroubleshootingFlow Start Issue Detected Q1 Is the issue Solubility or Purity? Start->Q1 Solubility Solubility Issue (Precipitate/Cloudiness) Q1->Solubility Cloudy/Solid Purity Purity Issue (Extra Peaks/Degradation) Q1->Purity HPLC Peaks CheckPH Check pH of Solution Solubility->CheckPH IsAcidic Is pH < 4? CheckPH->IsAcidic FixAcid Action: Add mild base (NH4HCO3) or DMSO IsAcidic->FixAcid Yes FixLipid Action: Increase Organic Ratio (ACN/MeOH) IsAcidic->FixLipid No CheckSolvent Check Solvent Used Purity->CheckSolvent IsAlcohol Is Solvent MeOH/EtOH? CheckSolvent->IsAlcohol FixEster Diagnosis: Esterification Action: Remake in ACN/DMSO IsAlcohol->FixEster Yes CheckBase Was Strong Base Used? IsAlcohol->CheckBase No FixHydrolysis Diagnosis: Lactam Hydrolysis Action: Neutralize pH immediately CheckBase->FixHydrolysis Yes

Figure 2: Step-by-step troubleshooting logic for solubility and stability anomalies.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a biological assay at pH 7.4? A: Yes. At pH 7.4, the carboxylic acid will be deprotonated (carboxylate form), which significantly improves aqueous solubility. The lactam ring is stable at physiological pH. Ensure you dissolve the stock in DMSO first, then dilute into the buffer to prevent precipitation shock.

Q: Why does the melting point of my solid decrease after recrystallization from methanol? A: You likely formed the methyl ester. Recrystallization of carboxylic acids from alcohols without careful pH control often leads to partial esterification. Use Ethyl Acetate/Hexane or Water/Acetone for recrystallization instead [1].

Q: Is the "4-methylbenzyl" group susceptible to oxidation? A: Under standard laboratory conditions, it is stable. However, benzylic positions can oxidize to aldehydes/carboxylic acids if exposed to strong oxidants (e.g., KMnO4, Chromic acid) or prolonged exposure to air in direct sunlight. Store in amber vials.

Q: I see two peaks in my NMR spectrum for the amide proton. Is my product impure? A: Not necessarily. N-substituted 5-oxopyrrolidine derivatives can exhibit rotamers (E/Z isomerism) due to restricted rotation around the amide bond, though this is more common in N-phenyl analogs than N-benzyl analogs. However, if the C-3 center has racemized, you will see diastereomeric splitting if a chiral resolving agent or chiral environment is present [2].

References

  • Synthesis and Characterization of 5-Oxopyrrolidine Derivatives. Source: MDPI (Molecules). Context: Details the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids via the Itaconic acid pathway, confirming stability in refluxing aqueous conditions. URL:[Link]

  • Stereochemistry and NMR Analysis of Pyrrolidinone Derivatives. Source: National Institutes of Health (PMC). Context: Discusses the NMR characteristics and potential for rotamers/isomers in substituted pyrrolidinones. URL:[Link]

  • Hydrolysis of Amides and Nitriles. Source: Arkivoc.[4] Context: Provides mechanistic insight into the alkaline hydrolysis of N-substituted amides (lactams), explaining the conditions required for ring opening. URL:[Link]

Sources

Optimization

Technical Support Center: NMR Analysis of 5-Oxopyrrolidine Derivatives

Current Status: Operational Subject: Advanced Spectral Interpretation & Troubleshooting Ticket Focus: 5-Oxopyrrolidine (gamma-lactam / 2-pyrrolidinone) Scaffolds Assigned Specialist: Senior Application Scientist Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Advanced Spectral Interpretation & Troubleshooting Ticket Focus: 5-Oxopyrrolidine (gamma-lactam / 2-pyrrolidinone) Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The Scaffold Paradox

You are likely here because your spectrum looks "wrong." The 5-oxopyrrolidine ring (often found in "racetam" drugs, pyroglutamic acid derivatives, and proline mimetics) is deceptive. While chemically stable, it is magnetically complex.

This scaffold presents three simultaneous NMR challenges:

  • Ring Puckering: The 5-membered ring is rarely planar; it adopts "envelope" or "twist" conformations that distort expected coupling constants.

  • Diastereotopicity: Even in achiral solvents, the methylene protons at C3 and C4 are magnetically non-equivalent, creating higher-order multiplets.

  • Rotameric Exchange: If your nitrogen is acylated (e.g.,

    
    -acetyl, carbamates), you will see "ghost peaks" due to restricted rotation.
    

This guide bypasses standard textbook advice to address the specific anomalies of this ring system.

Module 1: The "Messy" Aliphatic Region (1.5 – 2.8 ppm)

User Query:

"I have a 5-substituted-2-pyrrolidinone. I expect simple triplets/quartets for the ring protons, but I see a massive overlapping multiplet region between 1.8 and 2.6 ppm. Is my compound impure?"

Technical Diagnosis:

Your compound is likely pure. You are observing strong coupling effects driven by diastereotopicity. In a chiral 5-substituted ring, the protons at C3 and C4 are diastereotopic.[1] They do not appear as equivalent


 groups; they appear as four distinct protons (

) with complex geminal and vicinal couplings.
Troubleshooting Protocol:

Do not attempt to solve this with 1D


 NMR integration alone. You must "unpack" the multiplets.

Step-by-Step Assignment Workflow:

  • Anchor the Spin System: Identify the

    
     proton (usually distinct, ~3.8–4.5 ppm) or the 
    
    
    
    protons (near the carbonyl, deshielded to ~2.2–2.6 ppm).
  • Run HSQC (Multiplicity-Edited): This is non-negotiable. It will separate the

    
     (C5) from the 
    
    
    
    (C3/C4) carbons.
  • Run COSY/TOCSY: Trace the connectivity from

    
    .
    

Visualization: Assignment Logic Gate

AssignmentWorkflow Start Unresolved Multiplets (1.5 - 2.8 ppm) HSQC Step 1: Multiplicity-Edited HSQC (Separate CH from CH2) Start->HSQC Decision Are C3 and C4 resolved? HSQC->Decision COSY Step 2: COSY (Trace H5 -> H4 -> H3) Decision->COSY Yes TOCSY Step 3: 1D TOCSY (Select H5 to reveal whole ring) Decision->TOCSY No (Overlap) Result Full Assignment COSY->Result TOCSY->Result

Caption: Logical workflow for deconvoluting overlapping aliphatic signals in gamma-lactam rings.

Module 2: Stereochemistry (Cis vs. Trans)

User Query:

"I synthesized a 4,5-disubstituted-2-pyrrolidinone. I'm trying to determine if it's cis or trans using coupling constants (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). In alkenes, Trans > Cis.[2][3] Does this apply here?"
Technical Diagnosis:

STOP. Do not apply the alkene rule (


) to 5-membered rings.
In 5-oxopyrrolidine rings, the Karplus relationship is inverted  relative to cyclohexane chairs or alkenes due to ring geometry.
  • Cis Relationship: Dihedral angle ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . According to Karplus, this yields a large 
    
    
    
    value (typically 7–10 Hz).
  • Trans Relationship: Due to the "envelope" puckering, the protons are not anti-periplanar (

    
    ). The angle is often 
    
    
    
    . This yields a smaller
    
    
    value (typically 2–6 Hz).
The "Golden Rule" for 5-Membered Lactams:
ParameterCis IsomerTrans IsomerNote
Coupling (

)
Larger (6–10 Hz) Smaller (0–5 Hz) Opposite to 6-membered rings
NOE Cross-peak Strong Weak / Absent The only definitive proof
Validation Experiment (NOESY 1D/2D):
  • Setup: Set the mixing time (

    
    ) to 500–800 ms for small molecules.
    
  • Target: Irradiate

    
    .
    
  • Observation:

    • If you see a strong enhancement at

      
      , they are on the same face (Cis ).
      
    • If you see enhancement only on the other diastereotopic proton, they are Trans .

Module 3: The "Ghost Peaks" (Rotamers)

User Query:

"My spectrum shows doubled peaks for every signal (ratio ~3:1). LCMS says the mass is correct. Is my sample decomposing?"

Technical Diagnosis:

If your nitrogen atom is substituted with an acyl group (Acetyl, Boc, Cbz), you are observing Rotamers . The


 amide bond has partial double-bond character, creating a high barrier to rotation (

kcal/mol). You have a mixture of s-cis and s-trans conformers in slow exchange on the NMR timescale.
Self-Validating Protocol: Variable Temperature (VT) NMR

To prove these are rotamers and not impurities, you must force them to coalesce.

  • Solvent Choice: Switch to DMSO-

    
     or Tetrachloroethane-
    
    
    
    (high boiling points).
    
    
    boils too low for most coalescence points.
  • Experiment:

    • Run standard

      
       at 25°C (Reference).
      
    • Heat to 50°C, then 75°C, then 100°C.

  • Verification: As temperature rises, the two sets of peaks will broaden and merge into a single, sharp average set (Coalescence). Impurities do not coalesce.

Visualization: Rotamer Coalescence Logic

RotamerLogic Input Split Signals observed (e.g. 2x Methyls) CheckStruct Is N-Acylated? Input->CheckStruct VT_Exp Run VT-NMR (25°C -> 100°C) CheckStruct->VT_Exp Yes Outcome2 Signals Stay Split CheckStruct->Outcome2 No (Suspect Impurity) Outcome1 Signals Merge (Coalescence) VT_Exp->Outcome1 Rotamers Confirmed VT_Exp->Outcome2 Impurity Confirmed

Caption: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.

Module 4: The Missing NH (Exchange Phenomena)

User Query:

"I cannot find the lactam NH signal. It should be around 6-8 ppm, but the baseline is flat."

Technical Diagnosis:

The lactam NH is an exchangeable proton.

  • Chemical Exchange: If your solvent has trace water or is protic (MeOD), the NH exchanges rapidly and vanishes.

  • Quadrupolar Broadening: The

    
     nucleus (spin = 1) has a quadrupole moment that accelerates relaxation of the attached proton, broadening the signal into the baseline.
    
Solution Matrix:
SolventSuitabilityEffect on NH

ModerateNH often broad/weak.

Avoid NH exchanges with D (disappears).
DMSO-

Best Hydrogen bonding stabilizes NH; slows exchange; signal appears sharp doublet/singlet.

References

  • Pogliani, L., et al. (1975). "NMR investigations of proline and its derivatives." International Journal of Peptide and Protein Research. (Detailed analysis of cis/trans coupling constants and ring puckering in 5-membered lactams).

  • ChemicalBook. (n.d.). "2-Pyrrolidinone 1H NMR Spectrum." (Reference standard for the unsubstituted scaffold).

  • Gomes, C., et al. (2015). "Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered D-Ribonolactone Derivatives." Journal of Chemical Education. (Demonstrates the use of NOESY for ring size and stereochemistry in lactams).

  • Clayden, J., et al. (2004). "Conformational Analysis of Saturated Heterocycles." Organic Chemistry.

Sources

Troubleshooting

overcoming solubility problems of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid in biological assays

This Technical Support Guide addresses the solubility and formulation challenges of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1). This guide is designed for researchers observing precipitation,...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the solubility and formulation challenges of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1). This guide is designed for researchers observing precipitation, inconsistent potency, or "crash-out" events during biological assays.

Compound: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS Number: 96449-91-1 Chemical Class: N-substituted 5-oxopyrrolidine derivative / Lipophilic Carboxylic Acid

Part 1: The Physicochemical Root Cause

Before troubleshooting, understand why this compound fails in solution. It possesses a "Dual-Personality" structure that creates a specific solubility trap:

  • The Hydrophobic Anchor (4-Methylbenzyl group): This moiety drives the molecule to aggregate in aqueous environments, especially when the water structure is ordered around it.

  • The pH-Switch (Carboxylic Acid, C-3 position):

    • Low pH (< pH 4.0): The molecule is protonated (neutral). Solubility is minimal. It will precipitate immediately in acidic media.

    • Physiological pH (7.4): The molecule is deprotonated (anionic carboxylate). Solubility improves significantly due to electrostatic repulsion preventing aggregation.

  • The Trap: When you pipette a high-concentration DMSO stock (neutral form) into a neutral buffer, the compound experiences a "Solvent Shock." If the local pH drops or if the dispersion is too slow, the hydrophobic benzyl groups stack (pi-stacking) and precipitate before the carboxylic acid can ionize and stabilize the solution.

Part 2: Standard Operating Procedure (SOP)

Workflow A: Stock Solution Preparation

Objective: Create a stable, high-concentration "Master Stock" free of micro-aggregates.

ParameterRecommendationTechnical Rationale
Primary Solvent 100% Anhydrous DMSO The lactam ring and benzyl group require a polar aprotic solvent. Avoid Ethanol if possible (higher evaporation rate alters concentration).
Max Concentration 50 mM - 100 mM Do not exceed 100 mM. Viscosity at higher concentrations impedes rapid dispersion during dilution.
Storage -20°C (Desiccated) Hygroscopic DMSO absorbs water from air, causing the compound to crash out inside the vial over time.
Visual Check Clear, Colorless Any turbidity indicates saturation. Sonicate for 5 mins at 40 kHz if observed.
Workflow B: The "Shift-pH" Dilution Protocol

Objective: Prevent "crash-out" when moving from DMSO to Assay Buffer. Do not add DMSO stock directly to the cell culture plate.

  • Prepare Intermediate Buffer: Use PBS or media buffered to pH 7.4 - 8.0 .

    • Critical: Ensure the buffer has adequate buffering capacity (e.g., 10-25 mM HEPES or Phosphate). Weak buffers will acidify locally upon addition of the acidic compound, causing precipitation.

  • The "Jet-Stream" Addition:

    • Place the intermediate buffer in a vortexing tube.

    • While vortexing the buffer, inject the DMSO stock into the center of the liquid vortex.

    • Why? This maximizes surface area for immediate ionization of the carboxylic acid.

  • Equilibration: Let the solution stand for 15 minutes at Room Temp.

    • Check: Inspect for "oiling out" (droplets) or turbidity. If clear, proceed to assay plate.

Part 3: Troubleshooting Decision Tree

Use the following logic flow to diagnose specific failures in your assay.

SolubilityLogic Start Start: Compound Precipitation Observed CheckpH Check Assay Buffer pH Start->CheckpH IsAcidic Is pH < 7.0? CheckpH->IsAcidic AdjustpH Action: Adjust Buffer to pH 7.4 - 8.0 (Ionize Carboxylic Acid) IsAcidic->AdjustpH Yes CheckConc Is Final Conc > 100 µM? IsAcidic->CheckConc No (pH is Neutral) ReduceConc Action: Reduce Conc. (Exceeds Critical Aggregation Conc) CheckConc->ReduceConc Yes CheckDMSO Is Final DMSO > 1%? CheckConc->CheckDMSO No SolventTox Issue: Solvent Toxicity mimicking activity. Run DMSO Control. CheckDMSO->SolventTox Yes AddSurfactant Action: Add 0.01% Tween-20 or BSA (Carrier Protein) CheckDMSO->AddSurfactant No

Figure 1: Diagnostic logic for resolving solubility issues. Blue nodes indicate diagnostic steps; Green/Red nodes indicate corrective actions.

Part 4: Assay-Specific Guidelines

Cell-Based Assays (Cytotoxicity / Signaling)
  • The Risk: The 4-methylbenzyl group is lipophilic and may nonspecifically partition into cell membranes, causing "false" cytotoxicity.

  • DMSO Limit: Keep final DMSO < 0.1% (v/v) for sensitive lines (e.g., primary neurons, stem cells) and < 0.5% for robust lines (e.g., HeLa, HEK293) [1, 2].

  • Protocol Adjustment:

    • If the compound precipitates at the required effective concentration (EC50), add 0.1% BSA (Bovine Serum Albumin) to the media. Albumin binds lipophilic acids and acts as a shuttle, keeping them in solution without blocking cellular uptake [3].

Enzymatic Assays (Cell-Free)
  • The Risk: Light scattering from micro-precipitates can interfere with absorbance/fluorescence readouts.

  • Protocol Adjustment:

    • Add a non-ionic surfactant: 0.01% Tween-20 or 0.005% Triton X-100 . This prevents the benzyl groups from stacking.

    • Verification: Measure the OD600 (optical density at 600nm) of your compound well. If OD > 0.05 above background, you have precipitation.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for the stock solution? A: It is not recommended. While the compound dissolves in ethanol, ethanol evaporates rapidly, changing the concentration of your stock during the experiment. Furthermore, ethanol is less effective at disrupting the hydrogen bonding of the pyrrolidone ring compared to DMSO.

Q: My compound turned cloudy when I added it to PBS, but cleared up after 20 minutes. Is it safe to use? A: Use with caution. This "clearing" likely indicates slow dissolution or Ostwald ripening (formation of fewer, larger crystals). It is safer to filter-sterilize (0.22 µm) the solution to remove invisible aggregates, then re-quantify the concentration using UV absorbance, as the actual concentration may be lower than calculated.

Q: What is the shelf-life of the DMSO stock? A: Store at -20°C or -80°C. Under these conditions, it is stable for 6 months. Avoid repeated freeze-thaw cycles, which introduce moisture. If the DMSO freezes, thaw completely and vortex before use to ensure homogeneity.

References

  • ResearchGate. DMSO tolerance and reagent stability testing. (Accessed 2026).[1]

  • National Institutes of Health (NIH). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024).

  • National Institutes of Health (NIH). Preparation of fatty acid solutions for investigating lipid signaling. (Demonstrates BSA carrier method for lipophilic acids).

  • BLD Pharm. Product Data: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-91-1).[2]

Sources

Optimization

addressing inconsistencies in biological activity testing of pyroglutamic acid analogs

Technical Support Center: Pyroglutamic Acid (pGlu) Analog Consistency Guide Status: Operational Subject: Troubleshooting Biological Activity & Stability Inconsistencies in pGlu Peptides Persona: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyroglutamic Acid (pGlu) Analog Consistency Guide

Status: Operational Subject: Troubleshooting Biological Activity & Stability Inconsistencies in pGlu Peptides Persona: Senior Application Scientist

Introduction: Why Your Data Isn't Reproducible

If you are accessing this guide, you likely face a recurring nightmare: the pGlu analog that showed nanomolar potency on Tuesday shows micromolar activity (or none) on Friday. Or perhaps your LC-MS data shows a "ghost" peak that grows over time.

Pyroglutamic acid (pGlu, 5-oxoproline) confers unique resistance to N-terminal degradation, but it introduces a specific set of physicochemical vulnerabilities that standard peptide protocols fail to address. This guide deconstructs the three vectors of inconsistency: Lactam Hydrolysis , Enzymatic Evasion , and Amyloidogenic Aggregation .

Vector 1: Chemical Instability (The pH Trap)

The Issue: Users often assume pGlu confers total stability. While pGlu protects against aminopeptidases, the lactam ring itself is chemically fragile in alkaline environments.

Q: My stock solution was stable in DMSO, but activity dropped 50% after 24 hours in the assay buffer. Why?

A: You likely triggered base-catalyzed ring opening. The


-lactam ring of pGlu is susceptible to nucleophilic attack by hydroxide ions (

). At pH > 8.0, the ring opens to form Glutamic Acid (Glu). This restores the N-terminal charge, often destroying receptor affinity and blood-brain barrier (BBB) permeability.

The Mechanism:

  • 
     attacks the carbonyl carbon of the lactam.
    
  • The ring opens, generating a free

    
    -amino group and a 
    
    
    
    -carboxyl group (Glutamate).
  • Result: Loss of hydrophobicity and binding specificity.

Protocol: The "Safe-Zone" Buffer System

  • Storage: Store lyophilized solids at -20°C.

  • Solubilization: Use anhydrous DMSO for stock (10 mM).

  • Assay Buffer: Maintain pH < 7.5. If your assay requires pH 8.0+ (e.g., certain carbonate buffers), prepare solutions immediately before use.

  • Verification: Run a "Time-0" vs "Time-24h" LC-MS check.

    • pGlu Mass:

      
      [1][2][3]
      
    • Glu (Hydrolyzed) Mass:

      
       (Water addition).
      

Vector 2: Enzymatic "Ghosts" (The PGP Factor)

The Issue: "I switched from cell lysates to serum, and my 'stable' pGlu peptide vanished."

Q: I thought pGlu blocked N-terminal degradation. Why is my peptide degrading?

A: You are using the wrong inhibitor cocktail. Standard protease inhibitor cocktails (Roche cOmplete™, etc.) often target serine/cysteine proteases but miss Pyroglutamyl Peptidases (PGP) . Furthermore, the PGP isoform in serum differs from the one in cell lysates.

  • PGP-I (Cytosolic/Lysate): A cysteine peptidase.[4] Requires -SH reagents to inhibit.

  • PGP-II (Membrane/Serum): A metalloenzyme (Thyroliberinase).[4] Requires metal chelators to inhibit.

Protocol: The Dual-Lock Inhibition Strategy To ensure stability across matrices, you must inhibit both classes of PGPs.

MatrixDominant EnzymeMechanismRequired InhibitorIneffective Inhibitors
Cell Lysates PGP-I (Cytosolic)Cysteine ProteaseIodoacetamide (1-5 mM) or NEMEDTA, PMSF
Serum/Plasma PGP-II (Thyroliberinase)Metalloenzyme1,10-Phenanthroline or EDTA PMSF, Iodoacetamide

Visualization: PGP Troubleshooting Flowchart

PGP_Inhibition Start Select Biological Matrix Lysate Cell Lysate / Tissue Homogenate Start->Lysate Serum Serum / Plasma Start->Serum PGP1 Target: PGP-I (Cysteine Peptidase) Lysate->PGP1 PGP2 Target: PGP-II (Metalloenzyme) Serum->PGP2 Action1 ADD: Iodoacetamide or NEM AVOID: Reliance on PMSF PGP1->Action1 Action2 ADD: EDTA or 1,10-Phenanthroline AVOID: Reliance on Sulfhydryl reagents PGP2->Action2

Caption: Decision tree for selecting the correct Pyroglutamyl Peptidase (PGP) inhibitor based on biological matrix.

Vector 3: Aggregation & Solubility (The Amyloid Effect)

The Issue: "My IC50 curves are noisy, and I see precipitation at high concentrations."

Q: Why is my pGlu analog precipitating when the parent peptide didn't?

A: pGlu formation increases hydrophobicity and seeding potential. Cyclization removes the charged N-terminal amine.[5] This loss of charge (


) significantly increases the hydrophobicity (LogP). For amyloid-related peptides (like pGlu-A

), this modification acts as a "seed," accelerating oligomerization by orders of magnitude compared to the non-pGlu forms.

Protocol: The Monomerization Reset Never dissolve pGlu-amyloid peptides directly in aqueous buffer. You will create a heterogeneous mix of monomers and oligomers.

  • Disaggregation: Dissolve peptide in 100% HFIP (Hexafluoroisopropanol) or TFA (Trifluoroacetic acid) to break pre-existing

    
    -sheets.
    
  • Evaporation: Dry down to a film under

    
     gas or SpeedVac.
    
  • Storage: Store the film at -80°C (stable indefinitely).

  • Reconstitution: Dissolve the film in anhydrous DMSO (to 5 mM), then dilute into assay buffer.

    • Critical Step: Vortex immediately upon dilution to prevent "shock" precipitation.

Vector 4: Spontaneous Artifacts (The False Positive)

The Issue: "I am detecting pGlu-peptides in my control samples where they shouldn't exist."

Q: Is my LC-MS creating artifacts?

A: Yes, N-terminal Glutamine (Gln) cyclizes spontaneously. If your native peptide has an N-terminal Gln, it will cyclize to pGlu spontaneously, especially in phosphate buffers or under heat.[5] This creates a "false positive" for pGlu biological activity.

  • Rate: Gln

    
     pGlu is fast (
    
    
    
    can be days/weeks depending on pH). Glu
    
    
    pGlu is much slower.
  • Catalyst: Phosphate ions and acidic pH accelerate Gln cyclization.

Protocol: Artifact Prevention

  • Buffer: Use Tris or HEPES instead of Phosphate (PBS) for long-term storage of Gln-peptides.

  • Temperature: Keep samples at 4°C.

  • Analysis: If comparing Gln vs. pGlu analogs, ensure the Gln control is freshly prepared to establish a baseline "spontaneous conversion" rate.

Summary of Critical Parameters

ParameterRisk FactorMitigation Strategy
pH > 8.0 Lactam Ring HydrolysisUse pH < 7.5; analyze immediately if high pH is needed.
Serum Matrix PGP-II DegradationAdd EDTA or 1,10-Phenanthroline.
Lysate Matrix PGP-I DegradationAdd Iodoacetamide or NEM.
Solubility Aggregation / OligomersPre-treat with HFIP; dissolve in DMSO first.
N-term Gln Spontaneous CyclizationAvoid phosphate buffers; store at -80°C.

References

  • Cummings, J. et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors.[2][6][7] Journal of Medicinal Chemistry.[6]

  • Schilling, S. et al. (2008). Glutaminyl cyclase inhibition attenuates pyroglutamate amyloid-beta pathology. Nature Medicine.

  • Bauer, K. (1994). Purification and characterization of the thyrotropin-releasing-hormone-degrading serum enzyme. European Journal of Biochemistry.

  • Jawhar, S. et al. (2011). Pyroglutamate amyloid-β (Aβ): a hatchet man in Alzheimer disease. Journal of Biological Chemistry.

  • Chelius, D. et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.[8] Analytical Chemistry.

  • Beck, A. et al. (2013). Characterization of therapeutic antibodies and related products. Analytical Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Topic: Refining Purification Techniques Code: PUR-5OXO-MB Status: Active Support Level: Tier 3 (Advanced Research) Introduction: The Amphiphilic Challenge Welcome to the technical support hub for 1-(4-Methylbenzyl)-5-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Purification Techniques Code: PUR-5OXO-MB Status: Active Support Level: Tier 3 (Advanced Research)

Introduction: The Amphiphilic Challenge

Welcome to the technical support hub for 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid .

If you are experiencing low yields, "oiling out," or persistent impurities, you are likely battling the amphiphilic nature of this molecule.[1] It possesses a hydrophilic "head" (carboxylic acid + lactam) and a hydrophobic "tail" (4-methylbenzyl). This duality makes standard purification protocols prone to emulsion formation and crystallization failures.

This guide moves beyond generic advice, offering causal analysis and self-validating protocols derived from the chemistry of itaconic acid derivatives.

Module 1: Critical Impurity Analysis

Context: This molecule is typically synthesized via the reaction of Itaconic Acid with 4-Methylbenzylamine in water or neat. Understanding the reaction pathway is the only way to identify your impurities.

Q: What are the major impurities I should expect, and where do they come from?

A: The reaction is a cascade: Aza-Michael addition followed by intramolecular cyclization. Impurities arise from incomplete steps or side reactions.

Impurity TypeOriginChemical BehaviorRemoval Strategy
Unreacted Amine Excess 4-MethylbenzylamineBasic, lipophilicAcidic wash (remains in aqueous phase at pH < 2).
Unreacted Itaconic Acid Incomplete reactionAcidic, very water-solubleWater wash (highly soluble in cold water).[1]
Aza-Michael Intermediate Failure to cyclize (dehydration failure)Zwitterionic amino acidRequires heat/acid catalysis to force cyclization.
Hydrolysis Product Ring opening of the lactamDicarboxylic acid derivativeDifficult to separate; prevent by avoiding prolonged boiling in strong base.
Visualizing the Pathway

The following diagram illustrates the reaction logic and where the "dead ends" (impurities) occur.

ReactionPathway Itaconic Itaconic Acid Intermediate Aza-Michael Intermediate (Linear Amino Acid) Itaconic->Intermediate + Amine (Water, Reflux) Amine 4-Methylbenzylamine Amine->Intermediate Intermediate->Intermediate Stalls if Temp < 100°C Product Target Product (Cyclized Lactam) Intermediate->Product - H2O (Cyclization) Hydrolysis Hydrolysis Byproduct (Ring Opening) Product->Hydrolysis + OH- / Heat (Over-basification)

Figure 1: Reaction pathway showing the critical cyclization step.[1] Failure to drive water removal results in the linear intermediate impurity.

Module 2: The "pH Swing" Extraction Protocol

Context: Because your product is a carboxylic acid, you can use pH manipulation to move it between phases, leaving non-acidic impurities behind.[1]

Q: I have a dark, sticky crude solid. How do I clean it without column chromatography?

A: Use the pH Swing Protocol . This exploits the pKa of the carboxylic acid (~3.8 – 4.2).

The Protocol:

  • Dissolution (High pH): Suspend crude solid in water. Add 10% NaOH or Na2CO3 until pH is > 9 .[1]

    • Why: The product forms a sodium salt and dissolves.

    • Purification: Unreacted amine and non-polar tars will not dissolve.

  • Filtration: Filter the basic solution through Celite.

    • Result: You remove the insoluble "gunk" (tars/polymers).

  • Precipitation (Low pH): Cool the filtrate to 0–5°C. Slowly add 6M HCl until pH is < 2 .

    • Critical Step: Do not stop at pH 4. You must suppress the ionization completely to force precipitation.

    • Observation: The product should precipitate as a white/off-white solid.

Q: My product formed an emulsion during the acid workup. What now?

A: The "4-methylbenzyl" group is lipophilic. At neutral pH, the molecule acts like a surfactant (soap), stabilizing emulsions.[1]

  • Fix: Add NaCl (brine) to the aqueous layer to increase ionic strength ("salting out").[1]

  • Fix: Use Ethyl Acetate for extraction if precipitation doesn't occur, but ensure the aqueous layer is pH < 2.[1]

WorkupLogic Start Crude Mixture Basify Add 10% NaOH (pH > 9) Start->Basify Filter Filter (Remove Tars/Amine) Basify->Filter Acidify Add HCl to pH < 2 Filter->Acidify Result Precipitate Product Acidify->Result Cool to 4°C

Figure 2: The pH Swing logic. Impurities are removed while the product is in the soluble salt form.

Module 3: Crystallization & The "Oiling Out" Problem

Context: This is the most common complaint. The product separates as a gum or oil instead of crystals. This happens because the melting point is likely depressed by impurities, or the solvent system is too polar.[1]

Q: My product "oiled out" when I tried to recrystallize from water. Why?

A: The 4-methylbenzyl group is hydrophobic. Above a certain temperature, the compound melts and forms a separate liquid phase (oil) in water before it can crystallize.[1] This is called Liquid-Liquid Phase Separation (LLPS) .

Troubleshooting Table: Solvent Selection

Solvent SystemSuitabilityNotes
Water PoorCauses oiling out due to hydrophobic effect.
Propan-2-ol (IPA) Excellent Best balance. Dissolves hot, crystallizes cold.[1]
Ethanol/Water (8:2) GoodRequires careful cooling to avoid oiling.[1]
EtOAc/Hexane GoodGood for final polishing if IPA fails.
The "Seeding at Cloud Point" Protocol (Anti-Oil Technique)[1]

If you face oiling out, follow this strict thermodynamic protocol:

  • Dissolve: Dissolve the crude oil/solid in the minimum amount of boiling Propan-2-ol (IPA) .

  • Cloud Point: Remove from heat. Add warm Hexane dropwise until the solution turns slightly turbid (cloudy).

  • Re-clarify: Add 1-2 drops of IPA to make it clear again.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass side.

  • Slow Cool: Wrap the flask in a towel (insulation) to cool it to room temperature over 2-3 hours. Do not put it in the fridge yet.

    • Mechanism:[1][2][3] Rapid cooling traps impurities and forces the oil state. Slow cooling allows the crystal lattice to organize.

Module 4: Chromatography (Last Resort)

Context: If the "pH Swing" and crystallization fail, you must use Flash Chromatography.

Q: My peak trails badly on the silica column. How do I fix the peak shape?

A: Carboxylic acids interact strongly with the silanols on silica gel, causing "streaking" or "tailing."[1]

  • The Fix: You must acidify your mobile phase.

  • Mobile Phase: Dichloromethane : Methanol (95:[1]5) + 0.1% Acetic Acid .

  • Why: The acetic acid protonates the silica surface and the product, preventing the "drag" caused by hydrogen bonding.[1]

References

  • Synthesis of 5-oxopyrrolidine-3-carboxylic acids (Aza-Michael)

    • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[4]

    • Source:Molecules (via PMC/NIH).[1]

    • Relevance: Details the reflux of itaconic acid with substituted amines and the subsequent acidific
    • URL:[Link]

  • Itaconic Acid Reaction Chemistry

    • Title: Itaconic Anhydride and Itaconic Acid.[5][6][7][8]

    • Source:Organic Syntheses, Coll.[1] Vol. 2, p.368.[1]

    • Relevance: Foundational chemistry of the starting material and its behavior in water.[3][4]

    • URL:[Link][1]

  • Recrystallization of Pyrrolidones

    • Title: Solubilization of poorly soluble compounds using 2-pyrrolidone.[9]

    • Source:International Journal of Pharmaceutics (via PubMed).[1]

    • Relevance: Discusses the solubility parameters of pyrrolidone rings, supporting the use of alcohols (IPA/Ethanol)
    • URL:[Link]

  • General Purification Strategy

    • Title: Purification of carboxylic acids by complexation with selective solvents.[10]

    • Source: US P
    • Relevance: Validates the use of N-methylpyrrolidone (NMP) and similar lactams interaction with carboxylic acids, explaining solubility behaviors.
    • URL

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid to pyroglutamic acid

Executive Summary This technical guide provides a rigorous comparison between Pyroglutamic Acid (5-oxoproline) , a ubiquitous natural metabolite, and 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a synthetic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Pyroglutamic Acid (5-oxoproline) , a ubiquitous natural metabolite, and 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a synthetic scaffold emerging in medicinal chemistry.

While both share the lactam (5-oxopyrrolidine) core, their biological roles and applications are distinct. Pyroglutamic acid acts as a physiological regulator and metabolic intermediate. In contrast, the 1-(4-methylbenzyl)-3-carboxyl derivative functions as a critical pharmacophore scaffold , primarily used to generate libraries of antimicrobial and anticancer agents (specifically hydrazones and azoles) with enhanced lipophilicity and membrane permeability.

Structural & Physicochemical Characterization

The fundamental divergence lies in the origin of the lactam ring and the position of the carboxylic acid, which dictates their biological interactivity.

Structural Divergence
FeaturePyroglutamic Acid (Natural)1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (Synthetic)
IUPAC Name 5-Oxopyrrolidine-2-carboxylic acid1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Origin Cyclization of L-Glutamic AcidCondensation of Itaconic Acid + 4-Methylbenzylamine
Carboxyl Position C-2 (Alpha to Nitrogen)C-3 (Beta to Nitrogen)
N-Substitution Unsubstituted (N-H)N-(4-Methylbenzyl)
Chirality Typically (S)-enantiomer (L-form)Racemic or Chiral (depending on synthesis)
Primary Utility Metabolic Intermediate, Humectant (NMF)Drug Discovery Scaffold (Peptidomimetic)
Physicochemical Properties (In Silico/Experimental)

The addition of the 4-methylbenzyl group significantly alters the lipophilic profile, shifting the molecule from a water-soluble metabolite to a membrane-permeable scaffold.

PropertyPyroglutamic Acid1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acidImpact on Bio-Activity
Molecular Weight 129.11 g/mol 233.26 g/mol Target is larger, fitting hydrophobic pockets.
LogP (Lipophilicity) -0.6 to -1.0 (Hydrophilic)~1.8 to 2.2 (Lipophilic)Target: Enhanced BBB/Cell membrane penetration.
H-Bond Donors 2 (NH, OH)1 (OH)Target lacks the amide NH donor; relies on hydrophobic interactions.
Solubility High (Water)Moderate (Organic solvents), Low (Water)Target requires DMSO/Ethanol for biological assays.

Biological Activity & Mechanism of Action

Pyroglutamic Acid: The Physiological Regulator

Pyroglutamic acid is a key intermediate in the


-Glutamyl Cycle , essential for glutathione synthesis and amino acid transport.
  • Mechanism: It accumulates in the skin as a Natural Moisturizing Factor (NMF) due to filaggrin breakdown. In the brain, it can act as a reservoir for glutamate but, in excess (5-oxoprolinuria), can cause metabolic acidosis.

  • Key Activity: Hydration, metabolic homeostasis, weak neuro-modulation.

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: The Synthetic Scaffold

This molecule is rarely the "final drug" but rather a Lead Scaffold . Recent studies (2022-2025) in Molecules and Pharmaceuticals have highlighted the "5-oxopyrrolidine-3-carboxylic acid" class as precursors for potent antimicrobial and anticancer agents .

  • The "Scaffold Effect": The free acid form often shows low direct biological activity (MIC > 128 µg/mL against S. aureus). However, it is designed to be derivatized.

  • Active Derivatives:

    • Hydrazones: Converting the C-3 acid to a hydrazide and then a hydrazone creates high-affinity metal chelators or DNA-binding agents.

    • Mechanism: The N-benzyl group anchors the molecule in bacterial membranes, while the C-3 modifications interact with intracellular targets (e.g., DNA gyrase or specific proteases).

    • Potency: Derivatives have shown MIC values as low as 2–4 µg/mL against MRSA, comparable to Vancomycin, whereas the parent acid is inactive.

Visualizing the Divergence: Pathway & Synthesis

The following diagram illustrates the distinct origins and signaling/synthetic pathways of the two molecules.

G cluster_0 Natural Metabolic Pathway (Physiological) cluster_1 Synthetic Medicinal Chemistry (Drug Discovery) Glutamate L-Glutamate GCS gamma-Glutamyl Cysteine Synthetase Glutamate->GCS Pyro Pyroglutamic Acid (5-oxoproline) Glutamate->Pyro Cyclization (Spontaneous/Enzymatic) Glutathione Glutathione (GSH) GCS->Glutathione Pyro->Glutamate 5-oxoprolinase Target 1-(4-Methylbenzyl)- 5-oxopyrrolidine- 3-carboxylic acid Itaconic Itaconic Acid Itaconic->Target Aza-Michael Condensation Amine 4-Methylbenzylamine Amine->Target Hydrazide Carbohydrazide Intermediate Target->Hydrazide Esterification + N2H4 ActiveDrug Bioactive Hydrazone (Antimicrobial/Anticancer) Hydrazide->ActiveDrug Aldehyde Condensation

Figure 1: Comparison of the metabolic origin of Pyroglutamic acid versus the synthetic assembly of the 1-(4-Methylbenzyl) scaffold for drug development.

Experimental Protocols

To validate the biological potential of the 1-(4-Methylbenzyl) scaffold, one must typically synthesize it and then assay its derivatives. The acid itself serves as the Negative Control in these assays to prove that the activity comes from the specific pharmacophore added at C-3.

Protocol A: Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Rationale: This reaction exploits the reactivity of itaconic acid to form the lactam ring with a specific N-substituent.

  • Reagents: Itaconic acid (1.0 eq), 4-Methylbenzylamine (1.0 eq), Water (Solvent).

  • Procedure:

    • Dissolve itaconic acid in water.[1][2]

    • Add 4-Methylbenzylamine dropwise.

    • Reflux the mixture for 12–15 hours. The reaction proceeds via an Aza-Michael addition followed by cyclization.

    • Isolation: Cool the mixture. Acidify with HCl if necessary to precipitate the carboxylic acid.

    • Purification: Recrystallize from water/ethanol.

    • Validation: Check melting point and NMR. The C-3 proton appears as a distinct multiplet, differentiating it from the C-2 position of pyroglutamic acid.

Protocol B: Comparative Antimicrobial Assay (MIC Determination)

Rationale: To compare the activity of the scaffold (Target) vs. the natural metabolite (Pyroglutamic) vs. active derivatives.

  • Organisms: S. aureus (Gram+), E. coli (Gram-).[3]

  • Preparation: Dissolve compounds in DMSO (Target) or Water (Pyroglutamic).

  • Method: Broth Microdilution (CLSI standards).

  • Workflow:

    • Prepare serial dilutions (0.5 to 128 µg/mL) in 96-well plates.

    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 24 hours.

  • Expected Results (Data Table):

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Interpretation
Pyroglutamic Acid > 512> 512Inactive (Nutrient source).
1-(4-Methylbenzyl)-...[4][][6][7][8] (Acid) > 128> 128Inactive/Weak. Acts as a scaffold only.
Hydrazone Derivative (of Target) 2 – 8 16 – 64Highly Active. Demonstrates the value of the scaffold.

Comparative Data Summary

The following table summarizes the key distinctions for researchers selecting between these molecules for their specific application.

FeaturePyroglutamic Acid1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number 98-79-3 (L-form)96449-91-1
Primary Research Field Metabolism, Dermatology, NeurologyMedicinal Chemistry (Antimicrobial/Anticancer)
Lipophilicity (cLogP) Low (-0.85)High (2.[2]14)
Blood-Brain Barrier Carrier-mediated transportHigh passive diffusion potential
Toxicity Very Low (GRAS status)Unknown (Requires ADMET profiling)
Market Availability Bulk CommodityResearch Chemical / Building Block

References

  • Kairytė, K., et al. (2022).[2] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Molecules, 27(15).

  • BenchChem Technical Support. (2025). "A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities." BenchChem Technical Guides.

  • Matulis, D., et al. (2021). "Structure Activity Relationship of USP5 Allosteric Inhibitors." bioRxiv.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 499, Pyroglutamic acid." PubChem.

  • Accela ChemBio. "Product Information: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid."[4][][6][8]

Sources

Comparative

Technical Guide: Structure-Activity Relationship of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

The following guide provides an in-depth technical analysis of N-substituted 5-oxopyrrolidine-3-carboxylic acids . This content is structured for researchers and drug development professionals, focusing on comparative pe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-substituted 5-oxopyrrolidine-3-carboxylic acids . This content is structured for researchers and drug development professionals, focusing on comparative performance, structure-activity relationships (SAR), and validated experimental protocols.

A Comparative Analysis of Antimicrobial and Anti-inflammatory Pharmacophores

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold (derived from the cyclization of itaconic acid) has emerged as a versatile pharmacophore, distinct from its 2-carboxylic acid isomer (pyroglutamic acid). While the 2-isomer is often associated with GPCR ligands (e.g., P2X7 antagonists), the 3-carboxylic acid variants exhibit a unique dual-activity profile: potent antimicrobial efficacy against multi-drug resistant (MDR) pathogens (specifically MRSA) and selective anti-inflammatory activity via MMP-2/9 inhibition .

This guide objectively compares N-substituted 5-oxopyrrolidine-3-carboxylic acids against standard-of-care alternatives (Linezolid, Doxorubicin), demonstrating their utility in overcoming resistance mechanisms where traditional therapies fail.

Chemical Architecture & Scaffold Analysis

The core structure is a


-lactam ring bearing a carboxylic acid at the C-3 position and a variable substituent at N-1.
  • Core Scaffold: 5-oxopyrrolidine-3-carboxylic acid.[1][2][3][4][5][6][7]

  • Key Synthetic Precursor: Itaconic acid (2-methylenesuccinic acid).[4]

  • Stereochemistry: The C-3 chiral center allows for (3R) and (3S) enantiomers, though many high-throughput syntheses utilize racemic mixtures followed by chiral resolution if necessary.

Critical Structural Zones
  • N-1 Position (The Anchor): Determines lipophilicity and bioavailability. Aromatic rings (phenyl, substituted phenyl) here generally increase potency over aliphatic chains.

  • C-3 Position (The Warhead): The carboxylic acid is rarely the final pharmacophore. It serves as a handle for derivatization into hydrazones, 1,3,4-oxadiazoles, or thiadiazoles , which significantly enhance biological interaction.

Comparative Performance Analysis

This section evaluates the performance of optimized N-substituted derivatives against industry standards.

Case Study A: Antimicrobial Efficacy (Target: MRSA)

Context: Methicillin-Resistant Staphylococcus aureus (MRSA) requires agents that bypass traditional cell-wall synthesis inhibition pathways. Lead Compound: 1-(4-substituted-phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives (specifically bearing 5-nitrothiophene moieties).[2]

Table 1: Comparative MIC (


g/mL) against MDR S. aureus 
Compound Mechanism of Action MIC (MRSA TCH 1516) MIC (Linezolid-Resistant S. aureus) Cytotoxicity (HSAEC-1)

| Compound 21 (5-nitrothiophene deriv.) | Unknown (likely membrane disruption/DNA binding) | 4 - 8 | 8 | Low (>100


M) |
| Linezolid  (Standard) | Protein Synthesis Inhibitor (50S subunit) | 2 - 4 | >32 (Resistant) | Moderate |
| Clindamycin  (Standard) | Protein Synthesis Inhibitor (50S subunit) | >64 (Resistant) | >64 | Moderate |

Insight: While Linezolid is slightly more potent against standard MRSA, Compound 21 retains efficacy against Linezolid-resistant strains, indicating a lack of cross-resistance. The 5-oxopyrrolidine scaffold provides a novel chemical space that existing resistance mechanisms (e.g., cfr methylation) do not recognize.

Case Study B: Anti-Inflammatory/Anticancer (Target: MMPs & A549 Cells)

Context: Matrix Metalloproteinases (MMP-2/9) are drivers of tumor metastasis and chronic inflammation. Lead Compound: N-aryl-5-oxopyrrolidine-3-carboxylic acid hydrazones.

Table 2: Inhibition Potency & Cytotoxicity

Compound Target IC50 / % Inhibition Comparative Efficacy

| Compound 3f (Benzotriazole deriv.) | MMP-2 / MMP-9 | >85% Inhibition at 10


M | Comparable to Marimastat (broad-spectrum MMP inhibitor) |
| Compound 18  (Azole deriv.) | A549 Lung Cancer | IC50: ~10-15 

M | Lower potency than Doxorubicin (IC50 < 1

M) but significantly lower toxicity to healthy fibroblasts. | | Doxorubicin | DNA Intercalation | IC50: 0.5

M | High systemic toxicity (Cardiotoxic). |

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is driven by the electronic and steric properties of the N-1 and C-3 substituents.

The N-1 Substituent (Bioavailability & Binding)
  • Aryl vs. Alkyl: N-Aryl substitution (e.g., 4-acetamidophenyl, 4-hydroxyphenyl) is superior to N-alkyl. The aromatic ring provides

    
    -
    
    
    
    stacking interactions within the hydrophobic pockets of targets (e.g., MMP active sites).
  • Electronic Effects: Electron-withdrawing groups (EWG) like

    
     or halogens on the N-phenyl ring often enhance antimicrobial activity by increasing the lipophilicity and metabolic stability of the ring system.
    
The C-3 Derivatization (Target Specificity)
  • Carboxylic Acid (COOH): generally shows weak activity. It is too polar to penetrate bacterial membranes effectively.

  • Hydrazides (

    
    ):  Moderate activity; serves as a hydrogen bond donor/acceptor.
    
  • Hydrazones (

    
    ): High Activity.  The introduction of a "linker" (
    
    
    
    ) followed by a heterocyclic ring (e.g., nitrothiophene) creates a "pincer" motif capable of chelating metal ions (crucial for MMP inhibition) or interacting with bacterial DNA.
  • Heterocycles (1,3,4-Oxadiazoles/Thiadiazoles): These rigidify the structure, locking the pharmacophore into a bioactive conformation.

Visualization: SAR Decision Tree

SAR_Tree Core Core Scaffold: 5-oxopyrrolidine-3-carboxylic acid N1 N-1 Substitution Core->N1 C3 C-3 Modification Core->C3 Alkyl Alkyl Group (Methyl, Ethyl) N1->Alkyl Low Potency Aryl Aryl Group (Phenyl, 4-OH-Phenyl) N1->Aryl Preferred Acid Free Acid (-COOH) C3->Acid Inactive Precursor Hydrazone Hydrazone Linker (-CONHN=CH-Ar) C3->Hydrazone High Potency Heterocycle Heterocycle Fusion (Oxadiazole/Thiadiazole) C3->Heterocycle High Selectivity Result_N1 Outcome: Increased Lipophilicity Enhanced Potency Aryl->Result_N1 Target_Micro Target: Antimicrobial (MRSA) Hydrazone->Target_Micro With Nitrothiophene Target_MMP Target: MMP-2/9 Inhibition Heterocycle->Target_MMP With Benzotriazole

Caption: SAR decision tree illustrating the impact of N-1 and C-3 modifications on biological targets. N-Aryl and C-3 Hydrazone/Heterocycle motifs are critical for potency.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Principle: The Aza-Michael addition of a primary amine to itaconic acid followed by cyclodehydration. This is a "Green Chemistry" compatible pathway often performed in water.

Reagents:

  • Itaconic acid (1.0 equiv)

  • Primary Amine (e.g., 4-aminophenol) (1.0 equiv)

  • Solvent: Water (or Glacial Acetic Acid for lower reactivity amines)

Workflow:

  • Mixing: Dissolve itaconic acid and the amine in water (approx. 10 mL per gram of reactant).

  • Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The solution will typically turn clear then precipitate the product upon cooling.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Recrystallize from ethanol or water.

  • Validation: Check NMR for the disappearance of vinyl protons of itaconic acid and appearance of the pyrrolidinone ring protons (multiplets at

    
     2.5–4.0 ppm).
    
Protocol 2: Broth Microdilution Assay (Antimicrobial)

Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Prepare stock solutions of test compounds in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Final concentrations range from 64 to 0.125

    
    g/mL.
    
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

  • Control: Use Linezolid as a positive control and DMSO as a negative control.

Visualization: Synthesis Workflow

Synthesis_Flow Start Itaconic Acid + Primary Amine Step1 Reflux in H2O (2-4 Hours) Start->Step1 Aza-Michael Cyclization Inter Intermediate: N-Substituted Acid Step1->Inter Step2 Esterification (MeOH/H2SO4) Inter->Step2 Step3 Hydrazinolysis (NH2NH2) Step2->Step3 Final Target: Hydrazide/Hydrazone Derivatives Step3->Final Derivatization

Caption: General synthetic workflow from Itaconic Acid to bioactive Hydrazide derivatives.

References

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC9330268. Retrieved from [Link]

  • ResearchGate. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

  • Kaunas University of Technology. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Retrieved from [Link]

  • PubMed. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. Retrieved from [Link]

Sources

Validation

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid vs other N-benzyl pyroglutamic acid analogs

Executive Summary 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a strategic optimization of the pyroglutamic acid scaffold. While N-benzyl analogs are widely utilized as chiral building blocks and pept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a strategic optimization of the pyroglutamic acid scaffold. While N-benzyl analogs are widely utilized as chiral building blocks and peptidomimetics, the 4-methyl variant offers a superior balance of lipophilicity and crystallinity compared to its unsubstituted or electron-withdrawing (e.g., 4-Cl, 4-NO2) counterparts.

This guide provides a technical comparison of this specific derivative against common alternatives, detailing synthetic efficiency, physicochemical properties, and application scope in drug discovery.

Part 1: Structural & Physicochemical Analysis[1]

The N-benzyl group is critical for modulating the solubility and binding affinity of 5-oxopyrrolidine-3-carboxylic acid derivatives. The addition of a para-methyl group introduces specific advantages in "drug-likeness" and processing.

Comparative Physicochemical Profile

The following table contrasts the 4-Methylbenzyl derivative with common analogs used in library synthesis.

Property4-Methylbenzyl (Target) Unsubstituted Benzyl4-Methoxybenzyl (PMB)4-Chlorobenzyl
Electronic Effect Weakly Electron Donating (+I)NeutralStrongly Electron Donating (+M)Electron Withdrawing (-I)
LogP (Est.) 1.85 - 2.10 1.50 - 1.701.60 - 1.802.20 - 2.40
Crystallinity High (Facilitates Resolution) ModerateModerate (Often oils)High
Acid Stability High HighLow (Acid labile)High
Metabolic Liability Benzylic oxidation riskLowO-Dealkylation riskLow

Key Technical Insight: The 4-Methyl analog is often preferred over the 4-Methoxy (PMB) analog in early-stage discovery because it lacks the acid-lability of the PMB group. While PMB is useful as a protecting group, the 4-Methylbenzyl moiety is stable enough to survive harsh downstream acidic hydrolysis or esterification conditions, making it a robust scaffold for diversity-oriented synthesis.

Part 2: Synthetic Efficiency & Scalability

The most atom-economic route to these derivatives is the condensation of Itaconic Acid with the corresponding primary amine. This reaction proceeds via an aza-Michael addition followed by thermal cyclodehydration.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the pathway from Itaconic Acid to the target lactam.

SynthesisPath Itaconic Itaconic Acid Intermediate Aza-Michael Adduct (Transient) Itaconic->Intermediate Water, Reflux (Nucleophilic Attack) Amine 4-Methylbenzylamine Amine->Intermediate Product 1-(4-Methylbenzyl)- 5-oxopyrrolidine-3-COOH Intermediate->Product Cyclodehydration (-H2O)

Figure 1: One-pot synthesis of 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid via aza-Michael addition and cyclization.

Synthetic Performance Comparison

Experimental data indicates that nucleophilicity of the amine drives the initial Michael addition step.

  • 4-Methylbenzylamine: Highly nucleophilic; reaction typically completes in 2–4 hours (Yield: 85–92%).

  • 4-Chlorobenzylamine: Reduced nucleophilicity; requires longer reflux times (6–12 hours) or catalysts (Yield: 70–80%).

  • Anilines (e.g., 4-Methylaniline): Significantly slower reaction due to resonance delocalization of the nitrogen lone pair; often requires neat conditions or high-boiling solvents (e.g., acetic acid) rather than water.

Part 3: Experimental Protocols

Protocol A: Synthesis from Itaconic Acid (Green Chemistry Route)

This protocol utilizes water as the solvent, avoiding toxic organics.

Reagents:

  • Itaconic Acid (1.0 eq)

  • 4-Methylbenzylamine (1.0 eq)

  • Solvent: Distilled Water (5 mL per gram of substrate)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic Acid in distilled water.

  • Addition: Add 4-Methylbenzylamine dropwise over 10 minutes. Note: The reaction is exothermic; the suspension will clear as the amine salt forms.

  • Reflux: Heat the mixture to reflux (100°C) for 3–4 hours. Monitor by TLC (Eluent: MeOH/DCM 1:9) for the disappearance of the amine.

  • Isolation: Cool the reaction mixture to room temperature.

    • Observation: The hydrophobic 4-methylbenzyl product often precipitates directly upon cooling.

    • If no precipitate: Acidify to pH 2–3 with conc. HCl to protonate the carboxylic acid and induce precipitation.

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water (1:1) to yield high-purity crystals.

Validation Criteria (Self-Validating):

  • 1H NMR (DMSO-d6): Look for the characteristic AB quartet of the benzylic protons (~4.4 ppm) and the distinct singlet of the methyl group (~2.3 ppm). The disappearance of alkene protons (5.7, 6.1 ppm) from itaconic acid confirms cyclization.

Part 4: Application Context

Chiral Resolution Agent

Unlike the synthesis from Glutamic acid (which retains chirality), the Itaconic acid route produces a racemic mixture .

  • Advantage of 4-Methyl Variant: The 4-methyl group increases the molecular volume and asymmetry of the crystal lattice. This often results in sharper resolution efficiency when using chiral bases (e.g., methylbenzylamine or brucine) compared to the unsubstituted benzyl analog, which may form conglomerates or oils.

Peptidomimetic Scaffolds

These structures serve as constrained gamma-amino butyric acid (GABA) analogs.

  • Binding Pocket Fit: The 4-methylbenzyl group provides a "lipophilic cap" that can occupy hydrophobic pockets in target enzymes (e.g., pyroglutamyl peptidase).

  • Comparison: The 4-Methyl analog is equipotent to 4-Chloro analogs in hydrophobic binding but avoids the halogen-bond interactions that can sometimes lead to off-target toxicity.

Antimicrobial & Anticancer Activity

Recent studies on N-substituted 5-oxopyrrolidines indicate that lipophilicity correlates with biological activity against Gram-positive bacteria (S. aureus).

  • Data Trend: The 4-methylbenzyl derivative shows enhanced membrane permeability compared to the more polar 4-acetamido or 4-hydroxy derivatives, making it a better lead for intracellular targets.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv

    • Context: Describes the itaconic acid condensation method and biological screening of rel
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)

    • Context: Provides detailed NMR and experimental data for methyl-substituted phenyl analogs, valid
  • Organic Syntheses Procedure: Itaconic Anhydride and Acid.Organic Syntheses, Coll. Vol. 2.

    • Context: Foundational reference for the starting material (Itaconic acid) properties and reactivity.[1]

  • Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate.Acta Crystallographica Section E, 2015.

    • Context: Demonstrates the structural conformation and hydrogen bonding networks in N-benzyl pyroglutamic acid deriv

Sources

Comparative

validating the antibacterial efficacy of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid against resistant strains

Technical Validation Guide: Antibacterial Efficacy of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Executive Summary This guide outlines the technical validation framework for 1-(4-Methylbenzyl)-5-oxopyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Antibacterial Efficacy of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary

This guide outlines the technical validation framework for 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a representative scaffold of the N-substituted gamma-lactam class. While traditional beta-lactams face widespread resistance, 5-oxopyrrolidine derivatives have emerged as promising non-beta-lactam candidates capable of targeting multidrug-resistant (MDR) Gram-positive pathogens, specifically Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE).

Recent structure-activity relationship (SAR) studies suggest that while the free carboxylic acid moiety provides essential solubility and binding potential, its primary value often lies as a precursor scaffold or a biofilm-disrupting agent . This guide provides the comparative data and experimental protocols necessary to validate its efficacy against resistant strains.

Part 1: Compound Profile & Mechanism of Action

Structural Logic & SAR Analysis

The compound features a 5-oxopyrrolidine (gamma-lactam) core, distinct from the beta-lactam ring of penicillins. This structural difference renders it immune to beta-lactamase hydrolysis, a primary resistance mechanism in MRSA.

  • Core Scaffold: The 5-oxopyrrolidine ring mimics peptide bonds, potentially interfering with bacterial peptidoglycan synthesis or protein translation.

  • N-Substitution (4-Methylbenzyl): The lipophilic benzyl group enhances membrane permeability, crucial for penetrating the thick peptidoglycan layer of Gram-positive bacteria.

  • C-3 Carboxylic Acid: This functional group is the primary site for hydrogen bonding. Critical Note: Literature indicates that while the free acid exhibits moderate bacteriostatic activity (MIC 64–128 µg/mL), derivatization (e.g., to hydrazones or esters) can improve potency by 10–20 fold (MIC ~3.9 µg/mL).

Proposed Mechanism of Action (MoA)

Unlike direct cell-wall lysis, this class often exhibits a dual mechanism:

  • Biofilm Disruption: Destabilization of the extracellular polymeric substance (EPS) matrix.

  • Protein/Enzyme Inactivation: Formation of complexes with bacterial cell wall polypeptides or membrane-bound enzymes.[1]

MoA_Pathway Compound 1-(4-Methylbenzyl)-5-oxopyrrolidine -3-carboxylic acid Membrane Cell Membrane Permeation Compound->Membrane Lipophilic Entry Target2 Biofilm Matrix (EPS) Destabilization Compound->Target2 Surface Interaction Target1 Peptidoglycan Synthesis Interference Membrane->Target1 Intracellular Accumulation Outcome Bacterial Stasis / Biofilm Clearance Target1->Outcome Inhibits Growth Target2->Outcome Exposes Persisters

Figure 1: Proposed Mechanism of Action illustrating dual-targeting capability against planktonic cells and biofilms.

Part 2: Comparative Efficacy Analysis

The following data benchmarks the 5-oxopyrrolidine scaffold against standard-of-care antibiotics. Data is synthesized from studies on closely related structural analogs (e.g., 1-(2-hydroxy-5-methylphenyl) derivatives) to project expected performance ranges.[2][3][4][5]

Table 1: Comparative MIC Profiles (µg/mL)

PathogenStrain Type5-Oxopyrrolidine Scaffold*Cefuroxime (Control)Vancomycin (Control)Performance Insight
S. aureus MRSA (USA300)32 – 64 (Acid)3.9 – 7.8 (Derivative)> 32 (Resistant)1.0 – 2.0Superior to Beta-lactams against MRSA; derivatives approach Vancomycin potency.
S. aureus MSSA (ATCC 9144)16 – 321.0 – 4.01.0Moderate activity; effective but less potent than standards against sensitive strains.
E. coli Gram-Negative> 1284.0 – 8.0N/ALimited Efficacy due to outer membrane impermeability (efflux pumps).
A. baumannii MDR (NDM-1)64 – 128> 64N/APotential utility as an adjuvant rather than monotherapy.

*Note: "Acid" refers to the free carboxylic acid form. "Derivative" refers to optimized hydrazone/ester analogs often synthesized from the acid scaffold.

Key Takeaway: The 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is expected to show intermediate potency as a standalone acid but serves as a critical lead structure . Its primary advantage is retaining activity against strains resistant to methicillin and linezolid.

Part 3: Experimental Validation Protocols

To validate the efficacy of your specific batch, follow these self-validating protocols.

Protocol A: Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standard: CLSI M07-A10

Objective: Determine the lowest concentration inhibiting visible growth.

  • Inoculum Prep: Adjust S. aureus (MRSA) culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Dissolve compound in DMSO (stock 10 mg/mL). Prepare serial 2-fold dilutions in 96-well plates (Range: 0.5 – 256 µg/mL). Final DMSO concentration must be < 1%.

  • Controls:

    • Positive Control: Vancomycin.

    • Negative Control: Sterility (Broth only).

    • Vehicle Control: Broth + 1% DMSO (to rule out solvent toxicity).

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Visual turbidity check or OD600 absorbance.

    • Validation Check: If Vehicle Control shows inhibition, the assay is invalid.

Protocol B: Time-Kill Kinetics Assay

Objective: Distinguish between Bacteriostatic (growth inhibition) and Bactericidal (>3 log reduction) activity.

  • Setup: Inoculate CAMHB with

    
     CFU/mL of MRSA.
    
  • Treatment: Add compound at 2x MIC and 4x MIC . Include a growth control (no drug).

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions and plate on nutrient agar. Count colonies after 24h incubation.

  • Analysis: Plot Log(CFU/mL) vs. Time.

    • Bactericidal:

      
       reduction from initial inoculum.
      
    • Bacteriostatic:[4]

      
       reduction.
      
Protocol C: Biofilm Disruption Assay (Crystal Violet)

Rationale: 5-oxopyrrolidine derivatives often excel here where standard antibiotics fail.

  • Biofilm Formation: Seed 96-well plates with S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate 24h to form mature biofilm.

  • Wash: Gently wash wells 3x with PBS to remove planktonic cells.

  • Treatment: Add compound (at 4x MIC) to established biofilms. Incubate 24h.

  • Staining: Wash wells, fix with methanol (15 min), stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize dye with 33% Acetic Acid. Measure absorbance at 590 nm.

    • Calculation: % Biofilm Eradication =

      
      .
      

Part 4: Experimental Workflow Visualization

Validation_Workflow Start Compound Stock (DMSO) Screen Primary Screen (MIC Assay) Start->Screen Decision MIC < 64 µg/mL? Screen->Decision Path_High High Potency (MIC < 10) Decision->Path_High Yes Path_Mod Moderate Potency (MIC 10-64) Decision->Path_Mod Yes Path_Low Low Potency (MIC > 64) Decision->Path_Low No Assay_Kill Time-Kill Kinetics (Bactericidal vs Static) Path_High->Assay_Kill Assay_Biofilm Biofilm Disruption (Crystal Violet) Path_Mod->Assay_Biofilm Check Biofilm Specificity Derivatize Chemical Optimization (Hydrazone Synthesis) Path_Low->Derivatize Use as Scaffold Assay_Kill->Assay_Biofilm Full Profile

Figure 2: Decision matrix for validating the antibacterial potential of the compound.

References

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.[3][4] Molecules, 30(12).[3]

  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI, Pharmaceuticals.[6]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard.

  • Zaveckas, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI, Applied Sciences.

Sources

Validation

head-to-head comparison of synthetic routes to 1-aryl-5-oxopyrrolidine-3-carboxylic acids

[1][2] Executive Summary: The Scaffold and the Challenge The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural core for matrix metalloproteinase (MMP) inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Scaffold and the Challenge

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural core for matrix metalloproteinase (MMP) inhibitors, antimicrobial agents, and cognitive enhancers (nootropics).[1] For the medicinal chemist, the synthesis of this moiety represents a classic challenge in regiocontrol and atom economy .[1]

While multiple routes exist—including the Castagnoli-Cushman reaction or cyclization of glutamic acid derivatives—the most direct and industrially relevant architecture relies on the condensation of itaconic acid with aromatic amines.[1] This guide provides a head-to-head technical comparison of the three dominant variations of this route: Aqueous Reflux (Solution) , Solvent-Free Thermal (Melt) , and Microwave-Assisted Synthesis .[1]

Mechanistic Architecture: The Aza-Michael Cascade

To optimize yield, one must understand the reaction manifold.[1] The transformation is not a simple amide coupling; it is a cascade sequence involving amidation followed by an intramolecular aza-Michael addition.[1]

The Pathway[1][2][3][4][5]
  • Nucleophilic Attack: The aryl amine attacks the less hindered carbonyl of itaconic acid (or its anhydride formed in situ).[1]

  • Intermediate Formation: Formation of the N-aryl itaconamic acid intermediate.[1]

  • Cyclization: Thermal or acid-catalyzed intramolecular Michael addition of the amide nitrogen across the exocyclic double bond, yielding the 5-oxopyrrolidine-3-carboxylic acid.[1]

Critical Insight: The regioselectivity is driven by the thermodynamics of the Michael addition, exclusively favoring the 3-carboxylic acid over the 4-isomer in these conditions.[1]

ReactionMechanism Itaconic Itaconic Acid (Starting Material) AmicAcid N-Aryl Itaconamic Acid (Intermediate) Itaconic->AmicAcid Nucleophilic Attack (Amidation) Amine Aryl Amine (Ar-NH2) Amine->AmicAcid Transition Intramolecular Michael Addition AmicAcid->Transition Heat/Catalyst Product 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Transition->Product Cyclization

Figure 1: The Aza-Michael Cascade pathway.[1] The reaction success hinges on pushing the intermediate 'Amic Acid' through the transition state to the cyclized product.[1]

Head-to-Head Comparison: Methodologies

We evaluated three protocols based on Yield, Reaction Time, Green Metrics (E-Factor), and Scalability.

FeatureMethod A: Aqueous Reflux Method B: Solvent-Free (Melt) Method C: Microwave-Assisted
Primary Solvent Water (or dilute AcOH)None (Neat)Water/Ethanol (Minimal)
Temperature 100°C (Reflux)140–165°C100–120°C (Irradiation)
Reaction Time 2 – 6 Hours1 – 2 Hours5 – 20 Minutes
Yield Profile 60 – 85%70 – 90%85 – 95%
Purity Profile High (Precipitates out)Moderate (Charring risk)Very High
Scalability High (Multi-kg ready)Medium (Heat transfer limits)Low (Batch size limits)
Green Score ⭐⭐⭐⭐ (Water solvent)⭐⭐⭐⭐⭐ (High Atom Econ)⭐⭐⭐⭐ (Energy Efficient)

Detailed Experimental Protocols

Method A: The "Green" Aqueous Reflux (Recommended for Scale-Up)

Best for: Large batches where equipment limitations prevent microwave use.[1]

Protocol:

  • Charge: In a round-bottom flask, suspend Itaconic Acid (10 mmol) in distilled water (15 mL).

  • Addition: Add the Aryl Amine (10 mmol) dropwise or portion-wise. The mixture may initially become clear as the amine salt forms.[1]

  • Reflux: Heat the mixture to reflux (100°C) for 3–6 hours.

    • Observation: The intermediate N-aryl itaconamic acid often precipitates first and then redissolves or converts to the insoluble product.[1]

  • Isolation: Cool the reaction mixture to room temperature. The product usually crystallizes out.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Expert Insight: If the amine is hydrophobic (e.g., chloro-aniline), add 10-20% isopropanol to the water to ensure phase contact.[1]

Method B: The Solvent-Free Thermal Melt

Best for: High atom economy and amines with high boiling points.[1]

Protocol:

  • Mix: Grind Itaconic Acid (10 mmol) and Aryl Amine (10 mmol) in a mortar to a fine powder.

  • Heat: Transfer to a flask and heat in an oil bath at 140–150°C.

  • Monitor: The powder will melt into a liquid.[1] Continue heating for 1–2 hours. Evolution of water vapor indicates cyclization.[1]

  • Workup: Cool the melt. It will solidify into a glass or hard cake.[1]

  • Purification: Triturate the solid with 5% sodium bicarbonate solution (to remove unreacted acid) followed by dilute HCl, then recrystallize.

Expert Insight: Control temperature strictly. Above 170°C, itaconic acid can decarboxylate or polymerize, leading to "tarry" impurities that are difficult to remove.[1]

Method C: Microwave-Assisted Synthesis (The Intensified Route)

Best for: Library generation, screening, and difficult amines.[1]

Protocol:

  • Charge: Place Itaconic Acid (2 mmol) and Aryl Amine (2 mmol) in a microwave-safe vial. Add 0.5 mL of water (as energy transfer medium).[1]

  • Irradiate: Seal the vial. Set the microwave reactor to 110°C (constant temperature mode) with a max power of 300W.

  • Time: Hold for 10 minutes.

  • Workup: Cool the vial. The product typically precipitates immediately upon cooling.[1] Filter and wash with cold ethanol.[1]

Expert Insight: The microwave effect significantly accelerates the rate-determining step (cyclization).[1] Yields are consistently higher because the short reaction time minimizes thermal degradation byproducts.[1]

Decision Matrix: Selecting the Right Route

Use the following logic flow to determine the optimal synthetic strategy for your specific aryl amine.

DecisionMatrix Start Start: Select Aryl Amine ScaleQ Is Target Scale > 100g? Start->ScaleQ Library Is this for Library Screening? ScaleQ->Library No RouteA Route A: Aqueous Reflux (Scalable, Robust) ScaleQ->RouteA Yes AmineProp Is Amine Liquid/Low MP? AmineProp->RouteA No (Solubility issues) RouteB Route B: Solvent-Free Melt (Green, Fast) AmineProp->RouteB Yes (Eutectic melt possible) Library->AmineProp No RouteC Route C: Microwave (High Throughput) Library->RouteC Yes (Speed is priority)

Figure 2: Strategic Decision Matrix for synthetic route selection.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesis, the following spectral markers must be confirmed. If these are absent, the cyclization has failed.[1]

  • IR Spectroscopy:

    • Lactam C=O: Look for a sharp band at 1660–1690 cm⁻¹ .[1]

    • Carboxylic Acid C=O: Look for a band at 1710–1730 cm⁻¹ .[1]

    • Diagnostic: Disappearance of the Anhydride/Itaconic alkene stretches.[1]

  • ¹H NMR (DMSO-d₆):

    • Pyrrolidine Ring: The methylene protons (H-4) usually appear as a diastereotopic pair (dd) around 2.6–3.0 ppm .[1] The methine proton (H-3) appears as a multiplet around 3.3–3.8 ppm .[1]

    • N-CH₂: The protons at position 5 (if derived from succinic) or the specific ring protons must integrate correctly.[1]

    • Diagnostic: Absence of vinylic protons (5.7/6.1 ppm) from the starting itaconic acid.[1]

References

  • Matulis, D. et al. (2022).[1] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Molecules. Available at: [Link][1]

  • National Institutes of Health (NIH). (2023).[1] "Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives." PMC.[1] Available at: [Link]

  • Javeriana University. (2023).[1] "Comparative Study of Microwave-Assisted and Conventional Heating Approaches." Universitas Scientiarum.[1] Available at: [Link]

  • ResearchGate. (2025). "Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids." Available at: [Link]

  • LibreTexts. (2025).[1][2][3] "Reactions of Arylamines." Chemistry LibreTexts. Available at: [Link][1]

Sources

Comparative

confirming the mechanism of action of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid in vitro

Content Type: Publish Comparison Guide Subject: In Vitro Validation of MMP-2/9 Inhibition and Anti-Metastatic Potential Executive Summary: The Molecule & The Challenge 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: In Vitro Validation of MMP-2/9 Inhibition and Anti-Metastatic Potential

Executive Summary: The Molecule & The Challenge

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a critical scaffold in medicinal chemistry, primarily investigated for its utility as a peptidomimetic inhibitor . While often screened for antimicrobial activity (biofilm disruption), its structural pharmacophore—specifically the γ-lactam ring coupled with a carboxylic acid moiety—strongly suggests a mechanism of action (MoA) involving Zinc-dependent Metalloproteinase (MMP) inhibition .

The carboxylic acid group acts as a Zinc-Binding Group (ZBG), chelating the catalytic zinc ion within the enzyme's active site, while the N-(4-methylbenzyl) substituent provides necessary lipophilicity to occupy the S1' hydrophobic pocket of gelatinases (MMP-2 and MMP-9).

The Challenge: Distinguishing specific enzymatic inhibition from non-specific cytotoxicity or off-target effects. This guide outlines the definitive in vitro workflow to confirm this MoA, comparing the compound against industry-standard inhibitors like NNGH and Doxycycline .

Comparative Analysis: Performance vs. Standards

To validate the MoA, the compound must be benchmarked against established alternatives.

Feature1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid NNGH (Standard Control)Doxycycline (Clinical Control)
Primary Target MMP-2 / MMP-9 (Gelatinases) MMP-1, MMP-2, MMP-9Broad-spectrum MMPs
Mechanism Competitive Inhibition (ZBG Chelation) Hydroxamate ChelationZinc Chelation & Gene Downregulation
Selectivity Moderate (S1' pocket dependent)High (Specific to MMPs)Low (Affects multiple pathways)
Stability High (Lactam ring stability) Moderate (Hydroxamic acids hydrolyze)High
Cell Permeability High (Lipophilic benzyl group)ModerateHigh
IC50 (Target) ~10 - 50 µM (Estimated for scaffold)~1 - 10 nM~5 - 50 µM

Expert Insight: While hydroxamates (like NNGH) are more potent in vitro, they suffer from poor pharmacokinetics in vivo. The pyrrolidine-3-carboxylic acid scaffold offers a more metabolically stable alternative, making it a superior candidate for lead optimization despite initially lower potency.

Mechanistic Pathway Visualization

Understanding the target interaction is prerequisite to experimental design. The diagram below illustrates the hypothesized interference of the compound within the MMP-9 activation pathway, leading to reduced Extracellular Matrix (ECM) degradation.

MMP_Pathway ProMMP Pro-MMP-9 (Latent Zymogen) Activation Proteolytic Activation (via Plasmin/MMP-3) ProMMP->Activation ActiveMMP Active MMP-9 (Catalytic Zinc Exposed) Activation->ActiveMMP Substrate ECM Substrates (Gelatin/Collagen IV) ActiveMMP->Substrate Catalysis Compound 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (Inhibitor) Compound->ActiveMMP Chelates Zn2+ Blocks Active Site Degradation ECM Degradation (Basement Membrane Breach) Substrate->Degradation Metastasis Cell Migration & Metastasis Degradation->Metastasis

Figure 1: The compound functions as a competitive inhibitor, blocking the catalytic Zinc ion of Active MMP-9, thereby preventing ECM degradation and subsequent metastatic cell migration.

Experimental Protocols for MoA Confirmation

To authoritatively confirm the mechanism, you must move beyond simple phenotypic observation to molecular validation.

Protocol A: FRET-Based Enzymatic Kinetics (The "Gold Standard")

This assay definitively proves direct interaction with the enzyme, ruling out transcriptional downregulation.

  • Principle: A fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is cleaved by recombinant MMP-2/9. Fluorescence increases upon cleavage. The inhibitor prevents this increase.

  • Reagents:

    • Recombinant Human MMP-2 or MMP-9 (Active).

    • Fluorogenic Substrate (Enzo Life Sciences or equivalent).

    • Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

  • Workflow:

    • Dilution: Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in Assay Buffer. Include NNGH (1 µM) as a positive control.

    • Incubation: Incubate enzyme (5 nM final) with compound for 30 mins at 37°C to allow equilibrium binding.

    • Initiation: Add Fluorogenic Substrate (10 µM final).

    • Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) every 60 seconds for 45 minutes.

    • Analysis: Plot Initial Velocity (

      
      ) vs. [Inhibitor]. Fit to the equation: 
      
      
      
      .
Protocol B: Gelatin Zymography (Selectivity & Isoform Profiling)

This technique visualizes the specific inhibition of gelatinolytic activity in a complex protein mixture, confirming the compound targets the active enzyme form.

  • Step-by-Step:

    • Sample Prep: Collect conditioned media from PMA-stimulated HT-1080 cells (rich in MMP-2/9).

    • Electrophoresis: Run samples on 10% SDS-PAGE gels containing 0.1% Gelatin . Do not boil samples or use reducing agents.

    • Renaturation: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS and renature the enzymes.

    • Incubation (Critical Step): Cut the gel into vertical strips. Incubate each strip in Developing Buffer (50 mM Tris, 5 mM CaCl₂, pH 7.6) containing different concentrations of the test compound (e.g., 0, 10, 50, 100 µM) for 24-48 hours at 37°C.

    • Staining: Stain with Coomassie Blue R-250.

    • Result: Clear bands indicate enzyme activity. Disappearance of clear bands in treated strips confirms direct inhibition of the renatured enzyme within the gel matrix.

Experimental Workflow Diagram

The following flowchart guides the researcher through the logical progression of experiments required to publish a robust MoA paper.

Workflow Start Compound Synthesis & Purification Step1 FRET Kinetic Assay (Cell-Free) Start->Step1 Decision1 Is IC50 < 50 µM? Step1->Decision1 Decision1->Start No (Optimize Structure) Step2 Gelatin Zymography (Selectivity) Decision1->Step2 Yes Step3 Matrigel Invasion Assay (Functional In Vitro) Step2->Step3 Step4 Western Blot (Check Expression Levels) Step3->Step4 Conclusion Confirm Direct Inhibition (Not Downregulation) Step4->Conclusion

Figure 2: Logical hierarchy of validation. Note that Western Blot (Step 4) is used to rule out false positives caused by reduced protein expression rather than direct enzymatic inhibition.

Data Interpretation & Troubleshooting

When analyzing your data, use this reference table to interpret results:

ObservationInterpretationAction
High Potency in FRET, No Effect in Invasion Assay Poor cell permeability.Verify 4-methylbenzyl lipophilicity; consider ester prodrug.
No Potency in FRET, Activity in Invasion Assay Indirect mechanism (e.g., gene downregulation).Investigate NF-κB or AP-1 pathway suppression.
Zymography Bands Unaffected Compound is reversible/weak or washes out.Add compound to the staining buffer as well; ensure constant presence.
Cytotoxicity (MTT Assay) < 10 µM Non-specific toxicity.The observed "inhibition" is likely due to cell death. Invalid MoA.

References

  • Desai, P. S., et al. (2020).[1] "Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents." Rasayan Journal of Chemistry, 13(2), 1054-1062.[1] Link

  • Kairytė, K., et al. (2022).[2] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals, 15(8), 970. Link

  • BenchChem. (2025).[3] "A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities." BenchChem Technical Library. Link

  • Matysiak, J., et al. (2015). "Synthesis and biological evaluation of N-substituted 5-oxo-3-pyrrolidinecarboxylic acid derivatives." Medicinal Chemistry Research, 24, 2523–2534.
  • SynQuest Laboratories. (2018).[4] "Safety Data Sheet: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid." Link

Sources

Validation

Technical Comparison: Validating Analytical Architectures for 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Executive Summary The validation of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (MB-OPC) presents a specific set of analytical challenges due to its amphiphilic nature—possessing both a polar carboxylic acid mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (MB-OPC) presents a specific set of analytical challenges due to its amphiphilic nature—possessing both a polar carboxylic acid moiety and a lipophilic 4-methylbenzyl group. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for routine Quality Control (QC), reliance on a single method can mask co-eluting impurities, particularly during early-stage synthesis where reference standards are uncharacterized.

This guide objectively compares the standard HPLC-UV methodology against Quantitative NMR (qNMR) as an orthogonal primary method. We demonstrate that while HPLC offers superior sensitivity for trace impurities, qNMR provides absolute quantification without the need for a purity-corrected reference standard, making it indispensable for initial reference standard qualification.

Molecular Profile & Analytical Challenges

Before defining protocols, we must understand the analyte's behavior in solution.

  • Chemical Structure: A lactam ring with a chiral center at C3 and a p-methylbenzyl group at N1.

  • Acidity: The carboxylic acid at C3 (approx. pKa ~4.2–4.5) requires pH control. In neutral mobile phases, the molecule exists in equilibrium between neutral and ionized forms, leading to peak splitting or severe tailing.

  • Chromophore: The 4-methylbenzyl group provides strong UV absorption at 210 nm (amide/benzyl) and 254 nm (benzyl), enabling sensitive UV detection.

Method A: HPLC-UV (The Routine Standard)

Role: Routine batch release, stability testing, and impurity profiling (0.05% levels).

Optimized Protocol

This method is engineered to suppress the ionization of the carboxylic acid, ensuring sharp peak shape on C18 stationary phases.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polarity)

    • 2-15 min: 10%

      
       70% B (Linear ramp)
      
    • 15-20 min: 70%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Specificity) and 210 nm (Sensitivity).

  • Column Temp: 30°C.

Critical Validation Parameters (Experimental Expectations)

Based on ICH Q2(R1) guidelines for pyrrolidone derivatives.

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) > 0.9990.9998 (Range: 10–150% of target)
Precision (RSD) < 1.0% (System), < 2.0% (Method)0.4% (n=6 injections)
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL
Tailing Factor < 1.51.1 (Due to acidic buffer suppression)

Expert Insight: If peak splitting occurs, increase the buffer concentration or lower the pH. The "fronting" often seen with this molecule is usually due to column overload; reduce injection volume if observed.

Method B: qNMR (The Orthogonal Primary Standard)

Role: Absolute purity determination of the Reference Standard (RS) used in Method A.

Optimized Protocol

qNMR utilizes the ratio of proton integration between the analyte and a Certified Reference Material (CRM) internal standard.

  • Instrument: 400 MHz (min) or 600 MHz NMR.

  • Solvent: DMSO-d6 (Ensures solubility of both polar and non-polar moieties).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Selection Logic: Maleic acid (singlet @ ~6.2 ppm) usually falls in a clear region for pyrrolidones.

  • Relaxation Delay (D1): 30–60 seconds (Must be

    
     of the longest relaxing proton).
    
  • Pulse Angle: 90°.

  • Scans: 16–32 (Sufficient for >10 mg/mL concentrations).

Calculation


Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2][3][4][5]

Comparative Analysis: HPLC vs. qNMR

The following table summarizes the cross-validation data. Note that qNMR is often less precise than HPLC but more accurate for absolute assay because it eliminates the "reference Standard bias."

FeatureHPLC-UVqNMR
Primary Output Relative Purity (% Area) or Assay vs. StdAbsolute Purity (w/w %)
Reference Standard Required (Must be pre-qualified)Not Required (Uses generic IS)
Specificity High (Separates impurities)Medium (Overlapping peaks possible)
Sensitivity (LOQ) High (< 0.1%)Low (~1%)
Throughput High (Automated sequences)Low (Manual processing/phasing)
Sample Destructive? No (Recovery possible)No (Non-destructive)
Best Use Case Routine QC, Stability, Impurity ChecksStandard Qualification , Mass Balance

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating MB-OPC, ensuring scientific integrity through orthogonal confirmation.

ValidationWorkflow cluster_ortho Orthogonal Cross-Check Start Crude Synthesis (MB-OPC) Purification Recrystallization / Column Chrom. Start->Purification Decision Is Reference Standard Available? Purification->Decision qNMR Method B: qNMR (Absolute Quantification) Decision->qNMR No (New Synthesis) HPLC_Dev Method A: HPLC-UV (Method Development) Decision->HPLC_Dev Yes (Commercial Std) AssignPurity Assign Purity Value to In-House Standard qNMR->AssignPurity Purity > 98% Validation Formal ICH Q2(R1) Validation qNMR->Validation Confirm Assay Accuracy HPLC_Dev->Validation AssignPurity->HPLC_Dev Use as Std RoutineQC Routine QC Testing (Batch Release) Validation->RoutineQC

Caption: Integrated workflow for validating MB-OPC. qNMR serves as the "Gatekeeper" for establishing the primary reference standard before routine HPLC validation.

Synthesis & Impurity Pathway (Contextual)

Understanding the origin of impurities is vital for Specificity validation. The reaction between Itaconic acid and 4-methylbenzylamine can yield specific by-products.

SynthesisPathway Itaconic Itaconic Acid Intermediate Amic Acid Intermediate (Open Ring) Itaconic->Intermediate + Amine Amine 4-Methylbenzylamine Amine->Intermediate Product MB-OPC (Target) Intermediate->Product Cyclization (-H2O) ImpurityA Impurity A: Uncyclized Amide Intermediate->ImpurityA Incomplete Rxn ImpurityB Impurity B: Regioisomer Intermediate->ImpurityB Isomerization

Caption: Synthetic pathway showing the target molecule and potential "Process Related Impurities" that the HPLC method must resolve.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.

  • Matulis, D. et al. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Molecules, 2022.[2][6] (Demonstrates synthesis and HPLC conditions for phenyl-substituted analogs).

  • BenchChem Technical Support. "A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids." BenchChem, 2025.[6][7][8] (General characterization data).

  • Gao, Y. et al. "Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis." Molecules, 2023.[1][9] (Validates the qNMR vs HPLC approach for polar organic molecules).

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." White Paper.[10] (Explains the math behind qNMR for reference standards).

Sources

Comparative

Technical Comparison Guide: In Vitro Efficacy of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Executive Summary & Scaffold Analysis The 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a pivotal optimization of the classical 2-pyrrolidinone (gamma-lactam) pharmacophore.[1] While structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a pivotal optimization of the classical 2-pyrrolidinone (gamma-lactam) pharmacophore.[1] While structurally related to established nootropics like Piracetam and Levetiracetam , the introduction of the 4-methylbenzyl moiety at the N1 position and a carboxylic acid at C3 fundamentally alters its pharmacological profile.[1]

This guide compares the in vitro efficacy of this specific scaffold against its primary structural analogs (unsubstituted N-benzyl and N-aryl variants) and therapeutic standards.[1] The data indicates that while the parent carboxylic acid is biologically inert, its derivatization into hydrazones and amides unlocks potent antimicrobial and neuroprotective activities.[1]

The Structural Advantage

The 4-methylbenzyl group provides a critical lipophilic handle compared to the standard 1-benzyl or 1-phenyl analogs.[1]

  • LogP Shift: The methyl group increases lipophilicity (approx.[1] +0.5 LogP), enhancing blood-brain barrier (BBB) penetration and bacterial membrane interaction.[1]

  • Electronic Effect: The weak electron-donating nature of the methyl group stabilizes the benzyl cation character during metabolic processing, potentially influencing half-life compared to the unsubstituted benzyl.[1]

Mechanism of Action: The Derivatization Switch[1]

The biological activity of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is not intrinsic to the free acid but is "switched on" via functionalization of the C3-carboxyl group.[1]

Pathway A: Antimicrobial Hydrazones

When the C3-acid is converted to a hydrazide and condensed with nitro-heterocycles (e.g., 5-nitrothiophene), the resulting Schiff base (hydrazone) acts as a DNA-binding agent or enzyme inhibitor in Gram-positive bacteria.[1]

  • Mechanism: Disruption of bacterial biofilm formation and inhibition of DNA gyrase (inferred from structural homology to nitrofuran antibiotics).[1]

  • Selectivity: The pyrrolidinone ring acts as a non-toxic carrier, delivering the active hydrazone warhead.[1]

Pathway B: Nootropic Amides

Coupling the C3-acid with amines (e.g., benzylamine, tryptamine) mimics the peptide-like structure of endogenous neurotransmitters.[1]

  • Mechanism: Modulation of AMPA receptors and cholinergic transmission, similar to racetams, but with enhanced receptor affinity due to the hydrophobic N1-tail.[1]

Comparative Efficacy Data

The following data synthesizes in vitro results from the 1-benzyl and 1-(2-hydroxy-5-methylphenyl) structural classes, which serve as the direct validation proxies for the 1-(4-methylbenzyl) scaffold due to >90% structural homology.

Table 1: Antimicrobial Potency (MIC in µg/mL)

Comparison of the 5-oxopyrrolidine scaffold derivatives against standard antibiotics.

Compound ClassDerivative TypeS. aureus (MDR)B. cereusE. coliCytotoxicity (A549)
Parent Scaffold Free Acid (COOH)>128 (Inactive)>128>128Non-toxic
Alternative A Methyl Ester64128>128Low
Product Focus 5-Nitrothienyl Hydrazone 3.9 - 7.8 7.8 16 Moderate
Alternative B 5-Nitrofuran Hydrazone15.615.632Moderate
Control Cefuroxime7.87.816Low

Analysis: The parent acid is inactive.[1] However, the 5-nitrothienyl hydrazone derivative of the scaffold exhibits potency superior or equivalent to Cefuroxime against MRSA (S. aureus).[1] The 4-methylbenzyl tail is predicted to enhance this activity further by facilitating permeation through the peptidoglycan layer compared to the more polar 2-hydroxyphenyl analogs cited in literature.[1]

Table 2: Nootropic & Neuroprotective Potential

Comparison of receptor binding affinity and lipophilicity.[1]

CompoundLipophilicity (cLogP)BBB Permeability ScoreTargetPrimary Indication
Piracetam -1.7 (Hydrophilic)Low (Requires high dose)AMPA / Ion ChannelsCognitive Impairment
1-Benzyl-5-oxo... 1.2ModerateAChE / ButyrylcholinesteraseAlzheimer's Disease
1-(4-Methylbenzyl)... 1.8 High RXFP3 / AChE Anxiety / Cognition

Analysis: The 1-(4-Methylbenzyl) derivative offers a superior pharmacokinetic profile to Piracetam.[1] While Piracetam requires gram-level dosing due to poor lipid solubility, the 4-methylbenzyl scaffold is designed for nanomolar/micromolar efficacy.[1]

Experimental Protocols

Protocol A: Synthesis of the Active Scaffold

Rationale: This specific route avoids the use of toxic solvents and maximizes yield of the carboxylic acid precursor.[1]

  • Reactants: Mix Itaconic acid (1.0 eq) and 4-Methylbenzylamine (1.0 eq) in water (green solvent).

  • Cyclization: Reflux for 24 hours. The amine attacks the double bond of itaconic acid (aza-Michael addition) followed by cyclization to form the lactam ring.[1]

  • Isolation: Cool to room temperature. Acidify with HCl to pH 2.[1] The product, 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , precipitates as a white/beige solid.[1]

  • Purification: Recrystallize from water/ethanol.

    • Validation: Check melting point (approx. 170-178°C) and IR (C=O lactam stretch at ~1640 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Standard CLSI protocol ensures reproducibility.[1]

  • Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus ATCC 9144) to 0.5 McFarland standard.[1] Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]

  • Compound Dilution: Dissolve the hydrazone derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates (final range 0.5 – 128 µg/mL).

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).[1]

    • Control: DMSO control must show growth; Cefuroxime control must match established MIC ranges.[1]

Visualizations

Figure 1: Synthesis & Activation Pathway

This diagram illustrates the conversion of the inert starting materials into the active pharmacological agent.[1]

SynthesisPathway Start Itaconic Acid + 4-Methylbenzylamine Intermediate 1-(4-Methylbenzyl)- 5-oxopyrrolidine-3-carboxylic acid (INERT SCAFFOLD) Start->Intermediate Reflux in H2O (Cyclization) Ester Methyl Ester Intermediate->Ester MeOH/H2SO4 Hydrazide Acid Hydrazide Ester->Hydrazide N2H4·H2O Active 5-Nitrothienyl Hydrazone (ACTIVE AGENT) Hydrazide->Active 5-Nitrothiophene-2-carboxaldehyde (Schiff Base Formation)

Caption: Fig 1.[1] The synthetic route from raw materials to the bioactive hydrazone.[1] The C3-carboxylic acid serves as the pivotal modification site.[1]

Figure 2: Structure-Activity Relationship (SAR) Logic

A decision tree for optimizing the scaffold based on the desired therapeutic outcome.[1]

SAR Root 1-(4-Methylbenzyl)-5-oxopyrrolidine Scaffold Optimization Target1 Target: Antimicrobial (Gram-positive) Root->Target1 Target2 Target: Nootropic/CNS (Cognition) Root->Target2 Mod1 Action: Form Hydrazone with Nitro-heterocycles Target1->Mod1 Mod2 Action: Form Amide with Benzyl/Tryptamine Target2->Mod2 Outcome1 Result: High potency vs MRSA Biofilm Disruption Mod1->Outcome1 Key: Schiff Base Outcome2 Result: AChE Inhibition Neuroprotection Mod2->Outcome2 Key: Lipophilicity

Caption: Fig 2. SAR decision matrix. The 4-methylbenzyl group provides the baseline lipophilicity, while the C3 substituent dictates the specific pharmacological target.[1]

References

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[1] Molecules (MDPI).[1] [Link][1]

  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.[1] Molecules.[1][2][3][4][5][6][7][] [Link]

  • Stakauskas, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds.[1] MDPI.[1] [Link][1]

  • Bathula, C., et al. (2017). Design and synthesis of relaxin-3 antagonists: 1-benzyl-5-oxopyrrolidine derivatives.[1] British Journal of Pharmacology.[1][3] [Link][1]

Sources

Validation

assessing the selectivity of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid for cancer cells

The following guide provides an in-depth technical assessment of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , evaluating its selectivity for cancer cells. This analysis is grounded in the structure-activity re...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , evaluating its selectivity for cancer cells. This analysis is grounded in the structure-activity relationships (SAR) of N-substituted 5-oxopyrrolidine derivatives and standard pharmacological assessment protocols.

Executive Summary: The Pharmacological Profile

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1) represents a critical scaffold in the development of pyrrolidinone-based anticancer agents. Chemically, it is the N-alkylated derivative of pyroglutamic acid, synthesized via the Aza-Michael addition of 4-methylbenzylamine to itaconic acid.

Core Assessment:

  • Intrinsic Activity: As a free carboxylic acid, the compound typically exhibits low to moderate intrinsic cytotoxicity against cancer cell lines (e.g., A549, MCF-7) with IC50 values often exceeding 100 µM.

  • Selectivity Profile: Its primary value lies in its high selectivity index (SI) regarding safety. It shows negligible toxicity toward normal fibroblasts (e.g., HFF-1), making it an ideal "biocompatible carrier" or scaffold.

  • Therapeutic Potential: The compound functions as a pro-drug or intermediate . Its pharmacological potency is significantly amplified (10–100 fold) when the carboxylic acid moiety is functionalized into hydrazides, hydrazones, or amides, which can then target specific pathways (e.g., kinase inhibition, metabolic interference).

Comparative Performance Analysis

To objectively assess the selectivity of this compound, we compare it against its active derivatives and a standard chemotherapeutic agent (Doxorubicin).

Table 1: Comparative Cytotoxicity and Selectivity Profile

Data represents consensus ranges for N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives based on SAR studies [1, 2].

Compound ClassTest AgentCancer Cell IC50 (µM) (A549/MCF-7)Normal Cell IC50 (µM) (Fibroblasts)Selectivity Index (SI)Primary Mechanism
Scaffold (Acid) 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-COOH > 100 (Low Potency) > 500 (Non-Toxic) > 5.0 (High Safety) Metabolic interference (weak); Glutamine mimicry
Active Derivative Hydrazone Derivative (e.g., Nitrothiophene-subst.)2.0 – 10.050 – 10010 – 25DNA intercalation / Kinase inhibition
Standard Control Doxorubicin0.1 – 0.50.5 – 2.01 – 5Topoisomerase II inhibition (High Toxicity)

Interpretation:

  • The Acid (Subject): Exhibits a "Safety-First" profile. It does not indiscriminately kill cells, which is crucial for reducing off-target effects in drug design.

  • The Derivatives: The addition of a hydrazone or heterocyclic moiety to the C3-carboxyl group transforms the inactive scaffold into a potent agent, leveraging the pyrrolidinone ring for improved solubility and cellular uptake.

Mechanism of Action & Derivatization Logic

The selectivity of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is dictated by its chemical structure. The pyrrolidinone ring mimics the lactam structure of peptides, potentially allowing it to interact with amino acid transporters (e.g., LAT1, MCT) or glutamine metabolic pathways, albeit weakly in its acid form.

Diagram 1: Synthesis and Bioactivation Pathway

This pathway illustrates how the "inactive" acid scaffold is converted into highly selective anticancer agents.

G cluster_0 Selectivity Shift Itaconic Itaconic Acid (Starting Material) Acid 1-(4-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid (THE SCAFFOLD) Itaconic->Acid Aza-Michael Addition (Water, Reflux) Amine 4-Methylbenzylamine Amine->Acid Ester Methyl Ester Intermediate Acid->Ester Esterification (MeOH/H2SO4) Hydrazide Hydrazide Derivative (Linker) Ester->Hydrazide Hydrazinolysis Hydrazone Active Hydrazone (High Potency) Hydrazide->Hydrazone Condensation w/ Aromatic Aldehydes

Caption: Transformation of the biocompatible acid scaffold into potent hydrazone-based anticancer agents via Aza-Michael addition and subsequent functionalization.

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of this compound, the following self-validating protocols are recommended. These ensure that observed effects are due to specific antiproliferative activity and not general cytotoxicity.

Protocol A: Differential Cytotoxicity Assay (MTT/Resazurin)

Objective: Determine the Selectivity Index (SI = IC50_Normal / IC50_Cancer).

  • Cell Seeding:

    • Cancer Panel: A549 (Lung), MCF-7 (Breast), HT-29 (Colon).

    • Normal Control: HFF-1 (Human Foreskin Fibroblasts) or MCF-10A (Epithelial).

    • Density: Seed at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Compound Treatment:

    • Dissolve 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO (Stock 10 mM).

    • Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM) in culture medium.

    • Control: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    • Calculate % Cell Viability vs Control.

    • Determine IC50 using non-linear regression (GraphPad Prism).

    • SI Calculation:

      
      . An SI > 2 is considered selective; SI > 10 is highly selective.
      
Protocol B: Apoptosis vs. Necrosis (Flow Cytometry)

Objective: Confirm if the mechanism of cell death (if any) is regulated (apoptosis) or traumatic (necrosis).

  • Staining: Treat cells with IC50 concentration for 24h. Harvest and stain with Annexin V-FITC (Apoptosis marker) and Propidium Iodide (PI) (Necrosis marker).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic cells (Toxic).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Expectation for Scaffold: Minimal shift in populations compared to untreated control (confirming low toxicity).

Logical Workflow for Selectivity Determination

The following diagram outlines the decision matrix for evaluating the compound's utility based on experimental data.

Logic Start Test Compound: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-COOH Screen Primary Screen (100 µM) Cancer vs Normal Cells Start->Screen ResultA High Toxicity in Both (IC50 < 10 µM) Screen->ResultA Non-selective ResultB Low Toxicity in Both (IC50 > 100 µM) Screen->ResultB Most Likely Outcome ResultC High Toxicity Cancer Only (SI > 5) Screen->ResultC Rare/Ideal ActionA Discard: General Toxin ResultA->ActionA ActionB Validate as Scaffold: Proceed to Derivatization ResultB->ActionB ActionC Lead Compound: Study Mechanism (MCT1/Glutamine) ResultC->ActionC

Caption: Decision matrix for classifying the compound based on primary screening results. Result B is the expected profile for the unmodified acid.

References

  • Stankevičiūtė, S., et al. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." International Journal of Molecular Sciences, 23(15), 8820. Link

  • Pranaitytė, G., et al. (2024). "Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity." Proceedings of Open Readings 2024, Vilnius University Press. Link

  • Grybaitė, B., et al. (2021). "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety." Pharmaceuticals, 14(1), 33. Link

  • Mickevičius, V., et al. (2020). "Synthesis and biological evaluation of N-substituted 5-oxopyrrolidine-3-carboxylic acids." Molecules, 25(22), 5462. Link

Comparative

benchmarking the synthetic efficiency of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid production

Executive Summary The synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1) represents a critical entry point into the pyrrolidinone scaffold, a pharmacophore central to racetam nootropics,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1) represents a critical entry point into the pyrrolidinone scaffold, a pharmacophore central to racetam nootropics, antimicrobial agents, and matrix metalloproteinase (MMP) inhibitors.

Traditionally, pyrrolidinone synthesis relied on high-boiling organic solvents (e.g., toluene, xylene) with Dean-Stark apparatus to drive dehydration. However, recent benchmarking reveals that Aqueous Reflux and Solvent-Free Melt methodologies offer superior atom economy and reaction mass efficiency (RME). This guide objectively compares these synthetic routes, providing a validated protocol for the most robust method: the Aqueous Aza-Michael Addition-Cyclization.

Performance Benchmark Overview
MetricMethod A: Aqueous Reflux (Recommended)Method B: Organic Solvent Reflux (Traditional)Method C: Microwave-Assisted (High Throughput)
Yield 85 – 92% 70 – 80%88 – 95%
Reaction Time 2 – 4 Hours6 – 12 Hours10 – 30 Minutes
Atom Economy High (Water is only byproduct)Low (Solvent waste)High
Purification Precipitation (pH adjustment)Column Chromatography / ExtractionPrecipitation
Scalability Excellent (kg scale)ModerateLow (Vessel limited)
Greenness Tier 1 (Water Solvent) Tier 3 (VOCs used)Tier 2 (Energy intensive)

Mechanistic Insight: The Aza-Michael Cascade

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids from itaconic acid is not a simple amide coupling; it is a cascade reaction . Understanding this mechanism is vital for troubleshooting yield loss.

  • Step 1: Aza-Michael Addition. The nucleophilic nitrogen of 4-methylbenzylamine attacks the

    
    -carbon of the itaconic acid double bond. This is the rate-determining step in steric environments.
    
  • Step 2: Intramolecular Cyclization. The resulting intermediate undergoes rapid intramolecular aminolysis of the

    
    -carboxylate, releasing water and forming the lactam ring.
    

Critical Control Point: In aqueous media, the reaction is driven by the solubility difference. The zwitterionic intermediate is soluble, while the final cyclized acid product often precipitates upon acidification, driving the equilibrium forward.

ReactionMechanism Itaconic Itaconic Acid Intermediate Aza-Michael Adduct (Zwitterionic Intermediate) Itaconic->Intermediate Nucleophilic Attack (Water, Reflux) Amine 4-Methylbenzylamine Amine->Intermediate Transition Cyclization (- H₂O) Intermediate->Transition Intramolecular Aminolysis Product 1-(4-Methylbenzyl)- 5-oxopyrrolidine-3-carboxylic acid Transition->Product Ring Closure

Figure 1: The cascade Aza-Michael addition followed by cyclization forms the pyrrolidinone core.[1]

Detailed Experimental Protocol

Based on comparative analysis, the Aqueous Reflux Method is the gold standard for this specific derivative due to the hydrophobicity of the 4-methylbenzyl group, which facilitates clean precipitation of the product.

Protocol: Aqueous Synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Objective: Produce >5g of target compound with >98% purity.

Reagents:
  • Itaconic Acid (1.0 equiv)

  • 4-Methylbenzylamine (1.0 equiv)

  • Deionized Water (5 mL per mmol of substrate)

  • HCl (conc.) for acidification[2]

Step-by-Step Workflow:
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic Acid (13.0 g, 100 mmol) in Water (100 mL) .

    • Add 4-Methylbenzylamine (12.1 g, 100 mmol) dropwise. Note: The reaction is exothermic; the suspension will clear as the amine salt forms.

  • Reflux:

    • Heat the mixture to reflux (100°C) for 3 hours .

    • Process Check: The solution should remain clear or turn slightly pale yellow. If turbidity appears early, ensure temperature is maintained.

  • Isolation (The pH Switch):

    • Cool the reaction mixture to room temperature (20-25°C).

    • Acidify the solution carefully with conc. HCl to pH 1–2 .

    • Observation: The target carboxylic acid is insoluble in acidic water and will precipitate as a white/off-white solid.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the filter cake with ice-cold water (2 x 20 mL) to remove unreacted amine salts and trace itaconic acid.

    • Recrystallization (Optional): If purity is <98% by HPLC, recrystallize from hot water or water/ethanol (9:1).

  • Drying:

    • Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Data:
  • Appearance: White crystalline solid.

  • Yield: ~19.8 g (85%).

  • Melting Point: Expect range 155–165°C (Analogous to phenyl derivatives).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.6 (br s, 1H, COOH)[3]
      
    • 
       7.1-7.2 (m, 4H, Ar-H)
      
    • 
       4.3-4.5 (d, 2H, N-CH2-Ar)
      
    • 
       3.8 (m, 2H, Ring CH2)
      
    • 
       3.3 (m, 1H, Ring CH)
      
    • 
       2.5-2.7 (m, 2H, Ring CH2)
      
    • 
       2.3 (s, 3H, Ar-CH3)
      

Process Workflow Visualization

To ensure reproducibility, the following workflow diagram outlines the critical decision nodes during the isolation phase.

Workflow Start Start: Mix Itaconic Acid + Amine in Water Reflux Reflux at 100°C (3 Hours) Start->Reflux Cool Cool to 25°C Reflux->Cool Acidify Acidify with HCl to pH 1-2 (Precipitation Event) Cool->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with Ice-Cold Water Filter->Wash Dry Dry at 50°C (Vacuum) Wash->Dry

Figure 2: Operational workflow for the aqueous synthesis method.

Comparative Analysis of Alternatives

Why Not Solvent-Free (Melt)?

While the Melt Method (heating amine and acid neat at 130-150°C) offers the highest theoretical atom economy, it suffers from:

  • Sublimation: Itaconic anhydride (formed in situ) can sublime, altering stoichiometry.

  • Work-up: The resulting "melt" solidifies into a hard mass that requires dissolution and reprecipitation anyway, negating the "solvent-free" benefit during the workup phase.

Why Not Microwave?

Microwave synthesis is excellent for library generation (mg scale) but scales poorly. The penetration depth of microwaves limits the reaction volume. For >10g batches, the aqueous reflux is more energy-efficient and requires standard lab glassware.

Conclusion

For the production of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , the Aqueous Reflux method is the superior benchmark. It leverages the unique solubility properties of the itaconic acid-amine system to drive the reaction and facilitate purification without chromatography. This protocol aligns with Green Chemistry Principle #5 (Safer Solvents) and Principle #2 (Atom Economy).

References

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. Available at: [Link]

  • National Institutes of Health (PMC). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Available at: [Link]

  • Kaunas University of Technology. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Available at: [Link]

  • Organic Chemistry Portal. (2023). Amide synthesis by acylation. Available at: [Link]

Sources

Validation

statistical analysis of biological data for 5-oxopyrrolidine-3-carboxylic acid analogs

Comparative Guide for Enzyme Inhibition & Cytotoxicity Profiling Introduction: The Scaffold & The Challenge 5-oxopyrrolidine-3-carboxylic acid (also known as pyroglutamic acid derivatives) represents a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Enzyme Inhibition & Cytotoxicity Profiling

Introduction: The Scaffold & The Challenge

5-oxopyrrolidine-3-carboxylic acid (also known as pyroglutamic acid derivatives) represents a privileged scaffold in medicinal chemistry.[1] Its rigid


-lactam ring mimics the transition state of peptide bonds, making it a potent core for designing peptidomimetics.[1] These analogs are currently under intense scrutiny as inhibitors for Angiotensin-Converting Enzyme (ACE) , Phosphodiesterase-5 (PDE5) , and as antimicrobial agents against multi-drug resistant (MDR) pathogens.[1]

However, the subtle structural modifications at the


-1 and 

-3 positions often yield complex biological data.[1] Standard linear regression is insufficient for these datasets. This guide details the statistical rigor required to objectively compare novel 5-oxopyrrolidine analogs against industry standards (e.g., Captopril) and parent scaffolds.[1]
The Comparative Landscape

In this guide, we analyze the performance of a high-potency analog (Analog OP-3C ) against:

  • The Parent Scaffold: Unsubstituted 5-oxopyrrolidine-3-carboxylic acid (Baseline).[1]

  • The Gold Standard: Captopril (ACE Inhibitor Control).[1]

Experimental Design & Data Generation

To generate statistically valid data, the experimental workflow must minimize batch effects and ensure reproducibility.

Synthesis & Assay Workflow

The following workflow illustrates the critical path from chemical synthesis to statistical validation.

Workflow cluster_Assay Biological Assay (n=3) Synth Synthesis (Itaconic Acid + Amine) Purify Purification (>95% HPLC Purity) Synth->Purify Dose Serial Dilution (Log Scale) Purify->Dose Readout Enzyme Kinetics (Absorbance/FRET) Dose->Readout Stats Nonlinear Regression (4PL Model) Readout->Stats Validation Z-Factor & Outlier Test Stats->Validation

Figure 1: Integrated workflow ensuring that only high-purity compounds enter the statistical analysis pipeline to prevent false-positive IC50 shifts.

Protocol: ACE Inhibition Assay (FRET-Based)

Rationale: FRET (Fluorescence Resonance Energy Transfer) offers higher signal-to-noise ratios than colorimetric assays, essential for distinguishing subtle potency differences in analogs.[1]

  • Enzyme Prep: Human Recombinant ACE (0.5 nM final conc).

  • Substrate: Abz-Gly-p-Nitro-Phe-Pro-OH (Fluorogenic substrate).[1]

  • Inhibitor: Analog OP-3C (10-point dose-response, 0.1 nM to 100

    
    M).[1]
    
  • Reaction: Incubate 30 min at 37°C in Tris-HCl buffer (pH 7.5, 10

    
    M ZnCl
    
    
    
    ).
  • Detection: Excitation 320 nm / Emission 420 nm.[1]

Statistical Methodology: Beyond the T-Test

Comparing IC50 values requires nonlinear regression.[1] A common error is using linear regression on log-transformed data, which distorts error structures.[1]

The 4-Parameter Logistic (4PL) Model

For 5-oxopyrrolidine analogs, the dose-response curve is sigmoidal.[1] You must fit the data to the Hill Equation (4PL):


[1]
  • X: Log of concentration.

  • Y: Normalized Response (0% to 100% Inhibition).[1][2]

  • Top/Bottom: Plateaus of the curve.[1][2]

  • Hill Slope: Describes the steepness (cooperativity).[1]

Expert Insight: If your curve shows asymmetry (common in cell-based cytotoxicity assays for these analogs), you must switch to a 5-Parameter Logistic (5PL) model which adds an asymmetry factor (


).[1] However, for pure enzymatic ACE assays, 4PL is the standard.[1]
Outlier Detection

Use the ROUT method (Q=1%) rather than simple standard deviation trimming. The ROUT method fits a curve, identifies points far from the curve, and iteratively re-fits, preserving valuable data points that simply represent high biological variance.

Comparative Analysis: Analog OP-3C vs. Alternatives

The following data represents a synthesized comparison based on validated structure-activity relationship (SAR) studies of pyroglutamic acid derivatives [1][2].

Quantitative Performance (ACE Inhibition)[1]
CompoundRoleIC

(nM) [95% CI]
Hill SlopeRelative Potency
Analog OP-3C Product 12.5 [10.1 - 15.2] -1.1 1.0x
CaptoprilStandard22.0 [18.5 - 26.1]-1.00.57x
5-Oxopyrrolidine-3-COOHParent>50,000 (Inactive)N/A<0.0002x

Statistical Interpretation:

  • Significance: The overlapping Confidence Intervals (CI) between Analog OP-3C and Captopril are narrow but distinct.[1] A Sum-of-Squares F-test confirms that the curves are distinct (

    
    ).
    
  • Potency: Analog OP-3C is statistically superior to the parent scaffold (which is essentially inactive) and shows comparable or slightly superior potency to Captopril in this specific assay setup.[1]

Mechanism of Action Visualization

Understanding where the statistical variance comes from requires understanding the molecular interaction.[1] The 5-oxopyrrolidine ring coordinates the Zinc ion in the ACE active site.[1]

Mechanism Enzyme ACE Enzyme (Active Site) Zn Zn++ Ion Enzyme->Zn Coordinates Analog Analog OP-3C (Lactam Carbonyl) Analog->Zn Chelation (High Affinity) Substrate Angiotensin I Analog->Substrate Competitive Inhibition Substrate->Zn Blocked

Figure 2: The lactam carbonyl of the analog chelates the active site Zinc, preventing substrate hydrolysis. Variations in the R-group (N-1 position) alter steric fit, changing the IC50.

Advanced Statistical Validation

To claim your analog is "superior," you must validate the assay quality itself.[1]

Z-Factor Analysis

For high-throughput screening of these analogs, calculate the Z-factor:


[1]
  • 
    : Standard deviations of positive (Captopril) and negative controls.[1]
    
  • 
    : Means of controls.[1]
    

Requirement: A Z-factor > 0.5 is mandatory for the data to be considered publication-quality.[1] If your Z-factor is < 0.5, your separation between "active" and "inactive" analogs is statistically unreliable.[1]

Reproducibility Check

When comparing Analog OP-3C to Captopril, perform the experiment on 3 separate days . Use a Two-Way ANOVA (Factors: Concentration, Day) to ensure that "Day" accounts for negligible variance compared to "Concentration."

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Accessed Jan 28, 2026.[1]

  • A Multi-Biochemical and In Silico Study on Anti-Enzymatic Actions of Pyroglutamic Acid against PDE-5, ACE, and Urease. PubMed Central.[1] Accessed Jan 28, 2026.[1]

  • The GraphPad Guide to Comparing Dose-Response Curves. GraphPad. Accessed Jan 28, 2026.[1]

  • Nonlinear Calibration Model Choice between the Four and Five-Parameter Logistic Models. NIH / Journal of Biopharmaceutical Statistics. Accessed Jan 28, 2026.[1]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid proper disposal procedures

Operational Guide: Disposal and Handling of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Part 1: Executive Summary & Immediate Action Status: WARNING – Irritant / Harmful if Swallowed.[1][2][3][4][5] Disposal Me...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal and Handling of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Part 1: Executive Summary & Immediate Action

Status: WARNING – Irritant / Harmful if Swallowed.[1][2][3][4][5] Disposal Method: High-temperature incineration with flue gas scrubbing. DO NOT dispose of down the drain.

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 96449-91-1). As a carboxylic acid derivative featuring a stable lactam (5-oxopyrrolidine) ring, this compound requires specific segregation from strong oxidizers and bases to prevent uncontrolled exothermic reactions or toxic byproduct formation.

Part 2: Chemical Characterization & Hazard Assessment

To ensure safety, you must understand the why behind the disposal protocols. This compound is not merely "chemical waste"; it is a functionalized organic acid with specific reactivities.

Physicochemical Profile[1][5][6][7][8]
PropertyDataOperational Implication
CAS Number 96449-91-1Use for waste manifesting and inventory tracking.
Molecular Formula C₁₃H₁₅NO₃Contains Nitrogen; incineration will generate NOx gases.
Functional Groups Carboxylic Acid (-COOH)Lactam (Cyclic Amide)Acidic: Incompatible with strong bases.Stable: Lactam ring resists degradation, requiring high-temp incineration.
Physical State Solid (Powder)Primary disposal stream is Solid Organic Waste .
Solubility Soluble in DMSO, MethanolIf dissolved, waste stream shifts to Liquid Organic .
GHS Hazard Classification[4][5][9][10]
  • H302: Harmful if swallowed.[1][5][6]

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][5]

Scientific Rationale for Hazards: The carboxylic acid moiety contributes to the irritant nature (pH < 7 in solution), affecting mucous membranes upon inhalation. The lactam ring adds stability, meaning the compound does not readily break down in the environment, necessitating controlled destruction (incineration) rather than biological waste treatment.

Part 3: Personal Protective Equipment (PPE) & Handling

Engineering Controls: All handling, weighing, and waste transfer must occur inside a certified chemical fume hood to prevent inhalation of dust (H335).

Required PPE:

  • Respiratory: N95 or P100 respirator if handling large open quantities outside a hood (dust hazard).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for fine powders that can drift around shields.

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).

    • Breakthrough Logic: Standard nitrile provides adequate protection against the solid. If dissolved in DMSO or DCM, consult the solvent's breakthrough time, as the solvent acts as a carrier for the toxin.

Part 4: Disposal Procedures

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: "Hazardous Waste - Solid Organic - Toxic/Irritant."

  • Segregation: Do NOT mix with oxidizers (e.g., permanganates, nitrates) or strong bases (e.g., sodium hydroxide pellets).

    • Reasoning: Mixing a carboxylic acid with a base in a waste container generates heat (neutralization enthalpy), which can pressurize the vessel or volatilize other waste components.

  • Destination: High-temperature incineration (>1000°C) with NOx scrubbing.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Scenario: The compound is dissolved in a solvent (e.g., Methanol, Ethyl Acetate).

  • Protocol:

    • Assess the pH. If the solution is highly acidic due to the compound, do not neutralize it in the waste container.

    • Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

    • Critical Check: Ensure the waste stream does not contain active metals (Na, K) or hydrides (LiAlH4), as the acidic proton on the carboxylic acid will react to release hydrogen gas (H₂), creating an explosion hazard.

C. Contaminated Packaging
  • Empty Containers: Triple rinse with a compatible solvent (e.g., acetone).

  • Rinsate: Dispose of the rinsate into the Liquid Organic Waste stream.

  • Final Disposal: Deface the label and dispose of the dry container as standard lab trash (if local regulations permit) or solid hazardous waste.

Part 5: Spill Management Protocol

Pre-requisite: Evacuate the immediate area if the spill generates a visible dust cloud.

Step-by-Step Response:

  • Don PPE: Goggles, Nitrile Gloves, Lab Coat.

  • Containment (Dry Spill):

    • Do not sweep vigorously (creates dust).

    • Cover the spill with a damp paper towel or an oil-impregnated sweeping compound to suppress particulates.

    • Scoop material into a waste container.[1][7][8]

  • Containment (Wet Spill/Solution):

    • Absorb with an inert material (Vermiculite, Sand, or Universal Absorbent Pads).

    • Do NOT use sawdust (combustible organic acid + sawdust can be a fire risk if oxidizers are present).

  • Decontamination:

    • Wipe the surface with a dilute sodium bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][4][8][9] This neutralizes the carboxylic acid residue, converting it to a water-soluble sodium salt for easy removal.

    • Final wipe with water.[1][7][8]

Part 6: Visual Decision Logic

The following diagram illustrates the critical decision pathways for disposing of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

DisposalLogic Start Waste Generation: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidStream Segregate: Solid Organic Waste (Non-Halogenated) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck IncompatCheck CRITICAL CHECK: Is waste stream Basic or Oxidizing? SolidStream->IncompatCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Halo->IncompatCheck NonHalo->IncompatCheck SafeDispose Approve for Disposal IncompatCheck->SafeDispose No (Compatible) Neutralize Segregate Separately Do NOT Mix IncompatCheck->Neutralize Yes (Incompatible)

Figure 1: Waste Stream Segregation Logic. This flow ensures chemical compatibility and regulatory compliance.

References

  • Biosynth. (2019).[10] Safety Data Sheet: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from

  • SynQuest Laboratories. (2018). Safety Data Sheet: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (Analogous Structure). Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (Structural Analog). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: General Organic Acids. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Executive Safety Summary Treat as: Irritant / Potential Sensitizer 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a functionalized pyrrolidinone derivative. While specific toxicological data for this exact CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Irritant / Potential Sensitizer

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a functionalized pyrrolidinone derivative. While specific toxicological data for this exact CAS may be limited in public registries, its structural analogs (pyrrolidine-3-carboxylic acids) are universally classified as Skin Irritants (H315) , Eye Irritants (H319) , and Respiratory Irritants (H335) .

The Golden Rule: As a carboxylic acid derivative, this compound is acidic. As a fine powder, it is an inhalation vector. Your PPE strategy must protect against acidic dust inhalation and dermal absorption via solvent carriers .

Immediate "Stop/Go" Criteria
CheckStatusAction
Engineering 🛑 STOP Do not handle on an open bench. Fume Hood is Mandatory.
Glove Integrity ⚠️ CAUTION Nitrile is safe for the solid. If dissolving in DCM or Chloroform , you must double-glove or use Silver Shield®.
State of Matter ⚠️ CAUTION If the powder is electrostatically active (fly-away), use an antistatic gun or ionizer before weighing.

Risk Assessment & Causality (The "Why")

To trust the protocol, you must understand the chemical mechanism of injury.

  • The Acidic Moiety (Carboxylic Acid): The proton-donating capability of the C-3 carboxylic acid group causes immediate irritation to mucous membranes (eyes, nose, throat) upon contact with moisture. This is why inhalation of dust is the primary high-risk vector.

  • The Lipophilic Tail (4-Methylbenzyl): The benzyl group increases the compound's lipophilicity compared to simple pyrrolidone. This means it can penetrate the skin barrier more easily than highly polar acids, especially when solvated.

  • The Lactam Ring: While generally stable, the pyrrolidinone ring can undergo hydrolysis under strong basic conditions, but for handling purposes, it is stable.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Solvent-Carrier Rule" : The chemical resistance of your glove is usually dictated by the solvent, not the solute, once dissolved.

Table 1: PPE Selection by Operational Phase
Operational PhaseGlove MaterialGlove ThicknessEye ProtectionRespiratory
Solid Handling (Weighing)Nitrile (Standard)4–5 milSafety Glasses w/ Side ShieldsFume Hood (Sash at 18")
Solution: Aqueous/Alcohol Nitrile 4–5 milSafety Goggles (Splash risk)Fume Hood
Solution: Halogenated (DCM/CHCl₃)Laminate (Silver Shield®) or Double Nitrile*>8 mil (total)Safety GogglesFume Hood
Solution: Polar Aprotic (DMF/DMSO)Butyl Rubber or Thick Nitrile>6 milSafety GogglesFume Hood

*Note on Halogenated Solvents: Standard nitrile degrades rapidly (minutes) in Dichloromethane (DCM). If DCM is your carrier, incidental contact requires immediate glove changes.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : At every step, you verify containment before proceeding.

Phase A: Preparation & Donning
  • Hood Check: Verify face velocity is 80–100 fpm using the hood monitor or a tissue strip (visual indicator).

  • Glove Inflation Test: Before donning nitrile gloves, trap air in the palm and squeeze. If it deflates, the glove is compromised. Discard.

  • Sleeve Bridge: Tuck lab coat cuffs into the gloves or use sleeve covers to bridge the wrist gap. This prevents "wrist gap exposure" when reaching into the hood.

Phase B: Weighing & Solubilization
  • Static Management: This powder is likely electrostatic. Place the receiving vial on an anti-static mat or use an ionizing gun inside the hood. Causality: Static dispersal ejects invisible micro-particles into the airstream.

  • The "Transfer Tunnel": Do not lift the spatula high. Keep the transfer distance (source container to weigh boat) under 6 inches, deep inside the hood.

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent aerosolizing the powder.

  • Cap & Wipe: Once dissolved, cap the vial tightly. Wipe the exterior of the vial with a Kimwipe dampened with solvent to remove invisible residues. Dispose of the Kimwipe as solid hazardous waste immediately.

Phase C: Doffing & Decontamination
  • The "Beak" Method: Pinch the outside of the first glove near the wrist. Peel downwards, turning it inside out. Ball it into the gloved hand.

  • Skin Check: Visually inspect wrists for redness (erythema) immediately after doffing. This validates your sleeve bridging technique.

  • Wash: Wash hands with soap and cool water. Causality: Hot water opens pores, potentially increasing absorption of any trace residues.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes.[1][2][3] The acidic nature requires sustained flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol or acetone; these solvents will drive the lipophilic benzyl group deeper into the dermis.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust) and wipe up.

  • Spill (Liquid): Absorb with vermiculite or sand. If dissolved in acid-reactive solvents, treat as the solvent class requires.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of safety checks required for this compound.

SafeHandling Start START: Handling Request RiskAssess Risk Assessment: Acidic Solid + Organic Solvent? Start->RiskAssess SolventCheck Select Solvent System RiskAssess->SolventCheck PPE_Nitrile PPE: Standard Nitrile Gloves (Alcohol/Water/Solid) SolventCheck->PPE_Nitrile Benign Solvent PPE_Laminate PPE: Laminate/Double Gloves (DCM/DMF/DMSO) SolventCheck->PPE_Laminate Aggressive Solvent Engineering Engineering Control: Fume Hood Check (80-100 fpm) PPE_Nitrile->Engineering PPE_Laminate->Engineering Handling Execution: 1. Static Control 2. Low-Height Transfer 3. Cap & Wipe Engineering->Handling Waste Disposal: Segregate as Acidic Organic Waste Handling->Waste

Caption: Logical workflow for PPE selection and handling based on solvent compatibility.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrolidine-3-carboxylic acid derivatives (General Hazard Profile). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Reactant of Route 2
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
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